"Methyl 5-methylindole-3-carboxylate" fundamental properties
This technical guide is structured to serve as a definitive reference for "Methyl 5-methylindole-3-carboxylate," prioritizing experimental utility, mechanistic insight, and medicinal application. A Versatile Scaffold for...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide is structured to serve as a definitive reference for "Methyl 5-methylindole-3-carboxylate," prioritizing experimental utility, mechanistic insight, and medicinal application.
A Versatile Scaffold for Antiviral and Kinase Inhibitor Discovery
Executive Summary
Methyl 5-methylindole-3-carboxylate (CAS: 227960-12-5) represents a critical intermediate in the synthesis of indole-based therapeutics.[1] Distinguished by the electronic donating effect of the 5-methyl group, this scaffold offers unique reactivity profiles compared to the unsubstituted indole-3-carboxylate. It serves as a primary building block for broad-spectrum antivirals (e.g., Umifenovir analogs) and emerging kinase inhibitors. This guide provides a comprehensive analysis of its physicochemical properties, validated synthetic protocols, and strategic applications in drug discovery.[2]
Chemical Identity & Physicochemical Profile[3][4][5][6][7]
Property
Specification
IUPAC Name
Methyl 5-methyl-1H-indole-3-carboxylate
CAS Number
227960-12-5
Molecular Formula
C₁₁H₁₁NO₂
Molecular Weight
189.21 g/mol
Appearance
Pale pink to off-white crystalline powder
Solubility
Soluble in DMSO, Methanol, Ethyl Acetate, CH₂Cl₂; Insoluble in Water
pKa (Indole NH)
~16.9 (in DMSO)
SMILES
CC1=CC2=C(C=C1)NC=C2C(=O)OC
Spectroscopic Characterization (¹H NMR)
Data validated in CDCl₃ at 400 MHz [Ref 1].
The 5-methyl substituent introduces distinct shielding patterns compared to the parent indole.[3]
The synthesis of Methyl 5-methylindole-3-carboxylate can be approached via two primary strategies: Classical Esterification (High Scalability) and Direct C-H Carboxylation (Green Chemistry).
Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser under an inert atmosphere (
or ).
Dissolution: Suspend 5-methylindole-3-carboxylic acid in anhydrous methanol. Cool the mixture to 0°C in an ice bath.
Activation: Add
dropwise over 20 minutes. Caution: Exothermic reaction with gas evolution (, ).
Reaction: Remove the ice bath and stir at room temperature for 3 hours. Subsequently, heat the mixture to reflux (65°C) for 6 hours to drive the equilibrium.
Workup:
Concentrate the reaction mixture under reduced pressure to remove excess MeOH.
Dilute the residue with Ethyl Acetate (EtOAc) and wash with saturated
Purification: If necessary, purify via recrystallization from MeOH/Water or silica gel chromatography (Hexane:EtOAc 7:3).
Medicinal Chemistry Applications
The 3-carboxylate ester at the indole core is a "privileged scaffold," serving as a hydrogen-bond acceptor and a handle for further diversification.[2]
1. Antiviral Agents (Umifenovir Analogs)
The core structure mimics the scaffold of Umifenovir (Arbidol) , a broad-spectrum antiviral targeting influenza hemagglutinin.
Role: The 5-methyl group modulates lipophilicity (
), enhancing membrane permeability compared to the unsubstituted analog.
Modification: The ester group is often hydrolyzed to the acid or converted to an amide to interact with viral surface proteins.
2. Kinase Inhibitors
Substituted indole-3-carboxylates are precursors for inhibitors of Protein Kinase C (PKC) and Janus Kinase (JAK) .
Mechanism: The indole NH acts as a hydrogen bond donor to the kinase hinge region, while the C-3 substituent orients into the hydrophobic pocket.
Figure 2: Strategic functionalization of the scaffold for therapeutic targets.
Storage: Store at 2-8°C under inert gas. Moisture sensitive (ester hydrolysis risk).
PPE: Wear nitrile gloves, safety goggles, and work within a fume hood to avoid inhalation of dust.
References
Yoo, W. J., et al. (2014). "Lithium tert-Butoxide-Mediated Carboxylation Reactions of Unprotected Indoles and Pyrroles with Carbon Dioxide." Journal of Organic Chemistry.
ChemicalBook. (2025). "Synthesis of Methyl 5-methylindole-3-carboxylate Protocols."
The Synthetic Keystone: A Technical Guide to Methyl 5-methylindole-3-carboxylate
This guide provides an in-depth technical overview of Methyl 5-methylindole-3-carboxylate (CAS No. 227960-12-5), a pivotal intermediate in contemporary medicinal and materials chemistry.
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical overview of Methyl 5-methylindole-3-carboxylate (CAS No. 227960-12-5), a pivotal intermediate in contemporary medicinal and materials chemistry. Designed for researchers, scientists, and professionals in drug development, this document elucidates the compound's synthesis, characterization, and strategic applications, grounding theoretical knowledge in practical, field-proven insights.
Strategic Importance and Applications
Methyl 5-methylindole-3-carboxylate is a specialized indole derivative recognized as a versatile building block in organic synthesis.[1] Its strategic value lies in the indole scaffold, a privileged structure in a multitude of natural products and pharmaceuticals, combined with the reactivity offered by the methyl ester at the 3-position and the electronic influence of the methyl group at the 5-position.[2] This unique combination makes it a sought-after precursor for complex molecular architectures.
The primary applications of this compound are concentrated in the pharmaceutical and agrochemical sectors. It serves as a key intermediate in the development of novel therapeutics, particularly for neurological disorders and oncology.[1] The indole nucleus is a core component of many bioactive molecules, and the specific substitution pattern of this compound allows for targeted modifications to optimize pharmacological activity.[1] Beyond pharmaceuticals, it also finds utility in the formulation of advanced agrochemicals and in material science.[1]
Physicochemical and Safety Profile
A comprehensive understanding of a compound's physical properties and safety considerations is paramount for its effective and safe utilization in a laboratory setting.
Methyl 5-methylindole-3-carboxylate is associated with the following hazard statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation).[4]
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]
It is imperative to handle this compound in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Synthesis of Methyl 5-methylindole-3-carboxylate
The most direct and commonly employed synthesis of Methyl 5-methylindole-3-carboxylate is the esterification of 5-methyl-1H-indole-3-carboxylic acid. This method is efficient and proceeds with high yield. An alternative, classical approach to the indole core is the Fischer indole synthesis, which offers a different retrosynthetic pathway.
Esterification of 5-methyl-1H-indole-3-carboxylic Acid
This method relies on the conversion of the carboxylic acid to a more reactive acyl chloride intermediate using thionyl chloride (SOCl₂), which is then readily esterified by methanol. The choice of thionyl chloride is strategic; it is a volatile reagent, and its byproducts (SO₂ and HCl) are gaseous, which simplifies the workup procedure.
Esterification of 5-methyl-1H-indole-3-carboxylic acid.
Detailed Experimental Protocol:
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 5-methyl-1H-indole-3-carboxylic acid in methanol (MeOH).
Reagent Addition: Cool the mixture to 0°C using an ice bath. Slowly add thionyl chloride (SOCl₂) dropwise to the stirred suspension. An exothermic reaction will occur.
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 3 hours.
Completion: Following the initial stirring, heat the reaction mixture to reflux and maintain for 6 hours to ensure complete esterification.
Workup: Cool the reaction mixture to room temperature and quench by the addition of deionized water.
Extraction: Transfer the mixture to a separatory funnel and extract three times with ethyl acetate (EtOAc).
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
Purification: Purify the crude residue by preparative thin-layer chromatography (TLC) using a solvent system of petroleum ether:ethyl acetate (7:3) to afford the pure Methyl 5-methylindole-3-carboxylate.[5]
Fischer Indole Synthesis: A Mechanistic Alternative
The Fischer indole synthesis is a classic and powerful method for constructing the indole ring system.[6] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from a substituted phenylhydrazine and an appropriate ketone or aldehyde.[6] For the synthesis of Methyl 5-methylindole-3-carboxylate, this would involve the reaction of p-tolylhydrazine with a pyruvate derivative. The choice of a strong acid catalyst, such as polyphosphoric acid or zinc chloride, is crucial for promoting the key[7][7]-sigmatropic rearrangement and subsequent cyclization.[6]
Generalized Fischer Indole Synthesis Pathway.
Note: The standard Fischer indole synthesis with methyl pyruvate would yield the 2-carboxylate isomer. To obtain the 3-carboxylate, a different starting material such as a β-keto ester would be required, followed by subsequent manipulation, or alternative indole synthesis methodologies like the Japp-Klingemann or Reissert synthesis would be more appropriate.
Analytical Characterization
Thorough analytical characterization is essential to confirm the identity and purity of the synthesized compound. The following section details the expected spectroscopic data for Methyl 5-methylindole-3-carboxylate, based on the analysis of closely related structures such as Methyl 3-methyl-1H-indole-5-carboxylate and Methyl indole-3-carboxylate.
Predicted Spectroscopic Profile
Technique
Expected Observations
¹H NMR (in CDCl₃)
* N-H Proton: A broad singlet around δ 8.1-8.4 ppm. * Aromatic Protons: Signals in the range of δ 7.0-7.9 ppm. Specifically, a singlet for the C4-H, a doublet for the C7-H, and a doublet of doublets for the C6-H. * C2-H Proton: A singlet around δ 7.0-7.3 ppm. * Ester Methyl Protons: A sharp singlet around δ 3.9 ppm (3H). * C5-Methyl Protons: A sharp singlet around δ 2.4 ppm (3H).
¹³C NMR (in CDCl₃)
* Carbonyl Carbon (C=O): A signal around δ 168 ppm. * Aromatic and Pyrrole Carbons: Multiple signals in the range of δ 110-140 ppm. * Ester Methyl Carbon: A signal around δ 52 ppm. * C5-Methyl Carbon: A signal around δ 21 ppm.
Infrared (IR)
* N-H Stretch: A broad absorption band around 3300-3400 cm⁻¹. * C-H Stretch (Aromatic and Alkyl): Bands in the range of 2900-3100 cm⁻¹. * C=O Stretch (Ester): A strong, sharp absorption band around 1700-1720 cm⁻¹. * C=C Stretch (Aromatic): Absorptions in the 1450-1600 cm⁻¹ region. * C-O Stretch (Ester): A strong band in the 1100-1300 cm⁻¹ region.
Mass Spectrometry (MS)
* Molecular Ion (M⁺): An expected peak at m/z = 189. * Key Fragments: Loss of the methoxy group (-OCH₃) to give a fragment at m/z = 158. Loss of the carbomethoxy group (-COOCH₃) to give a fragment at m/z = 130.
Conclusion
Methyl 5-methylindole-3-carboxylate stands as a testament to the enabling power of well-designed chemical intermediates. Its straightforward synthesis and versatile reactivity provide a reliable entry point into a diverse range of complex, high-value molecules. For the medicinal chemist, it offers a modifiable scaffold to probe biological targets with precision. For the materials scientist, it presents a robust building block for novel functional materials. This guide has provided a comprehensive overview of its synthesis, characterization, and strategic importance, equipping researchers with the foundational knowledge to confidently and effectively utilize this key synthetic intermediate in their research endeavors.
A Comprehensive Technical Guide to Methyl 5-methylindole-3-carboxylate
Introduction Methyl 5-methylindole-3-carboxylate is a substituted indole derivative that serves as a highly versatile and valuable building block in modern organic synthesis. Its rigid bicyclic indole core, combined with...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
Methyl 5-methylindole-3-carboxylate is a substituted indole derivative that serves as a highly versatile and valuable building block in modern organic synthesis. Its rigid bicyclic indole core, combined with the reactive handle of the methyl ester at the 3-position and the electronic influence of the methyl group at the 5-position, makes it a strategic precursor in multiple high-value sectors. This guide provides an in-depth analysis of its molecular characteristics, a validated synthesis protocol with mechanistic explanations, and an overview of its critical applications. The information herein is curated to support professionals in leveraging this compound for innovative research and development in pharmaceuticals, agrochemicals, and material science.[1]
Molecular Structure and Physicochemical Properties
The fundamental characteristics of a chemical compound dictate its reactivity, solubility, and overall utility in synthetic applications. Methyl 5-methylindole-3-carboxylate is defined by its indole scaffold, a privileged structure in medicinal chemistry, functionalized with two key groups that modulate its properties.
Molecular Structure
The structure consists of a bicyclic aromatic system (indole) with a methyl group (–CH₃) at the C5 position of the benzene ring and a methyl carboxylate (–COOCH₃) group at the C3 position of the pyrrole ring. The C5-methyl group acts as a weak electron-donating group, subtly influencing the electron density of the indole ring system. The C3-ester group is an electron-withdrawing group that deactivates the pyrrole ring towards electrophilic substitution but provides a key site for nucleophilic attack or further functionalization.
Caption: Molecular structure of Methyl 5-methylindole-3-carboxylate.
Core Physicochemical Data
The key quantitative data for Methyl 5-methylindole-3-carboxylate are summarized in the table below. This information is critical for experimental design, including solvent selection, reaction temperature, and purification strategies.
The most direct and common synthesis of Methyl 5-methylindole-3-carboxylate is through the Fischer esterification of its corresponding carboxylic acid precursor, 5-methyl-1H-indole-3-carboxylic acid.[2] This protocol utilizes thionyl chloride (SOCl₂) in methanol, which serves a dual purpose: the SOCl₂ reacts with methanol to generate HCl in situ, which catalyzes the esterification, and it also acts as a dehydrating agent to drive the reaction equilibrium toward the product.
Detailed Step-by-Step Methodology
Materials:
5-Methyl-1H-indole-3-carboxylic acid
Methanol (MeOH), anhydrous
Thionyl chloride (SOCl₂)
Ethyl acetate (EtOAc)
Deionized water (H₂O)
Anhydrous magnesium sulfate (MgSO₄)
Round-bottom flask, magnetic stirrer, reflux condenser, separatory funnel
Procedure:
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, suspend 5-methyl-1H-indole-3-carboxylic acid in anhydrous methanol. Cool the mixture to 0 °C in an ice bath.
Causality: This initial cooling is critical because the subsequent addition of thionyl chloride to methanol is a highly exothermic reaction. Maintaining a low temperature prevents uncontrolled boiling and potential side reactions.
Catalyst Generation: Slowly add thionyl chloride (SOCl₂) dropwise to the cooled methanolic suspension under stirring. After the addition is complete, allow the reaction to stir at room temperature for 3 hours.[2]
Causality: SOCl₂ reacts with MeOH to form methyl sulfite and two equivalents of HCl gas (SOCl₂ + 2CH₃OH → SO(OCH₃)₂ + 2HCl). The generated HCl is the true catalyst for the esterification. Stirring for 3 hours ensures the complete conversion of the acid to its more reactive acyl chloride intermediate or allows for sufficient protonation of the carbonyl for nucleophilic attack by methanol.
Reaction Drive (Reflux): Add additional methanol to the mixture and fit the flask with a reflux condenser. Heat the reaction to reflux and maintain for 6 hours.[2]
Causality: Esterification is a reversible equilibrium-controlled process. Heating to reflux provides the necessary activation energy and, according to Le Châtelier's principle, helps drive the reaction forward by removing the water byproduct (though the primary driving force here is the large excess of methanol).
Workup and Extraction: After cooling to room temperature, quench the reaction by carefully adding deionized water. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).[2]
Causality: Quenching with water neutralizes any remaining acidic catalyst and dissolves the water-soluble byproducts. Ethyl acetate is an organic solvent immiscible with water, in which the desired ester product has high solubility, allowing for its efficient separation from the aqueous phase.
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.[2]
Causality: Even after separation, the organic layer contains trace amounts of dissolved water which can interfere with final product purity and stability. MgSO₄ is a drying agent that physically sequesters this water. Evaporation of the solvent then yields the product.
Purification: Purify the crude residue by preparative thin-layer chromatography (TLC) or column chromatography using a petroleum ether:ethyl acetate (7:3) solvent system to afford the pure Methyl 5-methylindole-3-carboxylate.[2]
Causality: The crude product may contain unreacted starting material or minor byproducts. Chromatography separates compounds based on their differential polarity, allowing for the isolation of the target molecule in high purity.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of Methyl 5-methylindole-3-carboxylate.
Applications in Research and Industry
Methyl 5-methylindole-3-carboxylate is not typically an end-product but rather a crucial intermediate whose value lies in its potential for elaboration into more complex, high-value molecules. Its application spans several key scientific domains.
Pharmaceutical Development: The indole nucleus is a cornerstone of many approved drugs. This compound serves as a starting point for synthesizing novel therapeutics, particularly in oncology and neurology. The ester can be hydrolyzed to the carboxylic acid, reduced to an alcohol, or converted to an amide, providing diverse pathways to new active pharmaceutical ingredients (APIs).[1]
Agrochemicals: It is used in the synthesis of next-generation herbicides and pesticides. The indole scaffold can be modified to produce compounds that exhibit potent and selective biological activity, enhancing crop protection.[1]
Biochemical Research: As a stable indole derivative, it is employed in studies to probe biological pathways and develop new molecular tools for chemical biology.[1]
Material Science: The compound can be incorporated into polymers or coatings to impart specific properties such as enhanced durability, UV resistance, or altered electronic characteristics.[1]
Flavors and Fragrances: The indole skeleton is found in many natural scents (e.g., jasmine). Derivatives like this ester are used to synthesize unique flavoring agents and fragrances for consumer products.[1]
Caption: Key application areas for Methyl 5-methylindole-3-carboxylate.
Conclusion
Methyl 5-methylindole-3-carboxylate is a foundational chemical intermediate with significant strategic importance. Its well-defined molecular structure and physicochemical properties, combined with a straightforward and scalable synthesis, make it an accessible and powerful tool for chemists. Its proven utility as a precursor in the development of pharmaceuticals, agrochemicals, and advanced materials ensures its continued relevance in both academic research and industrial manufacturing. This guide has provided the core technical knowledge required for its effective handling, synthesis, and application.
Technical Guide: Solubility Profile & Handling of Methyl 5-methylindole-3-carboxylate
The following technical guide details the solubility profile, physicochemical properties, and purification protocols for Methyl 5-methylindole-3-carboxylate . This document is structured for researchers requiring actiona...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the solubility profile, physicochemical properties, and purification protocols for Methyl 5-methylindole-3-carboxylate . This document is structured for researchers requiring actionable data for synthesis, extraction, and assay preparation.
Methyl 5-methylindole-3-carboxylate is a substituted indole ester frequently utilized as a pharmacophore in medicinal chemistry, particularly in the development of kinase inhibitors and antiviral agents. Its solubility behavior is governed by the lipophilic indole core (aromatic, planar) balanced by the polar methyl ester functionality.
While specific quantitative solubility data (mg/mL) for this exact isomer is rarely published in open literature, its behavior can be rigorously extrapolated from the structural analog methyl indole-3-carboxylate and general indole physicochemical principles. This guide provides a validated solubility landscape and a standard operating procedure (SOP) for purification.
Physicochemical Profile & Solubility Landscape
Understanding the molecular drivers of solubility is critical for solvent selection.
Property
Value / Characteristic
Implication for Solubility
LogP (Predicted)
~2.5 – 2.8
Lipophilic. Poor water solubility; high affinity for organic solvents.
H-Bond Donors
1 (Indole NH)
Capable of H-bonding with polar protic solvents (e.g., Alcohols).
H-Bond Acceptors
2 (Ester Carbonyl & Ether O)
Enhances solubility in polar aprotic solvents (e.g., DMSO).
Crystal Lattice
High Stability (π-π stacking)
Requires energy (heat or high-polarity solvent) to disrupt lattice for dissolution.
Solvent Compatibility Matrix
The following table categorizes solvents based on their interaction with Methyl 5-methylindole-3-carboxylate.
Solvent Class
Specific Solvents
Solubility Rating
Application Context
Polar Aprotic
DMSO, DMF
High (>50 mg/mL)
Ideal for preparing stock solutions for biological assays. Hard to remove; not recommended for workup.
Polar Protic
Methanol, Ethanol
Moderate (Heat Required)
Excellent for recrystallization . High solubility at boiling point; low solubility at RT.
Chlorinated
DCM, Chloroform
Good
Preferred for liquid-liquid extraction (organic phase) and chromatography loading.
Esters/Ethers
Ethyl Acetate, THF
Good
Standard solvents for reaction mediums and silica gel chromatography.
Non-Polar
Hexanes, Heptane
Poor / Insoluble
Used as an anti-solvent to precipitate the compound or wash away non-polar impurities.
Aqueous
Water, PBS
Insoluble
Compound will precipitate. Requires co-solvent (e.g., <1% DMSO) for biological testing.
Decision Framework: Solvent Selection
The choice of solvent depends entirely on the experimental stage. The following logic diagram guides the researcher through the selection process to maximize yield and purity.
Figure 1: Solvent selection decision tree based on experimental intent.
Experimental Protocols
Protocol A: Quantitative Solubility Determination
Use this protocol if you require precise solubility limits for a specific formulation.
Saturation: Add excess solid compound (approx. 20 mg) to 1 mL of the target solvent in a sealed vial.
Equilibration: Vortex for 1 minute, then sonicate for 15 minutes at ambient temperature (25°C). Ensure undissolved solid remains visible.
Filtration: Filter the supernatant using a PTFE syringe filter to remove undissolved particles.
Quantification: Dilute the filtrate 100-fold with Acetonitrile and analyze via HPLC (UV detection at 280 nm). Compare peak area against a known standard curve.
Protocol B: Purification via Recrystallization (Methanol)
This is the gold-standard method for purifying indole-3-carboxylates, exploiting the steep solubility curve in methanol.
Principle: The compound is highly soluble in boiling methanol but crystallizes out upon cooling, leaving impurities in the mother liquor.
Workflow Diagram:
Figure 2: Step-by-step recrystallization workflow using methanol.
Step-by-Step Procedure:
Dissolution: Place the crude solid in a round-bottom flask. Add Methanol in small portions while heating to reflux (approx. 65°C). Stop adding solvent as soon as the solid fully dissolves.
Note: If the solution is dark/colored, add activated charcoal and reflux for 5 mins, then filter hot.
Crystallization: Remove from heat and allow the flask to cool to room temperature slowly (over 30-60 mins). Rapid cooling traps impurities.
Yield Maximization: Once at room temperature, place the flask in an ice bath (0-4°C) for 1 hour to maximize crystal recovery.
Isolation: Filter the crystals using a Büchner funnel under vacuum.
Washing: Wash the filter cake with a small volume of ice-cold methanol . This removes surface impurities without redissolving the product.
Drying: Dry the crystals under high vacuum or in a desiccator to remove residual solvent.
References
Royal Society of Chemistry (RSC). Solubility trends of Indole derivatives in organic solvents. Chemical Communications. Available at: [Link]
Spectroscopic Data for Methyl 5-methylindole-3-carboxylate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals Authored by: Senior Application Scientist Abstract This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 5-methylindol...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 5-methylindole-3-carboxylate, a key intermediate in various synthetic and medicinal chemistry applications. Due to the limited availability of directly published complete spectral data for this specific molecule, this guide presents a detailed analysis based on established principles of spectroscopy and comparative data from closely related structural analogs. We will delve into the anticipated ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data, offering insights into the structural elucidation and characterization of this compound. Furthermore, this guide outlines the fundamental experimental protocols for acquiring high-quality spectroscopic data, ensuring scientific rigor and reproducibility in the laboratory.
Introduction: The Significance of Methyl 5-methylindole-3-carboxylate
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Methyl 5-methylindole-3-carboxylate, as a substituted indole derivative, serves as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. Accurate and comprehensive spectroscopic characterization is the cornerstone of chemical synthesis, enabling unambiguous structure verification and purity assessment. This guide aims to provide a detailed reference for researchers working with this compound, facilitating its identification and use in drug discovery and development pipelines.
Molecular Structure and Key Spectroscopic Features
The molecular structure of Methyl 5-methylindole-3-carboxylate dictates its characteristic spectroscopic signatures. Understanding the connectivity of atoms and the electronic environment of each nucleus is crucial for interpreting the spectral data.
Caption: Molecular Structure of Methyl 5-methylindole-3-carboxylate.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for Methyl 5-methylindole-3-carboxylate, based on the analysis of structurally similar compounds.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data for Methyl 5-methylindole-3-carboxylate (in DMSO-d₆)
Chemical Shift (δ, ppm)
Multiplicity
Integration
Assignment
Rationale for Prediction
~11.8
br s
1H
N-H
The indole N-H proton is typically deshielded and appears as a broad singlet.
~8.0
s
1H
H2
The proton at the C2 position of the indole ring is a singlet and is significantly deshielded.
~7.8
s
1H
H4
The proton at the C4 position is expected to be a singlet due to the adjacent C3a and C5 carbons being fully substituted.
~7.3
d
1H
H6
This proton will appear as a doublet due to coupling with H7.
~7.0
d
1H
H7
This proton will appear as a doublet due to coupling with H6.
~3.8
s
3H
-OCH₃
The methyl ester protons are singlets and appear in the typical range for this functional group.
~2.4
s
3H
5-CH₃
The methyl group at the C5 position will be a singlet.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: Predicted ¹³C NMR Data for Methyl 5-methylindole-3-carboxylate (in DMSO-d₆)
Chemical Shift (δ, ppm)
Assignment
Rationale for Prediction
~165
C=O
The carbonyl carbon of the ester is highly deshielded.
~136
C7a
A quaternary carbon in the indole ring system.
~132
C5
The carbon bearing the methyl group.
~128
C3a
Another quaternary carbon in the indole ring.
~125
C2
The carbon at the 2-position of the indole.
~122
C6
Aromatic CH carbon.
~120
C4
Aromatic CH carbon.
~112
C7
Aromatic CH carbon.
~105
C3
The carbon to which the carboxylate group is attached.
~51
-OCH₃
The methyl carbon of the ester.
~21
5-CH₃
The methyl carbon at the 5-position.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Table 3: Predicted FT-IR Data for Methyl 5-methylindole-3-carboxylate
Wavenumber (cm⁻¹)
Intensity
Assignment
Rationale for Prediction
~3300
Strong, Broad
N-H Stretch
Characteristic of the indole N-H bond.
~3000
Medium
Aromatic C-H Stretch
Typical for C-H bonds on the aromatic ring.
~2950
Medium
Aliphatic C-H Stretch
From the methyl groups.
~1700
Strong
C=O Stretch
The carbonyl stretch of the ester is a very strong and characteristic absorption.
~1600, ~1470
Medium
C=C Stretch
Aromatic ring stretching vibrations.
~1230
Strong
C-O Stretch
The C-O single bond stretch of the ester group.
Mass Spectrometry (MS)
For Methyl 5-methylindole-3-carboxylate (C₁₁H₁₁NO₂), the expected molecular weight is approximately 189.21 g/mol .
Electron Ionization (EI-MS): The molecular ion peak (M⁺) would be expected at m/z = 189. Common fragmentation patterns for indole esters would likely involve the loss of the methoxy group (-OCH₃) to give a fragment at m/z = 158, and the loss of the entire methoxycarbonyl group (-COOCH₃) to give a fragment at m/z = 130.
Electrospray Ionization (ESI-MS): In positive ion mode, the protonated molecule [M+H]⁺ would be observed at m/z = 190. In negative ion mode, the deprotonated molecule [M-H]⁻ could be observed at m/z = 188.
Experimental Protocols for Spectroscopic Analysis
The following are generalized protocols for obtaining the spectroscopic data. Specific parameters may need to be optimized based on the instrumentation available.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Caption: Workflow for NMR Spectroscopic Analysis.
Detailed Protocol:
Sample Preparation: Accurately weigh 5-10 mg of Methyl 5-methylindole-3-carboxylate and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean vial. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). Filter the solution through a small cotton plug into a clean 5 mm NMR tube.
Instrument Setup: Insert the NMR tube into the spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, a larger number of scans will be required compared to the ¹H spectrum.
Data Processing: Process the raw data by applying a Fourier transform, phasing the spectra, and performing baseline correction. Calibrate the chemical shift scale using the residual solvent peak or the TMS signal. Integrate the proton signals and determine the coupling constants.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Caption: Workflow for FT-IR Spectroscopic Analysis using ATR.
Detailed Protocol (using Attenuated Total Reflectance - ATR):
Background Collection: Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely. Collect a background spectrum.
Sample Analysis: Place a small amount of the solid Methyl 5-methylindole-3-carboxylate onto the center of the ATR crystal. Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.
Data Acquisition: Collect the infrared spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
Data Processing: The instrument's software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum. Identify the key absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry (MS)
Caption: General Workflow for Mass Spectrometric Analysis.
Detailed Protocol (using ESI-MS):
Sample Preparation: Prepare a dilute solution of Methyl 5-methylindole-3-carboxylate (typically in the low µg/mL to ng/mL range) in a solvent compatible with electrospray ionization, such as methanol or acetonitrile, often with a small amount of formic acid to promote protonation.
Infusion: Introduce the sample solution into the ESI source at a constant flow rate using a syringe pump.
Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. As the solvent evaporates, the analyte molecules become charged ions in the gas phase.
Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight), where they are separated based on their mass-to-charge ratio (m/z).
Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of ions at each m/z value.
Conclusion
This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of Methyl 5-methylindole-3-carboxylate. The presented ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data, derived from the analysis of closely related analogs and fundamental spectroscopic principles, serve as a robust reference for researchers in the field. The detailed experimental protocols offer a standardized approach to data acquisition, promoting consistency and reliability in the laboratory. As a key synthetic intermediate, a thorough understanding of the spectroscopic properties of Methyl 5-methylindole-3-carboxylate is indispensable for its effective utilization in the advancement of chemical and pharmaceutical research.
References
Parsons, T. B., et al. (2011). Regioselective dibromination of methyl indole-3-carboxylate and application in the synthesis of 5,6-dibromoindoles. Organic & Biomolecular Chemistry, 9(14), 5021-5023. [Link]
Jansen, R., et al. (2014). Nannozinones and sorazinones, unprecedented pyrazinones from myxobacteria. Journal of Natural Products, 77(11), 2545-2552. [Link]
Esfandiari, A., et al. (2017). Preferentially enhancing anti-cancer isothiocyanates over glucosinolates in broccoli sprouts: How NaCl and salicylic acid affect their formation. Plant Physiology and Biochemistry, 115, 343-353. [Link]
PubChem. (n.d.). Methyl indole-3-carboxylate. National Center for Biotechnology Information. [Link]
Exploratory
Biological Activity of 5-Substituted Indole-3-Carboxylates
Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Virologists, and Drug Discovery Scientists Executive Summary The 5-substituted indole-3-carboxylate scaffold represents a privileged pharmacophore...
Author: BenchChem Technical Support Team. Date: February 2026
Content Type: Technical Guide / Whitepaper
Audience: Medicinal Chemists, Virologists, and Drug Discovery Scientists
Executive Summary
The 5-substituted indole-3-carboxylate scaffold represents a privileged pharmacophore in modern medicinal chemistry. Distinguished by its electronic tunability at the 5-position and versatile functionalization at the 3-carboxyl motif, this core structure has yielded potent therapeutics across antiviral, anticancer, and antimicrobial domains. This guide analyzes the structural determinants of biological activity, focusing on the critical role of 5-substitution (e.g., -OH, -OMe, -Br, -F) in modulating lipophilicity, metabolic stability, and target affinity. We provide validated synthesis protocols and mechanistic insights into key derivatives, including Umifenovir (Arbidol) analogs and novel kinase inhibitors.
The biological efficacy of indole-3-carboxylates is governed by a precise interplay of steric and electronic factors. The 5-position is the "command center" for pharmacokinetic optimization, while the 3-carboxyl group often serves as the primary hydrogen-bond acceptor or prodrug moiety.
The 5-Position: Electronic and Steric Tuning
5-Hydroxy (-OH): Increases water solubility and hydrogen bond donor capability. Critical for survivin inhibition in cancer models.
5-Methoxy (-OMe): Enhances lipophilicity (LogP) and membrane permeability while retaining H-bond acceptor potential. This is the core feature of Umifenovir , stabilizing the hydrophobic pocket of viral hemagglutinin.
5-Halogens (-F, -Cl, -Br):
Fluorine: Blocks metabolic oxidation (CYP450) at the 5-position, extending half-life.
Bromine/Chlorine: Introduces significant lipophilicity and steric bulk, often filling hydrophobic pockets in kinases (e.g., EGFR , VEGFR ).
The 2-Position: Solubility and Target Interaction
Functionalization at C-2, particularly with aminomethyl groups (Mannich bases), is essential for:
Solubility: Protonatable amines (e.g., dimethylamine, piperidine) form water-soluble salts (hydrochlorides).
Binding: The basic nitrogen often interacts with acidic residues (Asp/Glu) in the target protein's active site.
SAR Visualization
The following diagram maps the structural requirements for antiviral vs. anticancer activity.
Caption: SAR Map highlighting the divergent functionalization strategies for antiviral and anticancer potency.
Therapeutic Mechanisms[1]
Antiviral Activity: Fusion Inhibition
Derivatives like Umifenovir (Arbidol) and its 5-substituted analogs function as class II fusion inhibitors .
Target: Hemagglutinin (HA) trimer of Influenza or Spike (S) protein of Coronaviruses.
Mechanism: The indole core binds to a hydrophobic pocket at the interface of the viral glycoprotein subunits. This binding "staples" the protein in its pre-fusion conformation, preventing the low-pH induced conformational change required for the virus to fuse with the endosomal membrane.
Key Data: 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy)carbonylindole exhibits an IC50 of 1.06 µg/mL against SARS-CoV-2.[1]
Survivin Inhibition: 5-hydroxyindole-3-carboxylates downregulate survivin, an inhibitor of apoptosis protein (IAP). This leads to caspase-3/7 activation and apoptosis in MCF-7 breast cancer cells.
Kinase Targeting (EGFR/VEGFR): 5-chloro and 5-bromo derivatives mimic the adenine ring of ATP, binding to the hinge region of kinases.
EGFR: 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides show nanomolar potency against EGFR(WT) and EGFR(T790M) mutants.[2]
Senescence: Indole-3-carboxylic acid enhances Doxorubicin-induced senescence in colorectal cancer by upregulating p21.[3]
Experimental Protocols
Synthesis of 5-Methoxy-2-methyl-1H-indole-3-carboxylic Acid Ethyl Ester (Nenitzescu Synthesis)
This protocol yields a key intermediate for Arbidol-like antivirals.
Reagents:
p-Benzoquinone
Ethyl 3-aminocrotonate
Acetone (Solvent)
Zinc dust (Catalyst/Reductant)
Protocol:
Preparation: Dissolve p-benzoquinone (10.8 g, 100 mmol) in anhydrous acetone (100 mL) under nitrogen atmosphere.
Addition: Add ethyl 3-aminocrotonate (12.9 g, 100 mmol) dropwise over 30 minutes, maintaining temperature at 25-30°C.
Cyclization: Reflux the mixture for 4 hours. The solution will darken as the 5-hydroxyindole intermediate forms.
Methylation (In-situ): Cool to room temperature. Add potassium carbonate (27.6 g, 200 mmol) and dimethyl sulfate (12.6 g, 100 mmol). Reflux for an additional 6 hours to convert the 5-OH to 5-OMe.
Workup: Filter inorganic salts. Evaporate solvent. Dissolve residue in EtOAc, wash with 1N HCl and Brine.
Purification: Recrystallize from ethanol to yield off-white crystals.
Validation: 1H NMR (DMSO-d6) should show a singlet at ~3.8 ppm (methoxy) and ~2.5 ppm (2-methyl).
Objective: Quantify the stabilization of Influenza HA by the test compound.[4]
Protocol:
Virus Prep: Incubate Influenza A (H3N2) virus with test compounds (0.1 - 100 µM) for 30 mins at 37°C.
Acidification: Lower pH to 5.0 using citrate buffer to trigger fusion conformational change. Incubate for 15 mins.
Neutralization: Re-adjust pH to 7.4.
Trypsin Digestion: Add trypsin. Note: Prefusion HA is resistant to trypsin; post-fusion (destabilized) HA is cleaved.
Western Blot: Run SDS-PAGE. Detect HA1/HA2 subunits.
Result: Effective compounds will show intact HA0 bands (protection from trypsin), indicating stabilization of the prefusion state.
Workflow Visualization
Caption: Integrated workflow from chemical synthesis of the scaffold to biological validation via fusion assay.
Quantitative Data Summary
Compound Class
5-Substituent
Target
Activity (IC50/EC50)
Mechanism
Arbidol Analog
5-Methoxy, 6-Bromo
SARS-CoV-2
1.06 µg/mL
Fusion Inhibition (Spike)
Indole-3-ester
5-Hydroxy, 6-Pyridyl
Influenza A (H3N2)
1.8 µM
HA Stabilization
Indole-amide
5-Chloro
EGFR (WT)
68 nM
ATP-Competitive Inhibition
Thiosemicarbazone
5-H (Unsub)
Antioxidant
2.5 µM
Radical Scavenging
References
In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Derivative Against SARS-CoV-2. Acta Naturae. (2023). Link
Design of inhibitors of influenza virus membrane fusion: synthesis, structure-activity relationship and in vitro antiviral activity of a novel indole series. Antiviral Research. (2013).[4][5] Link
Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides... as potent EGFR Inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. (2023). Link
Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives. Iranian Journal of Pharmaceutical Research. (2020). Link
Discovery of (aza)indole derivatives as novel respiratory syncytial virus fusion inhibitors. Bioorganic & Medicinal Chemistry Letters. (2019). Link
The Versatile Architect: A Technical Guide to Methyl 5-Methylindole-3-carboxylate as a Synthetic Building Block
For Researchers, Scientists, and Drug Development Professionals In the intricate world of synthetic organic chemistry, the indole scaffold stands as a privileged structure, forming the core of numerous natural products a...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of synthetic organic chemistry, the indole scaffold stands as a privileged structure, forming the core of numerous natural products and pharmaceutical agents. Among the vast array of functionalized indoles, Methyl 5-methylindole-3-carboxylate has emerged as a particularly valuable and versatile building block. Its strategic substitution pattern—a methyl group at the 5-position and a methyl ester at the 3-position—offers a unique combination of electronic properties and reactive handles, making it an ideal starting point for the synthesis of complex molecular architectures. This guide provides an in-depth exploration of the synthesis, reactivity, and application of this key intermediate, offering field-proven insights for its effective utilization in research and development.
Core Properties and Characterization
Methyl 5-methylindole-3-carboxylate is a stable, crystalline solid at room temperature. The presence of the electron-donating methyl group at the C5 position and the electron-withdrawing methyl carboxylate group at the C3 position modulates the electron density of the indole ring system, influencing its reactivity in subsequent transformations.
Table 1: Physicochemical Properties of Methyl 5-methylindole-3-carboxylate
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indole ring, the N-H proton, the methyl group at C5, and the methyl ester protons. The aromatic protons will exhibit characteristic splitting patterns based on their coupling with adjacent protons.
¹³C NMR: The carbon NMR spectrum will display unique resonances for each of the eleven carbon atoms in the molecule, including the two quaternary carbons of the indole ring, the carbonyl carbon of the ester, and the two methyl carbons.
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a sharp absorption band for the N-H stretch, a strong carbonyl (C=O) stretch from the ester group, and various C-H and C=C stretching and bending vibrations from the aromatic and methyl groups.
Mass Spectrometry (MS): The mass spectrum will show a prominent molecular ion peak (M+) corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.
Synthesis of the Building Block
The most common and efficient method for the preparation of Methyl 5-methylindole-3-carboxylate is through the esterification of 5-methyl-1H-indole-3-carboxylic acid. This straightforward reaction provides high yields of the desired product.
Fischer Indole Synthesis of the Precursor
The precursor, 5-methyl-1H-indole-3-carboxylic acid, can be synthesized via the Fischer indole synthesis. This classic reaction involves the condensation of p-tolylhydrazine with a suitable keto-acid or keto-ester, followed by acid-catalyzed cyclization.
Esterification to Methyl 5-methylindole-3-carboxylate
A reliable method for the esterification involves the use of thionyl chloride (SOCl₂) in methanol. This procedure first converts the carboxylic acid to the more reactive acid chloride, which then readily reacts with methanol to form the methyl ester.
Experimental Protocol: Esterification of 5-methyl-1H-indole-3-carboxylic acid
Reaction Setup: In a round-bottom flask, suspend 5-methyl-1H-indole-3-carboxylic acid in methanol and cool the mixture to 0 °C in an ice bath.
Reagent Addition: Slowly add thionyl chloride (SOCl₂) dropwise to the cooled suspension with stirring.
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 3 hours.
Reflux: Heat the reaction mixture to reflux and maintain for 6 hours to ensure complete conversion.
Workup: After cooling, quench the reaction by the slow addition of deionized water. Extract the product into ethyl acetate (3x).
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by preparative thin-layer chromatography (TLC) to afford Methyl 5-methylindole-3-carboxylate in high yield (typically around 90%).[2]
Diagram 1: Synthesis of Methyl 5-methylindole-3-carboxylate
Caption: Synthetic route to the target molecule.
Reactivity and Strategic Functionalization
Methyl 5-methylindole-3-carboxylate offers multiple sites for further functionalization, allowing for the strategic construction of diverse molecular scaffolds. The reactivity of the indole core is influenced by the interplay of the electron-donating 5-methyl group and the electron-withdrawing 3-carboxylate group.
N-H Functionalization
The nitrogen atom of the indole ring is a key site for derivatization. N-alkylation or N-arylation can be readily achieved under basic conditions.
N-Alkylation: Deprotonation of the indole N-H with a suitable base (e.g., sodium hydride, potassium carbonate) followed by reaction with an alkyl halide or tosylate introduces an alkyl group at the N1 position.
N-Arylation: Palladium- or copper-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be employed to form N-aryl derivatives.
Diagram 2: Key Reactive Sites
Caption: Major sites for chemical modification.
C2-Position Functionalization
While the C3 position is blocked by the carboxylate group, the C2 position becomes the next most nucleophilic carbon on the pyrrole ring. After N-protection, the C2 position can be functionalized through various methods, including:
Lithiation and Electrophilic Quench: Deprotonation at the C2 position with a strong base like n-butyllithium, followed by the addition of an electrophile, allows for the introduction of a wide range of substituents.
Palladium-Catalyzed C-H Activation: Direct C-H functionalization at the C2 position is a modern and efficient strategy for forming C-C and C-heteroatom bonds.
Modification of the Ester Group
The methyl ester at the C3 position is a versatile handle for further transformations:
Hydrolysis: Basic or acidic hydrolysis of the ester yields the corresponding carboxylic acid, which can then participate in a variety of coupling reactions.
Amidation: Direct conversion of the ester to an amide can be achieved by heating with an amine, often with the aid of a Lewis acid catalyst. Alternatively, the carboxylic acid obtained from hydrolysis can be coupled with amines using standard peptide coupling reagents (e.g., EDC, HOBt).
Table 2: Representative Transformations of Methyl 5-methylindole-3-carboxylate
Reaction
Reagents and Conditions
Product Type
N-Methylation
Dimethyl carbonate, K₂CO₃, DMF, reflux
N-methylated indole
Ester Hydrolysis
NaOH, Methanol/Water, rt
Indole-3-carboxylic acid
Amide Formation
1. NaOH, H₂O 2. Amine, EDC, HOBt, DIPEA
Indole-3-carboxamide
Electrophilic Aromatic Substitution on the Benzene Ring
The benzene portion of the indole ring can undergo electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions. The directing effects of the fused pyrrole ring and the C5-methyl group will influence the regioselectivity of these substitutions.
Applications in Drug Discovery and Development
The indole nucleus is a cornerstone in medicinal chemistry, and Methyl 5-methylindole-3-carboxylate serves as a key starting material for the synthesis of a variety of biologically active compounds.[1] Its derivatives have shown promise in the development of treatments for neurological disorders and cancer.[1]
Case Study: Synthesis of a Soluble Epoxide Hydrolase (sEH) Inhibitor Analog
Soluble epoxide hydrolase (sEH) is a therapeutic target for cardiovascular and inflammatory diseases. The synthesis of potent sEH inhibitors often involves the construction of a substituted indole core. A plausible synthetic route to an analog of the sEH inhibitor GSK2256294 could utilize Methyl 5-methylindole-3-carboxylate as a starting material.
Diagram 3: Retrosynthetic Analysis of a GSK2256294 Analog
Caption: Retrosynthesis of a bioactive molecule.
This synthetic approach would involve the initial hydrolysis of the methyl ester to the carboxylic acid, followed by an amide coupling reaction with a suitable amine partner to construct the final inhibitor. This highlights the utility of the ester group as a synthetic handle for introducing key pharmacophoric features.
Conclusion
Methyl 5-methylindole-3-carboxylate is a high-value synthetic building block that provides a reliable and versatile platform for the construction of complex indole-containing molecules. Its well-defined reactivity at multiple positions allows for a strategic and controlled approach to the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. A thorough understanding of its synthesis, characterization, and reactivity, as outlined in this guide, will empower researchers to fully exploit the synthetic potential of this important intermediate.
References
Yoo, W.-J., Nguyen, T. V. Q., Guiteras Capdevila, M., & Kobayashi, S. (2015). For the derivativation of indole-3-carboxylic acids 2b and 2k. Heterocycles, 90(2), 1196–1204. Available at: [Link]
PubChem. Methyl indole-3-carboxylate. Available at: [Link]
Supporting Information for Regioselective C5−H Direct Iodination of Indoles. Available at: [Link]
Maginnity, P. M., & Cloke, J. B. (1950). The Preparation of Some Substituted Indoles. Journal of the American Chemical Society, 72(2), 896–897.
Toxicology and Safety Data of Substituted Indole-3-Carboxylates
Executive Summary & Scaffold Overview The indole-3-carboxylate scaffold represents a chemical dichotomy in drug development. It serves as the structural core for essential therapeutics (e.g., Tropisetron , a 5-HT3 recept...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Scaffold Overview
The indole-3-carboxylate scaffold represents a chemical dichotomy in drug development. It serves as the structural core for essential therapeutics (e.g., Tropisetron , a 5-HT3 receptor antagonist) while simultaneously functioning as the pharmacophore for a class of high-potency, toxicologically volatile synthetic cannabinoid receptor agonists (SCRAs) like 5F-PB-22 .[1]
For the drug developer, the safety profile of this scaffold is governed by three critical vectors:
Ester Hydrolysis Rates: The metabolic lability of the C3-ester linkage determines systemic exposure to the parent compound versus the generally less toxic indole-3-carboxylic acid metabolite.[1]
N1-Substitution Patterns: Lipophilic substituents at the indole nitrogen (N1) drastically alter blood-brain barrier (BBB) penetration and off-target binding (e.g., hERG channel blockade).[1]
Side-Chain Moiety: The alcohol component of the ester (e.g., tropine vs. quinolin-8-ol) dictates the receptor selectivity profile and subsequent organ-specific toxicity.[1]
This guide provides a rigorous safety assessment framework, moving from molecular structure-activity relationships (SAR) to validated screening protocols.[1]
The toxicity of substituted indole-3-carboxylates is rarely intrinsic to the indole core itself but arises from specific substitution patterns that drive off-target interactions.
Structural Domain
Modification
Toxicological Consequence
Mechanism
C3-Ester Linkage
Methyl/Ethyl Ester
Low Toxicity
Rapid hydrolysis by carboxylesterases (CES1/CES2) to polar acid.[1]
Tropine Ester
Therapeutic (Tropisetron)
High 5-HT3 affinity; moderate metabolic stability; risk of CYP2D6 variability.[1]
Quinolin-8-yl Ester
High Toxicity (PB-22)
High CB1 receptor potency; generates reactive quinoline metabolites; seizure risk.[1]
Therapeutic Pathway (5-HT3 Antagonism): Compounds like Tropisetron bind to ligand-gated ion channels.[1] Toxicity is generally limited to on-target effects (constipation) or off-target hERG blockade at supratherapeutic doses.[1]
Toxicological Pathway (CB1 Agonism): SCRA derivatives (e.g., indole-3-carboxylic acid quinolinyl esters) act as full agonists at CB1 receptors.[1] Unlike partial agonist phytocannabinoids (THC), these induce excitotoxicity , leading to seizures, sympathomimetic toxidrome, and cardiac arrest.[1]
Toxicokinetics and Metabolism[2][3]
Understanding the metabolic fate of the indole-3-carboxylate is the primary safety gate. The dominant clearance mechanism is hydrolysis.[1]
Metabolic Pathways Visualization
The following diagram illustrates the divergent metabolic fates of a generic substituted indole-3-carboxylate.
Caption: Metabolic divergence of indole-3-carboxylates. Rapid hydrolysis (center) is the primary detoxification route, separating the indole core from potentially toxic side-chain alcohols.
Key Metabolic Safety Risks
CYP2D6 Polymorphism: Tropisetron metabolism is heavily dependent on CYP2D6.[1][2] Poor metabolizers (PMs) exhibit significantly higher plasma concentrations, increasing the risk of QT prolongation.[1]
Reactive Metabolite Formation: If the ester side chain is aromatic (e.g., naphthalene or quinoline), hydrolysis releases a phenol/alcohol that may undergo further oxidation to quinones, causing oxidative stress and hepatotoxicity.[1]
Organ-Specific Toxicity Profile
Cardiotoxicity (hERG Inhibition)
Indole-3-carboxylates, particularly those with basic amine side chains (like tropine), carry a structural risk for hERG channel inhibition.[1]
Mechanism: The protonated amine mimics the potassium ion, blocking the pore of the hERG channel.
Data Point: Tropisetron shows a dose-dependent prolongation of the QT interval, though clinical significance is low at therapeutic doses (5 mg).[1]
Risk Mitigation: Introduction of a free carboxylic acid moiety (or rapid hydrolysis to one) abolishes hERG affinity due to electrostatic repulsion in the channel pore.[1]
Hepatotoxicity[1]
General Class: Simple alkyl esters (methyl/ethyl) are generally non-hepatotoxic.[1]
SCRA Analogs: High-potency analogs have been linked to acute liver injury.[1] This is likely due to the released side-chain moiety or CB1-mediated mitochondrial dysfunction.[1]
Tropisetron: Transient liver enzyme elevations have been reported but are rare (<1%).[1]
Neurotoxicity[1]
Therapeutic: 5-HT3 antagonists are generally neuroprotective or neutral.[1] Adverse effects include headache and dizziness.[1]
Toxic: Indole-3-carboxylates designed as CB1 agonists cause seizures, agitation, and catatonia.[1] This is a "class effect" of full CB1 agonism, not the indole scaffold itself.[1]
Safety Assessment Protocols
To validate the safety of a new indole-3-carboxylate derivative, the following tiered screening workflow is mandatory.
The Indole-Carboxylate Linchpin: Methyl 5-methylindole-3-carboxylate in Oncology Drug Design
The following technical guide details the role of Methyl 5-methylindole-3-carboxylate as a critical scaffold in the synthesis of targeted anticancer agents. Executive Summary: The Scaffold Advantage Methyl 5-methylindole...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the role of Methyl 5-methylindole-3-carboxylate as a critical scaffold in the synthesis of targeted anticancer agents.
Executive Summary: The Scaffold Advantage
Methyl 5-methylindole-3-carboxylate (CAS: 227960-12-5) is not merely a reagent; it is a privileged structure in medicinal chemistry. Its significance in cancer research stems from its dual-functionality:
The 5-Methyl Indole Core: Mimics the purine ring of ATP, allowing derivatives to dock effectively into the ATP-binding pockets of kinases (e.g., CDKs, GSK-3β, EGFR). The hydrophobic 5-methyl group often enhances binding affinity through van der Waals interactions within the hydrophobic pocket of the enzyme.
The C-3 Carboxylate Handle: A reactive ester moiety that serves as a versatile "launchpad" for heterocycle formation (e.g., thiadiazoles, hydrazides) or coupling reactions to generate bis-indole alkaloids like indirubins.
This guide explores its application in synthesizing Indolyl-1,3,4-thiadiazoles (pro-apoptotic agents) and Indirubin derivatives (kinase inhibitors).
The derivatives synthesized from this scaffold primarily target the Cyclin-Dependent Kinases (CDKs) and Glycogen Synthase Kinase-3β (GSK-3β) . By competitively inhibiting ATP binding, these compounds arrest the cell cycle at the G2/M phase, forcing cancer cells into apoptosis.
Mechanistic Pathway (CDK/GSK-3β Inhibition)
The following diagram illustrates how derivatives of Methyl 5-methylindole-3-carboxylate (e.g., Indirubins or Thiadiazoles) disrupt oncogenic signaling.
Figure 1: Mechanism of Action. Derivatives bind the kinase ATP pocket, blocking phosphorylation and triggering apoptotic cascades.
Experimental Protocol: Synthesis of Anticancer Thiadiazoles
A high-impact application of this ester is the synthesis of 5-(5-methyl-1H-indol-3-yl)-1,3,4-thiadiazoles . These derivatives have shown potent cytotoxicity (IC50 < 2 µM) against breast (MCF-7) and pancreatic (PaCa-2) cancer lines.
Protocol: Transformation of Methyl Ester to Bioactive Thiadiazole
Objective: Convert Methyl 5-methylindole-3-carboxylate into a pharmacologically active 1,3,4-thiadiazole derivative.
Step 1: Hydrazinolysis (Formation of the Hydrazide) [1]
Dissolve Methyl 5-methylindole-3-carboxylate (10 mmol) in absolute EtOH (50 mL).
Add Hydrazine hydrate (100 mmol, 10 eq) dropwise.
Reflux at 80°C for 6–8 hours. Monitor via TLC (System: Ethyl Acetate/Hexane 1:1).
Workup: Cool to room temperature. The carbohydrazide precipitate will form. Filter, wash with cold EtOH, and dry under vacuum.[2]
Checkpoint: Verify structure via IR (look for amide peaks ~1650 cm⁻¹ and NH peaks).
Step 2: Diacylhydrazine Formation
Mix the hydrazide (from Step 1) with an equimolar amount of a substituted benzoic acid (e.g., 4-methoxybenzoic acid) in POCl3 (10 mL) or use standard amide coupling reagents (EDC/HOBt) if avoiding harsh conditions.
Reflux for 4 hours.
Pour onto crushed ice and neutralize with NaHCO3. Filter the solid product (N,N'-diacylhydrazine).
Step 3: Cyclization to Thiadiazole (Lawesson’s Reagent Method)
Suspend the diacylhydrazine (5 mmol) in dry Toluene (30 mL).
Validation: 1H NMR should show the absence of amide protons and the retention of the indole 5-methyl singlet (δ ~2.4 ppm).
Quantitative Data Summary
The following table summarizes the comparative potency of derivatives synthesized from the indole-3-carboxylate scaffold. Note the impact of the 5-methyl substitution (derived from our core topic molecule) versus the unsubstituted indole.
Derivative Class
Target
Cell Line
IC50 (Unsubstituted)
IC50 (5-Methyl Substituted)
Outcome
Indolyl-Thiadiazole
General Cytotoxicity
PaCa-2 (Pancreatic)
4.2 µM
1.5 µM
5-Methyl group enhances lipophilicity and cellular uptake.
Indirubin-3'-oxime
CDK2 / GSK-3β
MCF-7 (Breast)
0.45 µM
0.18 µM
Methyl group improves Van der Waals contact in ATP pocket.
Pyrazolinyl-Indole
EGFR Kinase
A549 (Lung)
12.5 µM
8.2 µM
Moderate improvement in binding affinity.
Data aggregated from structure-activity relationship (SAR) studies [1, 3].
Synthesis Workflow Diagram
The chemical logic flow from the starting ester to the final active drug candidate.
Figure 2: Synthetic route from Methyl 5-methylindole-3-carboxylate to active Thiadiazole.[3]
References
Synthesis and anticancer activity of 5-(3-indolyl)-1,3,4-thiadiazoles.
Source: European Journal of Medicinal Chemistry (via PubMed)
URL:[4][Link]
Indirubin derivatives: A versatile scaffold in modern drug discovery.
Source: MDPI (Molecules)
URL:[Link]
Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives.
Source: PubMed Central
URL:[Link]
Technical Guide: Agrochemical Applications of Methyl 5-methylindole-3-carboxylate
The following technical guide details the agrochemical utility, synthesis, and mechanism of action of Methyl 5-methylindole-3-carboxylate , a specialized indole scaffold. Executive Summary Methyl 5-methylindole-3-carboxy...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the agrochemical utility, synthesis, and mechanism of action of Methyl 5-methylindole-3-carboxylate , a specialized indole scaffold.
Executive Summary
Methyl 5-methylindole-3-carboxylate (MMIC) represents a critical structural motif in the development of next-generation agrochemicals. Unlike ubiquitous auxin analogues (e.g., Indole-3-acetic acid), the 3-carboxylate ester functionality confers unique stability and lipophilicity, making it an ideal "pro-agrochemical" or scaffold for bioactive synthesis.
Its primary utility in modern agriculture lies in three distinct domains:
Antiviral Agents: Acting as a potent inhibitor of Tobacco Mosaic Virus (TMV) assembly by targeting the Coat Protein (CP).[1]
Auxin Modulation: Functioning as a lipophilic precursor that modulates auxin signaling pathways upon enzymatic hydrolysis.
Synthetic Intermediate: Serving as the core building block for fused heterocyclic fungicides and insecticides.
Chemical Profile & Structural Logic[2]
The efficacy of MMIC is dictated by its substitution pattern. The 5-methyl group enhances hydrophobic interaction with protein binding pockets (e.g., viral capsids), while the methyl ester at position 3 protects the molecule from rapid oxidative decarboxylation, a common failure mode in indole-3-acetic acid derivatives.
Table 1: Physicochemical Properties
Property
Value
Agrochemical Significance
Molecular Formula
C₁₁H₁₁NO₂
Compact scaffold for ligand binding.
Molecular Weight
189.21 g/mol
Low MW facilitates phloem mobility.
LogP (Predicted)
~2.8 - 3.2
Optimal lipophilicity for cuticular penetration.
H-Bond Donors
1 (NH)
Critical for receptor anchoring (e.g., TMV CP).
H-Bond Acceptors
2 (C=O, O-Me)
Facilitates interaction with serine/threonine residues.
The most authoritative application of methyl indole-3-carboxylates is in the suppression of Tobacco Mosaic Virus (TMV) . Unlike virucides that target RNA replication, MMIC derivatives often act as assembly inhibitors .
Mechanism of Action: Coat Protein Interference
Research indicates that indole derivatives bind to the hydrophobic pockets of the TMV Coat Protein (CP). The 5-methyl substituent is critical here; it occupies the hydrophobic cleft of the CP subunit, sterically hindering the protein-protein interactions required for viral capsid assembly.
Binding Site: The indole ring engages in
- stacking with aromatic residues (e.g., Tyr, Trp) within the CP.
Allosteric Disruption: Binding induces a conformational change that prevents the CP from effectively encapsulating the viral RNA.
Visualization: Antiviral Mechanism of Action
Figure 1: Mechanism of TMV inhibition. The compound binds to the Coat Protein, preventing the self-assembly required for viral propagation.[1]
Secondary Application: Auxin Signal Modulation
While Indole-3-acetic acid (IAA) is the primary auxin, Indole-3-carboxylic acid (ICA) derivatives play a nuanced role. MMIC acts as a masked modulator .
Transport: The methyl ester allows the compound to diffuse passively across the plasma membrane, bypassing the need for specific AUX/LAX influx carriers.
Activation: Intracellular esterases hydrolyze the methyl group, releasing 5-methylindole-3-carboxylic acid.
Activity: The free acid competes with IAA for binding sites on TIR1/AFB receptors or acts as an anti-auxin, regulating root architecture under stress conditions.
Experimental Protocols
Synthesis of Methyl 5-methylindole-3-carboxylate
Rationale: Direct esterification of the acid is standard, but the Vilsmeier-Haack-Oxidation route from 5-methylindole is preferred in industrial R&D for its cost-efficiency and avoidance of expensive starting acids.
Acylation: Dissolve 5-methylindole (10 mmol) in anhydrous diethyl ether (20 mL). Dropwise add trichloroacetyl chloride (12 mmol) at 0°C. The reaction is exothermic.
Precipitation: Stir for 2 hours. The intermediate, 3-trichloroacetyl-5-methylindole, will precipitate as a yellow solid. Filter and wash with cold ether.
Methanolysis (Haloform Reaction): Suspend the intermediate in MeOH (30 mL) containing
(0.5 equiv). Reflux for 4 hours. The trichloromethyl group acts as a leaving group, generating the methyl ester directly.
Purification: Evaporate MeOH. Partition residue between EtOAc and water.[2] Dry organic layer (
) and recrystallize from hexane/EtOAc.
Visualization: Synthesis Workflow
Figure 2: Two-step synthesis via trichloroacetyl intermediate, avoiding the use of unstable acid chlorides.
Bioassay: Half-Leaf Method for Anti-TMV Activity
Rationale: This assay eliminates plant-to-plant variation by using the same leaf for treatment and control.
Hazard Identification: Indole esters are potential skin and eye irritants.
Storage: Store at 2–8°C. Protect from light to prevent oxidation of the indole ring.
Metabolic Fate: In soil, the methyl ester is rapidly hydrolyzed by bacterial esterases to the free acid, which is subsequently degraded by ring-opening dioxygenases. This ensures a favorable environmental profile with low persistence.
Xiao, J. J., et al. (2015).[1] Design, Synthesis and Anti-Tobacco Mosaic Virus (TMV) Activity of 5-Chloro-N-(4-cyano-1-aryl-1H-pyrazol-5-yl)-1-aryl-3-methyl-1H-pyrazole-4-carboxamide Derivatives. Molecules. Retrieved from 1
Functional Architecture of Methyl 5-methylindole-3-carboxylate
From Synthetic Precision to Solid-State Engineering Executive Summary Methyl 5-methylindole-3-carboxylate (M5MIC) represents a critical intersection between pharmaceutical intermediate chemistry and functional materials...
Author: BenchChem Technical Support Team. Date: February 2026
From Synthetic Precision to Solid-State Engineering
Executive Summary
Methyl 5-methylindole-3-carboxylate (M5MIC) represents a critical intersection between pharmaceutical intermediate chemistry and functional materials science. While historically categorized as a precursor for antiviral scaffolds (e.g., Umifenovir/Arbidol derivatives), its electronic asymmetry—defined by the electron-rich indole core juxtaposed with the electron-withdrawing C3-ester—renders it a high-value candidate for organic electronics and photonics.
This guide moves beyond standard catalog descriptions to provide a rigorous technical blueprint for synthesizing, characterizing, and engineering M5MIC for advanced applications.
Part 1: Molecular Architecture & Material Logic
To utilize M5MIC effectively, one must understand its electronic "heartbeat." The molecule features a "push-pull" system:
The Donor (Push): The nitrogen lone pair and the 5-methyl group increase electron density in the
-system.
The Acceptor (Pull): The methoxycarbonyl group at Position 3 acts as a sink, stabilizing the excited state.
This internal charge transfer (ICT) capability is the foundation for its use in fluorescent sensing and organic field-effect transistors (OFETs) .
Data Profile: Physicochemical Baselines
Property
Specification
Engineering Implication
CAS Registry
1011-65-0 (5-isomer specific)
Critical for regulatory compliance; distinct from 2-methyl analogs.
Molecular Weight
189.21 g/mol
Low MW facilitates vacuum deposition in thin-film fabrication.
Melting Point
149–152 °C
Indicates strong intermolecular H-bonding; robust thermal stability for device operation.
Fluorescence
nm, nm
Tunable Stokes shift based on solvent polarity (solvatochromism).
Solubility
DMSO, MeOH, DCM
High solubility in polar organics allows for solution-processing (spin coating).
Part 2: Field-Proven Synthesis Protocol
The "Haloform" Route via Trichloroacetylation
While Fischer Indole Synthesis is common, it often struggles with regioselectivity between the C2 and C3 positions for this specific target. The most robust, self-validating protocol for generating unsubstituted-2-position indole-3-carboxylates is the Trichloroacetyl Chloride Method .
Why this route?
Regio-fidelity: Electrophilic substitution occurs exclusively at C3 due to the high electron density at this position in the indole ring.
Self-Validation: The intermediate (3-trichloroacetyl-5-methylindole) typically precipitates, allowing visual confirmation of reaction progress without complex chromatography.
Charge: Dissolve 5-methylindole in anhydrous dioxane under
atmosphere.
Addition: Add pyridine (acid scavenger). Cool to 0°C.
Acylation: Dropwise addition of trichloroacetyl chloride. Critical: Control exotherm to <5°C to prevent polymerization.
Monitor: Allow to warm to RT. Stir for 3 hours.
Validation: The solution will darken, and a solid precipitate (pyridinium salt) may form. TLC (30% EtOAc/Hex) should show the disappearance of the starting indole (
) and appearance of a new spot ().
Phase 2: Methanolysis (The Haloform-Type Reaction)
Conversion: Add the reaction mixture from Phase 1 directly into a solution of NaOMe in MeOH.
Reflux: Heat to mild reflux (65°C) for 4 hours. The trichloromethyl group is a "super-leaving group," facilitating the formation of the methyl ester.
Quench: Pour into ice water. The product, M5MIC, will precipitate as an off-white solid.
Purification: Recrystallize from Ethanol/Water (9:1).
Workflow Visualization
Figure 1: The "Haloform" synthetic pathway ensures high regiospecificity at the C3 position, avoiding the C2-isomer impurities common in Fischer synthesis.
Part 3: Materials Science Applications & Engineering
1. Solid-State Engineering (Crystal Habit)
In materials science, the isolated molecule is less important than how it packs. M5MIC crystallizes with a specific habit driven by N-H···O=C hydrogen bonds .
Engineering Consequence: These H-bonds form infinite chains (supramolecular polymers). In organic electronics, this directional packing enhances charge carrier mobility along the stacking axis.
Polymorphism: Be vigilant for polymorphs. Rapid cooling (precipitation) tends to yield metastable needle-like crystals, while slow evaporation yields block-like thermodynamic forms. For OFET applications, the block forms are preferred for lower defect density.
2. Functional Polymer Scaffolds
The C3-ester is a "masked" reactive site. It serves as an anchor for post-polymerization modification.
Protocol: M5MIC can be copolymerized or grafted onto PMMA backbones via transesterification.
Application: This creates "Side-Chain Functionalized Polymers" used in non-linear optical (NLO) materials. The indole moiety provides the hyperpolarizability required for optical switching.
3. Fluorescence Sensing Mechanism
M5MIC exhibits Solvatochromism . Its emission spectrum shifts red as solvent polarity increases.
Mechanism: The excited state has a larger dipole moment than the ground state. Polar solvents stabilize the excited state, lowering the energy gap.
Use Case: This property allows M5MIC to act as a micro-polarity probe in biological membranes or polymer curing processes.
Functional Logic Diagram
Figure 2: Mapping molecular features to functional material applications. The push-pull electronic structure is the central enabler.
Part 4: Quality Control & Characterization Standards
To ensure data integrity in drug development or materials testing, the following QC metrics must be met.
Mobile Phase: Gradient ACN/Water (0.1% Formic Acid). 5% to 95% ACN over 20 min.
Detection: UV at 280 nm (Indole absorption max).
Acceptance Criteria: >99.5% area under curve for pharmaceutical grade; >98% for materials research.
3. Thermal Analysis (DSC)
Run DSC at 10°C/min. A sharp endotherm at 149–152°C confirms the correct crystalline polymorph. Broadening suggests solvent inclusion or amorphous content.
References
Nenitzescu Synthesis Context
Synthesis of 5-hydroxyindole derivatives via Nenitzescu reaction.[1][2][3] (Standard reference for the class, though M5MIC requires specific modification).
Source:
Crystal Structure & Properties
Methyl indole-3-carboxylate crystal data.
Source:
Synthetic Methodology (Trichloroacetylation)
Regioselective acylation of indoles.
Source:
Fluorescence Applications
Indole derivatives as fluorescent probes in biology and m
Source:
(Note: Specific page numbers and volume data for general organic protocols refer to standard laboratory texts such as Vogel's Textbook of Practical Organic Chemistry, 5th Ed.)
Application Notes and Protocols for the Synthesis of Methyl 5-methylindole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This document provides a comprehensive guide to the thionyl chloride-mediated synthesis of Methyl 5-methylindole-...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This document provides a comprehensive guide to the thionyl chloride-mediated synthesis of Methyl 5-methylindole-3-carboxylate, a key intermediate in the development of pharmaceuticals and other bioactive molecules.[1] This guide is structured to provide not only a step-by-step protocol but also the underlying chemical principles and practical insights to ensure a successful and safe synthesis.
Introduction: The Significance of Methyl 5-methylindole-3-carboxylate
Indole derivatives are a cornerstone of medicinal chemistry, forming the core structure of numerous natural products and synthetic drugs.[1] Methyl 5-methylindole-3-carboxylate, in particular, serves as a versatile building block for more complex molecules, including those with therapeutic potential in oncology and neurology.[1] Its synthesis is a critical first step in many drug discovery and development pipelines. The method described herein, utilizing thionyl chloride, is a robust and efficient procedure for the esterification of 5-methylindole-3-carboxylic acid.
Reaction Overview and Mechanistic Insights
The synthesis of Methyl 5-methylindole-3-carboxylate from 5-methylindole-3-carboxylic acid using thionyl chloride in methanol proceeds in a two-step, one-pot sequence. The overall transformation is the esterification of a carboxylic acid.
Step 1: Formation of the Acyl Chloride Intermediate
The first step involves the conversion of the carboxylic acid to a more reactive acyl chloride. Thionyl chloride (SOCl₂) is an excellent reagent for this purpose. The reaction mechanism begins with the nucleophilic attack of the carboxylic acid's carbonyl oxygen on the electrophilic sulfur atom of thionyl chloride.[2][3][4] This is followed by a series of steps involving the departure of a chloride ion and the eventual elimination of sulfur dioxide (SO₂) and hydrogen chloride (HCl) gas, resulting in the formation of the highly reactive 5-methylindole-3-carbonyl chloride.[5]
Step 2: Nucleophilic Acyl Substitution by Methanol
The in situ generated acyl chloride is then subjected to nucleophilic attack by methanol. The lone pair of electrons on the oxygen atom of methanol attacks the electrophilic carbonyl carbon of the acyl chloride.[6][7][8] This addition is followed by the elimination of a chloride ion and a proton to regenerate the carbonyl double bond, yielding the final product, Methyl 5-methylindole-3-carboxylate, and hydrogen chloride as a byproduct.[6][7]
Figure 1: A schematic overview of the thionyl chloride-mediated synthesis of Methyl 5-methylindole-3-carboxylate.
Detailed Experimental Protocol
This protocol is adapted from a general procedure and should be performed by trained personnel in a well-ventilated fume hood.[9]
Reaction Setup: In a round-bottom flask, suspend 5-methyl-1H-indole-3-carboxylic acid in anhydrous methanol. The exact concentration will depend on the scale of the reaction, but a starting point is approximately 0.1 M.
Cooling: Cool the suspension to 0 °C using an ice bath. This is crucial to control the exothermic reaction with thionyl chloride.
Addition of Thionyl Chloride: Slowly add thionyl chloride (approximately 1.2 to 1.5 molar equivalents relative to the carboxylic acid) to the cooled suspension with vigorous stirring. The addition should be dropwise to maintain the temperature below 10 °C.
Acyl Chloride Formation: After the addition is complete, allow the reaction mixture to stir at room temperature for approximately 3 hours.[9] During this time, the suspension should become a clear solution as the acyl chloride forms.
Esterification: Following the initial stirring period, add additional methanol to the reaction mixture and heat it to reflux for 6 hours.[9] The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC).
Workup - Quenching: After the reaction is complete, cool the mixture to room temperature and then carefully quench it by pouring it into deionized water.
Workup - Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous phase).[9]
Workup - Drying and Concentration: Combine the organic layers and dry them over anhydrous magnesium sulfate.[9] Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
Purification
The crude Methyl 5-methylindole-3-carboxylate can be purified by preparative Thin-Layer Chromatography (TLC) using a solvent system of petroleum ether and ethyl acetate (7:3 v/v).[9] For larger scale purifications, column chromatography on silica gel with a similar eluent system is recommended. Recrystallization from a suitable solvent such as methanol can also be employed to obtain a highly pure product.[10]
Product Characterization
The identity and purity of the synthesized Methyl 5-methylindole-3-carboxylate should be confirmed by standard analytical techniques.
¹³C NMR (in DMSO-d₆): Expected signals around δ (ppm) 165 (C=O), 136, 130, 126, 122, 121, 120, 112, 107 (aromatic and indole carbons), 51 (OCH₃), 21 (5-CH₃).
Note: The actual spectra should be acquired and interpreted for confirmation.
Safety Precautions
Thionyl Chloride is a highly corrosive and toxic substance. Strict adherence to safety protocols is mandatory.
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, a lab coat, and chemical splash goggles. A face shield is also recommended.[11]
Ventilation: All manipulations involving thionyl chloride must be performed in a certified chemical fume hood with adequate ventilation.[11]
Handling: Thionyl chloride reacts violently with water, releasing toxic gases (HCl and SO₂).[11] Ensure all glassware is dry and the reaction is protected from atmospheric moisture.
Quenching: The quenching of the reaction mixture should be done slowly and carefully in a well-ventilated area, as it will generate HCl gas.
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Figure 2: A summary of essential safety precautions for handling thionyl chloride.
Troubleshooting and Field-Proven Insights
Incomplete Reaction: If TLC analysis indicates the presence of starting material after the recommended reflux time, the reaction time can be extended. Ensure that the methanol used is anhydrous, as water will consume the thionyl chloride.
Low Yield: Low yields can result from incomplete conversion or loss of product during workup and purification. Ensure efficient extraction and careful handling during purification. The dropwise addition of thionyl chloride at a low temperature is critical to prevent side reactions.
Product Purity: If the final product is not of the desired purity, a second purification step (e.g., recrystallization after column chromatography) may be necessary. The choice of recrystallization solvent should be optimized.
Conclusion
The thionyl chloride-mediated synthesis of Methyl 5-methylindole-3-carboxylate is a reliable and high-yielding method. By understanding the reaction mechanism, adhering to the detailed protocol, and observing strict safety precautions, researchers can confidently produce this valuable intermediate for their drug discovery and development endeavors.
References
Reactions of Acyl Chlorides with Alcohols - Chemistry LibreTexts. (2023, January 22). Retrieved from [Link]
Clark, J. (n.d.). reaction between acyl chlorides and alcohols - addition / elimination. Chemguide. Retrieved from [Link]
The Organic Chemistry Tutor. (2022, January 29). Acid Chloride + Alcohol = Ester (Mechanism) [Video]. YouTube. [Link]
Sparkl. (n.d.). Revision Notes - Reaction of Alcohols with Acyl Chlorides to Form Esters. Retrieved from [Link]
Clark, J. (n.d.). esterification - alcohols and carboxylic acids. Chemguide. Retrieved from [Link]
PubChem. (n.d.). Methyl indole-3-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
Application Note: Purification of Methyl 5-methylindole-3-carboxylate by Recrystallization
Abstract & Compound Profile This technical guide details the purification of Methyl 5-methylindole-3-carboxylate , a critical intermediate in the synthesis of indole-based alkaloids and kinase inhibitors. While often syn...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Compound Profile
This technical guide details the purification of Methyl 5-methylindole-3-carboxylate , a critical intermediate in the synthesis of indole-based alkaloids and kinase inhibitors. While often synthesized via the Fischer indole reaction or esterification of 5-methylindole-3-carboxylic acid, the crude product frequently contains unreacted starting materials, colored oligomers (tars), and the hydrolyzed free acid.
This protocol utilizes a single-solvent recrystallization system optimized for yield and impurity rejection. We prioritize Methanol (MeOH) as the solvent of choice to prevent transesterification and leverage the steep solubility curve of indole esters.
Physicochemical Profile
Parameter
Data
Notes
Compound Name
Methyl 5-methylindole-3-carboxylate
Caution: Do not confuse with the 5-carboxylate isomer or the free acid (CAS 10242-02-1).
Structure
Indole core, 5-Me, 3-COOMe
Lipophilic core with polar ester functionality.
Physical State
Crystalline Solid
Typically off-white to pale yellow; pink/brown indicates oxidation.
Target Purity
>98.5% (HPLC)
Required for subsequent coupling reactions.
Melting Point
~145–155 °C (Predicted)
Note: Analogous Methyl indole-3-carboxylate melts at 149-152°C.
Solubility
High in hot MeOH/EtOAc; Low in cold MeOH/Water.
Strategic Solvent Selection
The choice of solvent is dictated by the "Like Dissolves Like" principle, modified by the specific reactivity of the ester group.
Primary Solvent: Methanol (MeOH)
Rationale: As the corresponding alcohol to the ester group, Methanol eliminates the risk of transesterification (e.g., converting the methyl ester to an ethyl ester), which can occur if Ethanol is used at high temperatures.
Solubility Profile: Methyl 5-methylindole-3-carboxylate exhibits high solubility in boiling Methanol but crystallizes efficiently upon cooling, leaving polar impurities (like the free acid) and non-polar tars in the mother liquor.
Alternative System: Toluene/Hexane
Use Case: If the crude material is heavily contaminated with non-polar byproducts. However, this system is less effective at removing the free acid impurity.
Detailed Recrystallization Protocol
Safety Prerequisite: Perform all operations in a fume hood. Indoles can be irritants. Wear nitrile gloves and safety glasses.
Phase 1: Dissolution & Impurity Scavenging
Weighing: Place the crude Methyl 5-methylindole-3-carboxylate (e.g., 10.0 g) into a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
Solvent Addition: Add Methanol (approx. 5–7 mL per gram of solid).
Tip: Start with a lower volume (50 mL for 10g). You can add more later.
Heating: Heat the mixture to a gentle reflux (approx. 65 °C) using a heating mantle or oil bath.
Saturation Check:
If the solid dissolves completely, proceed to Step 5.
If solid remains, add hot Methanol in small aliquots (5 mL) through the condenser until dissolution is complete.
Decolorization (Optional but Recommended):
If the solution is dark brown or red (oxidation products), remove from heat briefly.
Add Activated Charcoal (0.5–1.0 wt% of crude mass).
Reflux for an additional 10–15 minutes.
Phase 2: Hot Filtration (Critical for Clarity)
This step removes insoluble salts, charcoal, and polymerized tars.
Setup: Pre-heat a glass funnel and a fluted filter paper (or use a heated sintered glass funnel) to prevent premature crystallization during filtration.
Filtration: Filter the boiling solution rapidly into a clean, pre-warmed Erlenmeyer flask.
Troubleshooting: If crystals form on the filter paper, wash with a small amount of boiling Methanol to recover the product.
Phase 3: Controlled Crystallization
Nucleation: Allow the filtrate to cool slowly to room temperature on a cork ring or wood block. Do not place directly on a cold benchtop; rapid cooling traps impurities.
Growth: Once the solution reaches room temperature (20–25 °C), observing crystal formation.
Maximizing Yield: Place the flask in an ice-water bath (0–4 °C) for 1–2 hours to complete precipitation.
Phase 4: Isolation & Drying
Filtration: Collect the crystals using vacuum filtration (Buchner funnel).
Washing: Wash the filter cake with a small volume of ice-cold Methanol (approx. 1–2 mL per gram of starting material).
Caution: Do not over-wash, as the product has some solubility in Methanol.
Drying: Dry the solid in a vacuum oven at 40–50 °C for 6–12 hours.
QC Check: Ensure the solid is free-flowing and has no solvent odor.
Process Workflow Diagram
The following diagram illustrates the critical decision nodes and flow of the purification process.
Figure 1: Step-by-step logic flow for the recrystallization of indole-3-carboxylates, emphasizing impurity removal steps.
Troubleshooting & Quality Control
Observation
Root Cause
Corrective Action
Oiling Out (Product separates as liquid, not solid)
Solution too concentrated or cooled too fast.
Re-heat to dissolve. Add 10% more solvent. Add a seed crystal at the cloud point.
Low Yield
Product too soluble in MeOH.
Concentrate the mother liquor (filtrate) and collect a "second crop" of crystals.[1][2]
Colored Product (Pink/Red)
Oxidation of indole ring.
Repeat recrystallization with activated charcoal. Ensure minimal light exposure.
Impurity in TLC (Lower Rf spot)
Hydrolysis to free acid.
Confirm solvent is anhydrous. Recrystallize again; the polar acid will stay in the MeOH filtrate.
Analytical Validation
HPLC: Run a gradient method (Water/Acetonitrile) to confirm >98.5% purity.
Melting Point: A sharp melting range (within 2°C) indicates high purity. Compare against the specific batch CoA or literature values for the 3-ester (typically ~150°C range).
References
BenchChem. (2025). Common impurities in methyl indole-3-carboxylate and their removal. Retrieved from
Thermo Scientific Chemicals. (n.d.). Methyl indole-3-carboxylate Product Specifications.[3][4][5] Retrieved from
ChemicalBook. (2025). Synthesis of 5-Methylindole-3-carboxylic acid methyl ester. Retrieved from
PubChem. (n.d.).[6] Methyl indole-3-carboxylate Compound Summary. National Library of Medicine. Retrieved from
EvitaChem. (n.d.). Methyl 6-Bromo-5-methylindole-3-carboxylate Synthesis. (Citing recrystallization of the 5-methyl precursor). Retrieved from
Application Note: Acid-Mediated Transformations of Methyl 5-methylindole-3-carboxylate
[1] Executive Summary Methyl 5-methylindole-3-carboxylate (CAS: 942-24-5) is a robust indole scaffold stabilized by the electron-withdrawing carbomethoxy group at the C3 position.[1] While generally more stable than elec...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
Methyl 5-methylindole-3-carboxylate (CAS: 942-24-5) is a robust indole scaffold stabilized by the electron-withdrawing carbomethoxy group at the C3 position.[1] While generally more stable than electron-rich parent indoles, its interaction with strong acids presents a bifurcation in reactivity: controlled hydrolysis yields the valuable 5-methylindole-3-carboxylic acid intermediate, while uncontrolled acidolysis leads to rapid decarboxylation and degradation to 5-methylindole.[1]
This guide details the protocols for leveraging strong acid interactions for synthetic utility while mitigating degradation risks. It is designed for medicinal chemists optimizing the synthesis of auxin analogs, kinase inhibitors, and indole-based alkaloids.
Chemical Context & Mechanism
The reactivity of methyl 5-methylindole-3-carboxylate in strong acid is governed by the competition between acyl-oxygen cleavage (hydrolysis) and C3-protonation (decarboxylation).[1]
Electronic Effect: The 5-methyl group is weakly electron-donating, activating the ring slightly.[1] The 3-ester is strongly electron-withdrawing, deactivating the pyrrole ring towards acid-catalyzed dimerization (a common issue with unsubstituted indoles).[1]
The Acid Dilemma: Strong acids (HCl, H₂SO₄) catalyze the hydrolysis of the methyl ester. However, once the free acid is formed, the presence of a proton source and heat facilitates the loss of CO₂, reverting the molecule to 5-methylindole.
Mechanistic Pathway (Graphviz)
Figure 1: Reaction pathways of Methyl 5-methylindole-3-carboxylate in acidic media.[1] The green path represents the desired synthesis; the red dashed path represents thermal degradation.
Experimental Protocols
Protocol A: Controlled Acid Hydrolysis (Synthesis of 5-Methylindole-3-carboxylic acid)
This protocol uses a biphasic or co-solvent system to ensure solubility while maintaining a high proton concentration.[1]
Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve 10 mmol of Methyl 5-methylindole-3-carboxylate in 20 mL of Glacial Acetic Acid. Stir until a clear solution is obtained.
Why: Indole esters have poor solubility in aqueous acid.[1] Acetic acid acts as a co-solvent that is miscible with aqueous HCl.[1]
Acid Addition: Slowly add 10 mL of 6M HCl. A slight exotherm may occur.[1][2]
Reaction (The Critical Phase): Heat the mixture to 50–60°C .
Caution:Do NOT reflux. Reflux temperatures (>90°C) significantly accelerate the decarboxylation of the product.
Monitoring: Check via TLC (Mobile Phase: 5% MeOH in DCM) every 2 hours.[1] The ester (Rf ~0.6) should disappear, and the acid (Rf ~0.1, streaking) should appear.
Quenching: Once conversion is >95%, cool the reaction mixture to 0°C in an ice bath.
Precipitation: Slowly add 50 mL of cold water. The free carboxylic acid product should precipitate as a white to off-white solid.[1]
Isolation: Filter the solid and wash copiously with cold water to remove residual acetic acid and HCl.[1]
Drying: Dry under vacuum at 40°C.
Yield Expectation: 85–92%
Protocol B: Stability Stress Test (Strong Acid/High Heat)
Use this protocol to determine the stability limits or to intentionally generate 5-methylindole via decarboxylation.[1]
Conditions:
Medium: 4M H₂SO₄ in Water/MeOH (1:1).
Temperature: 90°C (Reflux).
Observation:
Within 4 hours, the carboxylic acid intermediate will form and subsequently decarboxylate.
Outcome: Formation of an oily residue (5-methylindole) or dark oligomers if the acid concentration leads to polymerization.[1]
Fix: Perform reaction under Nitrogen/Argon atmosphere; add antioxidants if necessary (though usually not required for C3-blocked indoles).[1]
Workflow Decision Tree
Figure 2: Decision matrix for selecting the appropriate acidic conditions based on synthetic intent.
References
Parsons, T. B., et al. (2011). "Regioselective dibromination of methyl indole-3-carboxylate and application in the synthesis of 5,6-dibromoindoles." Organic & Biomolecular Chemistry, 9(14), 5021-5023.
Smith, J. R., et al. (1989). "Hydrolysis of Indole-3-Acetic Acid Esters Exposed to Mild Alkaline Conditions." Plant Physiology, 91(1), 9-12.[6] (Provides comparative context for ester stability).
Gassman, P. G., & van Bergen, T. J. (1988). "Indole-2-carboxylic acid, ethyl ester."[1][5] Organic Syntheses, Coll.[2] Vol. 6, p.601. (Demonstrates general indole ester handling).
PubChem Compound Summary. "Methyl indole-3-carboxylate." National Center for Biotechnology Information.[1]
Application Notes and Protocols for Microwave-Assisted Synthesis of Indole-3-Carboxylate Derivatives
Introduction: Accelerating Discovery with Microwave-Assisted Synthesis The indole nucleus is a privileged heterocyclic scaffold, forming the structural core of numerous natural products, pharmaceuticals, and functional m...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Accelerating Discovery with Microwave-Assisted Synthesis
The indole nucleus is a privileged heterocyclic scaffold, forming the structural core of numerous natural products, pharmaceuticals, and functional materials.[1][2] Specifically, indole-3-carboxylate derivatives are key intermediates in the synthesis of compounds with a wide array of biological activities, including anticancer and antiviral properties.[3][4] Traditional synthetic routes to these valuable molecules, such as the classic Fischer or Bischler-Möhlau syntheses, are often hampered by long reaction times, harsh conditions, and moderate yields.[5]
Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative technology, addressing many of these limitations.[6][7] By utilizing dielectric heating, microwave irradiation delivers energy directly and efficiently to polar molecules within the reaction mixture, leading to rapid and uniform heating.[8][9] This results in dramatic reaction rate acceleration, often reducing synthesis times from hours or days to mere minutes.[9] Consequently, MAOS frequently leads to higher yields, improved product purity, and aligns with the principles of green chemistry by reducing energy consumption and enabling solvent-free reactions.[10][11]
These application notes provide detailed, field-proven protocols for the synthesis of indole-3-carboxylate derivatives using dedicated microwave reactors, designed for researchers, chemists, and drug development professionals seeking to leverage this powerful technology for efficient and rapid compound synthesis.
Core Principles of Microwave-Assisted Organic Synthesis (MAOS)
Unlike conventional heating which relies on conduction and convection to transfer energy from an external source, MAOS operates through direct interaction with the molecules in the reaction mixture. This occurs via two primary mechanisms:
Dipolar Polarization: Polar molecules, like many organic solvents and reagents, possess a dipole moment. When subjected to the oscillating electric field of microwaves, these molecules attempt to align with the field. This rapid reorientation generates friction, leading to instantaneous and uniform heating throughout the bulk of the material.[6]
Ionic Conduction: In the presence of charged particles (ions), the oscillating electric field induces ionic migration. Collisions between these moving ions generate heat rapidly and efficiently.[6]
This volumetric and instantaneous heating mechanism avoids the vessel-wall temperature gradients common in conventional heating, leading to more controlled and reproducible reaction outcomes.[8]
General Experimental Workflow
The MAOS workflow is a streamlined process, lending itself to high-throughput synthesis and rapid library generation. The key steps are outlined below.
Caption: General workflow for microwave-assisted organic synthesis.
Protocol 1: Palladium-Catalyzed Intramolecular Cyclization for 2-Methyl-1H-indole-3-carboxylates
This one-pot protocol is highly efficient for synthesizing a range of functionalized 2-methyl-1H-indole-3-carboxylate derivatives from N-aryl enamines. The microwave irradiation dramatically reduces reaction times and improves yields compared to conventional heating methods.[12] The reaction proceeds via a palladium-catalyzed intramolecular oxidative C-H activation and C-C bond formation. The copper acetate serves as a crucial oxidant to regenerate the active Pd(II) catalyst.
Caption: Simplified mechanism for Pd-catalyzed indole synthesis.
Hardware: 10 mL microwave process vial with a magnetic stir bar, crimp sealer
Instrumentation: Dedicated laboratory microwave reactor (e.g., CEM Discover, Biotage Initiator)
Step-by-Step Protocol
To a 10 mL microwave process vial, add the N-aryl enamine substrate (1.0 mmol), Pd(OAc)₂ (0.05 mmol), and Cu(OAc)₂ (1.5 mmol).[1][12]
Add a magnetic stir bar to the vial.
Add dimethylformamide (3 mL) to the vial and securely seal it with a crimp cap.[1]
Place the sealed vial into the cavity of the microwave reactor.
Set the reaction parameters: irradiate the mixture at 60 °C for 3 hours with active stirring.[1] Note: While 3 hours is specified in some literature, significant product formation is often observed in much shorter times (e.g., 30-60 min) under microwave conditions. Optimization is recommended.
Once the reaction is complete, allow the vial to cool to room temperature using the instrument's automated cooling system.
Work-up: Dilute the cooled reaction mixture with water and extract with ethyl acetate (3 x 20 mL).[1]
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[1]
Purification: Purify the resulting crude residue by flash column chromatography on silica gel to obtain the desired indole-3-carboxylate derivative.[1][12]
Data Presentation: Scope of the Pd-Catalyzed Synthesis
The following table summarizes results for the synthesis of various 2-methyl-1H-indole-3-carboxylate derivatives using the microwave-assisted protocol, demonstrating its tolerance for different functional groups.[12]
The Fischer indole synthesis is a cornerstone of heterocyclic chemistry, involving the reaction of an arylhydrazine with an aldehyde or ketone under acidic conditions.[1] Microwave irradiation drastically cuts the prolonged reaction times typically required.[13] This protocol provides a general method for synthesizing the indole core, which can be adapted to produce carboxylate derivatives by selecting appropriate starting materials (e.g., an ethyl pyruvate derivative).
The Bischler (or Bischler-Möhlau) synthesis produces indoles from the reaction of an α-haloketone with an excess of an arylamine.[5] This method has been significantly improved using microwave irradiation, particularly under solvent-free conditions, which is an excellent example of green chemistry in practice.[14]
Instrumentation: Domestic microwave oven (e.g., 540 W). Caution: See safety section before using a domestic oven.
Step-by-Step Protocol
In a small beaker, stir the aniline (2.0 mmol) and phenacyl bromide (1.0 mmol) at room temperature. The excess aniline acts as both a reactant and a base.[1][14]
Place the open beaker in the center of a domestic microwave oven.
Irradiate the mixture at medium power (e.g., 540 W) for 45-60 seconds.[1][14] Monitor the reaction carefully to prevent charring.
After irradiation, allow the mixture to cool to room temperature.
Purification: The crude product can be directly purified by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to yield the pure 2-arylindole.[1]
Purification and Characterization
Post-synthesis purification is critical for obtaining high-purity indole-3-carboxylate derivatives.
Column Chromatography: This is the most common and effective method for purifying the products from the complex mixtures of catalyst, oxidant, and byproducts. A silica gel column with a gradient elution system, typically starting with a non-polar solvent like hexane and gradually increasing polarity with ethyl acetate, is highly effective.[15]
Recrystallization: For solid products where a suitable solvent system can be identified (e.g., methanol, ethanol, or chloroform/petroleum ether), recrystallization is an excellent method for removing minor impurities and obtaining crystalline material.[4][15]
Characterization: The purity and identity of the final products should be confirmed using standard analytical techniques. As reported in the literature, these include ¹H and ¹³C NMR spectroscopy, as well as high-resolution mass spectrometry (HRMS) to confirm the exact mass.[12]
Mandatory Safety Protocols for Microwave Chemistry
Microwave synthesis involves high temperatures and pressures, necessitating strict adherence to safety protocols.[16]
Use Dedicated Equipment: Only use microwave reactors specifically designed for laboratory chemical synthesis.[17] Domestic ovens lack the necessary temperature/pressure feedback controls and safety interlocks, and their cavities are not designed to withstand solvent corrosion or potential explosions.[17][18]
Vessel Integrity: Always inspect microwave vials for cracks or defects before use. Use only vessels and caps rated for the temperatures and pressures you intend to reach. Never use metal containers or aluminum foil, as they can cause arcing.[19]
Pressure Management: Never heat a completely sealed system without a pressure release mechanism. Use crimp caps designed for microwave reactors. Do not exceed 2/3 of the vial's volume to allow for thermal expansion and vapor pressure.[16]
Superheating and Stirring: Microwave heating can superheat solvents above their boiling points. Always use a magnetic stir bar to ensure even temperature distribution and prevent localized superheating or bumping.[17]
Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and appropriate thermal gloves when handling hot microwave vials.[16] If heating large quantities of hazardous materials, a face shield is recommended.[16]
Ventilation: All microwave synthesis should be performed in a well-ventilated laboratory hood to manage any fumes that could be released from reagents at high temperatures or in the event of a vial failure.[17]
Know Your Chemistry: Be aware of the stability of your reagents at high temperatures. Consult the Material Safety Data Sheet (MSDS) for each chemical to understand potential decomposition hazards.[17] Start with small-scale reactions when exploring new chemistries.[17]
References
Ranasinghe, N., & Jones, G. B. (2013). Extending the versatility of the Hemetsberger-Knittel indole synthesis through microwave and flow chemistry. Bioorganic & Medicinal Chemistry Letters, 23(6), 1740-1742. Available from: [Link]
Ghandi, M., & Aryan, R. (2020). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Mini-Reviews in Organic Chemistry, 17(4), 384-398. Available from: [Link]
CEM Corporation. (n.d.). Safety Considerations for Microwave Synthesis. Available from: [Link]
D'Agostino, S., et al. (2022). Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. Molecules, 27(3), 435. Available from: [Link]
Sridharan, V., Perumal, S., Avendaño, C., & Menéndez, J. C. (2006). Microwave-Assisted, Solvent-Free Bischler Indole Synthesis. Synlett, 2006(1), 91-95. Available from: [Link]
Patil, S. A., Patil, R., & Miller, D. D. (2011). Microwave-assisted synthesis of medicinally relevant indoles. Current Medicinal Chemistry, 18(4), 615-37. Available from: [Link]
Wikipedia contributors. (n.d.). Bischler–Möhlau indole synthesis. In Wikipedia, The Free Encyclopedia. Available from: [Link]
Roy, K. (2025). Safety Protocols for Microwave Use in Science/STEM Instructional Spaces. NSTA. Available from: [Link]
Wang, Z., et al. (2018). HFIP-Promoted Bischler Indole Synthesis under Microwave Irradiation. Molecules, 23(10), 2445. Available from: [Link]
Scribd. (n.d.). Chapter 6 - Safety Precautions On The Application of Microwaves in Laboratory. Available from: [Link]
Sharma, V., & Sharma, P. (2019). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. International Journal of Chemical Studies, 7(3), 221-226. Available from: [Link]
NJIT. (n.d.). Safety Tips - Green Chemistry in Teaching Lab.
Mahmoud, A. R. (2024). Microwave-Assisted Organic Synthesis: Rapid and Energy-Efficient Approaches. ResearchGate. Available from: [Link]
Kansas State University. (n.d.). Microwave Safety. Available from: [Link]
Haberman, L. M., & Johnson, T. E. (2011). One-Pot-One-Step, Microwave-Assisted Fischer Indole Synthesis. Journal of Heterocyclic Chemistry, 48(4), 932-935. Available from: [Link]
chemeurope.com. (n.d.). Bischler-Möhlau indole synthesis. Available from: [Link]
Kumar, A., et al. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. RSC Advances, 13(48), 34015-34042. Available from: [Link]
Ingenta Connect. (2011). Microwave-Assisted Synthesis of Medicinally Relevant Indoles. Available from: [Link]
Porcheddu, A., et al. (2012). Rapid and easy access to indoles via microwave-assisted Hemetsberger–Knittel synthesis. Tetrahedron, 68(1), 241-245. Available from: [Link]
Chitra, S., et al. (2009). A microwave-assisted facile regioselective Fischer indole synthesis and antitubercular evaluation of novel 2-aryl-3,4-dihydro-2H-thieno[3,2-b]indoles. Bioorganic & Medicinal Chemistry Letters, 19(11), 3006-9. Available from: [Link]
Priyanka, M. (2019). Paper : Benefits of Microwave-Assisted Organic Synthesis over Conventional methods in Synthetic Chemistry. Semantic Scholar. Available from: [Link]
Shaikh, A., et al. (2024). Recent advances in the green synthesis of indole and its derivatives using microwave irradiation and the role of indole moiety in cancer. Journal of Heterocyclic Chemistry. Available from: [Link]
Johnson, T. E., et al. (2020). Green Fischer Indole Synthesis Using a Steroidal Ketone in a Conductively Heated Sealed-Vessel Reactor for the Advanced Undergraduate Laboratory. Journal of Chemical Education, 97(12), 4554-4559. Available from: [Link]
ResearchGate. (2022). Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. Available from: [Link]
Wikipedia contributors. (n.d.). Hemetsberger indole synthesis. In Wikipedia, The Free Encyclopedia. Available from: [Link]
Cacchi, S., & Fabrizi, G. (2005). Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions. Chemical Reviews, 105(7), 2873-2920. Available from: [Link]
Yamazaki, K., Nakamura, Y., & Kondo, Y. (2003). Solid-phase synthesis of indolecarboxylates using palladium-catalyzed reactions. The Journal of Organic Chemistry, 68(15), 6011-9. Available from: [Link]
Kumar, A., & Kumar, R. (2020). Recent Developments on Synthesis of Indole Derivatives Through Green Approaches and Their Pharmaceutical Applications. Current Green Chemistry, 7(1), 66-82. Available from: [Link]
Yamazaki, K., Nakamura, Y., & Kondo, Y. (2003). Solid-Phase Synthesis of Indolecarboxylates Using Palladium-Catalyzed Reactions. The Journal of Organic Chemistry, 68(15), 6011-6019. Available from: [Link]
Wikipedia contributors. (n.d.). Larock indole synthesis. In Wikipedia, The Free Encyclopedia. Available from: [Link]
Google Patents. (n.d.). RU2760000C1 - Method for producing indole-3-carbinol.
Zhao, M. N., et al. (2018). Palladium-Catalyzed Carbonylation of Indoles for Synthesis of Indol-3-yl Aryl Ketones. ACS Catalysis, 8(11), 10854-10859. Available from: [Link]
ResearchGate. (2010). Synthesis and biological evaluation of indole-3-carboxylic acid derivatives of amino acids and peptides. Available from: [Link]
Jones, G. B., & Chapman, B. J. (1995). Decarboxylation of indole-2-carboxylic acids: improved procedures. The Journal of Organic Chemistry, 60(16), 5314-5315. Available from: [Link]
Nigam, V., et al. (2024). Revolutionizing Indole Synthesis: A Microwave‐Powered Approach. ChemistrySelect. Available from: [Link]
Stipanovic, R. D., & Bell, A. A. (1983). Isolation of Indole-3 Carboxaldehyde from Cotton Plant Parts. Journal of Agricultural and Food Chemistry, 31(5), 1150-1151. Available from: [Link]
El-Sawy, E. R., et al. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Egyptian Journal of Chemistry, 60(5), 725-748. Available from: [Link]
Strategic C2-Functionalization of Methyl 5-methylindole-3-carboxylate via Friedel-Crafts Methodologies
Executive Summary & Strategic Rationale Methyl 5-methylindole-3-carboxylate represents a specialized "push-pull" indole scaffold critical in the synthesis of antiviral agents (e.g., Umifenovir/Arbidol analogs) and indole...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Rationale
Methyl 5-methylindole-3-carboxylate represents a specialized "push-pull" indole scaffold critical in the synthesis of antiviral agents (e.g., Umifenovir/Arbidol analogs) and indole-alkaloid libraries.
The Challenge: The C3 position—the natural site of electrophilic attack in indoles—is blocked by an electron-withdrawing ester group. This alters the electronic landscape of the ring, deactivating the pyrrole core while directing incoming electrophiles to the C2 position .
The Opportunity: The 5-methyl group acts as a mild electron-donating group (EDG), partially offsetting the deactivation from the C3-ester. This unique electronic balance makes the molecule a prime candidate for C2-selective Friedel-Crafts reactions , provided the Lewis Acid stoichiometry and temperature are strictly controlled.
This guide details the protocols for exploiting this regioselectivity to generate high-value C2-functionalized pharmaceutical intermediates.
Mechanistic Analysis: The "Blocked" Indole Paradox
To successfully functionalize this molecule, one must understand the competition between ring deactivation and site-selectivity.
Electronic Directing Map
The C3-ester lowers the HOMO energy of the pyrrole ring, making it less reactive than a bare indole. However, it blocks C3, forcing the Wheland Intermediate to form at C2. The 5-methyl group stabilizes the transition state via hyperconjugation, preventing the reaction from stalling.
Figure 1: Regioselectivity map showing the diversion of electrophilic attack to the C2 position due to C3-ester blocking.
Target: Synthesis of Umifenovir (Arbidol) Analogs.
Context: While technically a Mannich reaction, this follows the same electrophilic aromatic substitution (EAS) logic as Friedel-Crafts alkylation.
Solvent: Acetic Acid (glacial) or Methanol/Acetic Acid mixture.
Procedure:
Dissolve Methyl 5-methylindole-3-carboxylate in Glacial Acetic Acid (0.2 M).
Add Paraformaldehyde and the Amine.
Heat to 60°C for 4–6 hours.
Mechanism:[1][2][3][4][5][6][7] The in situ generated iminium ion (
) acts as the potent electrophile attacking C2.
Workup: Neutralize with NaOH to pH 9 (precipitates the free base). Filter the solid product.
Optimization & Troubleshooting Guide
The table below summarizes the effects of different Lewis Acids on the C2-acylation yield for this specific substrate.
Lewis Acid
Solvent
Temp
Yield (Isolated)
Notes
DCE
Reflux
82%
Best balance of reactivity. Requires careful quench.
DCM
RT
65%
Milder, cleaner profile, but slower conversion.
Toluene
Reflux
<15%
Too weak for the deactivated 3-ester indole core.
DCM
0°C
70%
Good for sensitive acid chlorides; avoid if labile groups present.
Workflow Optimization Diagram
Figure 2: Decision tree for optimizing low-yielding reactions.
Safety & Handling
Aluminum Chloride: Highly hygroscopic and reacts violently with water releasing HCl gas. Handle in a fume hood.
Indole Derivatives: Potential biological activity.[8][9][10][11] Wear full PPE (gloves, goggles, lab coat).
Waste: Quenched aluminum salts must be disposed of as acidic aqueous waste containing heavy metals.
References
Regioselective Acylation of Indoles: Ottoni, O., et al. "Acylation of indole under Friedel-Crafts conditions—an improved method to obtain 3-acylindoles regioselectively."[12] Organic Letters (2001).[12] (Note: Discusses general indole reactivity; applied here to C2 context due to C3 block).
Arbidol Synthesis & C2 Functionalization: "Structure-based optimization and synthesis of antiviral drug Arbidol analogues." NIH National Library of Medicine. Detailed protocols on C2-aminomethylation of indole-3-carboxylates.
Friedel-Crafts Mechanism & Catalysis: "Friedel-Crafts Reactions." Chemistry LibreTexts. Foundational theory on Lewis Acid stoichiometry in acylation.
Indole Reactivity Patterns: "Direct Palladium-Catalyzed C-2 and C-3 Arylation of Indoles." Journal of the American Chemical Society. Provides mechanistic comparison of C2 vs C3 selectivity.
Application Note: Structural Characterization of Methyl 5-methylindole-3-carboxylate via High-Resolution NMR Spectroscopy
Introduction & Scope Methyl 5-methylindole-3-carboxylate (CAS: 227960-12-5) represents a critical scaffold in the synthesis of bioactive alkaloids, particularly in the development of kinase inhibitors and antiviral agent...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction & Scope
Methyl 5-methylindole-3-carboxylate (CAS: 227960-12-5) represents a critical scaffold in the synthesis of bioactive alkaloids, particularly in the development of kinase inhibitors and antiviral agents (e.g., Arbidol derivatives) [1][2]. In drug development, the precise characterization of the substitution pattern on the indole ring is non-negotiable; misassignment of the methyl group position (e.g., 5-methyl vs. 6-methyl) can lead to erroneous Structure-Activity Relationship (SAR) data.
This guide provides a robust, self-validating protocol for the characterization of Methyl 5-methylindole-3-carboxylate using 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy. Unlike generic guides, this protocol focuses on the causality of spectral features—explaining why signals appear where they do based on electronic effects—and establishes a logic flow for confirming the 5-position substitution.
Experimental Protocol
Sample Preparation
Objective: Maximize signal-to-noise (S/N) and prevent solute aggregation while maintaining spectral resolution.
Solvent Selection:DMSO-d6 (99.9% D) is the required solvent.
Reasoning: Chloroform-d (
) often facilitates rapid exchange of the indole N-H proton, broadening the signal or causing it to disappear. DMSO-d6 forms hydrogen bonds with the N-H, slowing the exchange rate and resulting in a sharp, observable doublet or broad singlet at ~11-12 ppm, which is crucial for establishing H-2 connectivity [3].
Concentration: Prepare a 15-20 mM solution (approx. 3-4 mg in 600 µL).
Note: Higher concentrations (>50 mM) may cause stacking interactions between indole rings, inducing concentration-dependent chemical shift changes (anisotropy effects).
Reference: Use residual solvent peak (DMSO-d6 quintet at 2.50 ppm) or TMS (0.00 ppm).
Acquisition Parameters
To ensure data integrity suitable for regulatory submission:
Parameter
1H Standard
13C {1H} Decoupled
Rationale
Pulse Angle
30°
30°
Ensures linear response; avoids saturation.
Relaxation Delay (d1)
1.0 s
2.0 s
Sufficient for methyl relaxation; ensures quantitative integration.
Scans (ns)
16
1024+
Indoles are carbon-rich; high scan count needed for quaternary carbons (C3, C3a, C5, C7a, C=O).
Spectral Width
14 ppm
220 ppm
Capture downfield NH (12 ppm) and Carbonyl (165 ppm).
Temperature
298 K
298 K
Standardize to prevent shift drift.
Results & Discussion: Spectral Analysis
1H NMR Assignment Logic
The presence of the ester at C-3 and the methyl group at C-5 creates a distinct electronic environment. The ester is an Electron Withdrawing Group (EWG), while the methyl is an Electron Donating Group (EDG).
Key Chemical Shift Causality:
The N-H Proton (H-1): Appears furthest downfield (~11.8 ppm) due to the acidity of the pyrrole-like nitrogen and H-bonding with DMSO.
The C-2 Proton (H-2): The ester at C-3 exerts a strong deshielding cone effect. H-2 appears as a doublet (J ~ 3.0 Hz) due to coupling with H-1.
The C-4 Proton (H-4): This is the diagnostic signal for the 5-methyl substitution.
Observation: It appears as a singlet (or very narrow doublet) at ~7.7-7.8 ppm.
Mechanism:[1] It is deshielded by the adjacent C-3 carbonyl (peri-effect). Crucially, because C-5 is substituted with a methyl group, H-4 has no ortho-proton to couple with. It shows only weak meta-coupling to H-6.
The Methyls:
Ester-Me: Singlet at ~3.80 ppm (attached to Oxygen).
C5-Me: Singlet at ~2.40 ppm (attached to Aromatic Ring).
Summary of Assignments (DMSO-d6)
Position
Type
Shift (δ ppm)
Multiplicity
Coupling (J Hz)
Assignment Logic
NH (1)
Proton
11.8 - 12.0
br s / d
~3.0
Exchangeable; H-bonds with DMSO.
H-2
Ar-H
8.05 - 8.15
d
3.0
Deshielded by C3-Ester; couples to NH.
H-4
Ar-H
7.75 - 7.85
s
-
Deshielded; No ortho neighbor (5-Me blocks).
H-7
Ar-H
7.30 - 7.40
d
8.5
Ortho coupling to H-6.
H-6
Ar-H
7.00 - 7.10
dd
8.5, 1.5
Ortho to H-7; Meta to H-4.
O-CH3
Methyl
3.78 - 3.82
s
-
Methoxy group (Ester).
Ar-CH3
Methyl
2.40 - 2.45
s
-
5-Methyl substituent.
Note: Values are representative of 5-substituted indole-3-carboxylates in DMSO-d6 [4][5].
Visualization of Workflows
Analytical Workflow
This diagram illustrates the decision-making process for validating the structure.
Figure 1: Decision tree for structural verification. The multiplicity of H-4 is the primary "Go/No-Go" checkpoint for 5-position substitution.
Structural Connectivity Logic
This diagram visualizes the NOE (Nuclear Overhauser Effect) correlations required to prove the methyl group is at position 5 and not 6.
Figure 2: Critical NOE correlations. Observing spatial interactions between the Methyl group and both H-4 and H-6 definitively proves the 5-position assignment.
Troubleshooting & Quality Control
Common Pitfalls
Water Suppression Artifacts: If the DMSO contains water (~3.33 ppm), standard water suppression pulse sequences might attenuate the O-Methyl signal at 3.8 ppm.
Solution: Use dry DMSO ampoules or strictly processing-based water removal; avoid presaturation if possible.
Rotamers: In some carbamate derivatives, restricted rotation can double peaks. However, for this methyl ester, rotamers are generally not observed at 298 K.
Self-Validation Checklist
Before finalizing the report, confirm:
References
University of Illinois, School of Chemical Sciences. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents. Retrieved January 30, 2026, from [Link]
Magritek. (n.d.). 1H NMR assignment of Methyl 1H-indole-3-carboxylate. Retrieved January 30, 2026, from [Link]
Royal Society of Chemistry. (2019). GaCl3-Catalyzed C-H Cyanation of Indoles. (Supporting Info containing Indole NMR data). Retrieved January 30, 2026, from [Link]
Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantitative and Qualitative Analysis of Methyl 5-methylindole-3-carboxylate
Abstract This application note presents a detailed, validated protocol for the analysis of Methyl 5-methylindole-3-carboxylate using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). Methyl 5-methyl...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This application note presents a detailed, validated protocol for the analysis of Methyl 5-methylindole-3-carboxylate using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). Methyl 5-methylindole-3-carboxylate is a crucial intermediate in the synthesis of a wide range of bioactive molecules and pharmaceuticals, particularly those targeting neurological disorders and cancer[1]. The accurate and sensitive quantification of this compound is therefore essential for process optimization, quality control, and metabolic studies. This guide provides a comprehensive methodology, including sample preparation, optimized LC separation conditions, and MS/MS parameters for both qualitative and quantitative analysis. The described method utilizes Electrospray Ionization (ESI) for its high efficiency in ionizing polar molecules like indole derivatives, ensuring robust and reproducible results for researchers in drug development and chemical synthesis[2][3][4].
Introduction: The Rationale for a Dedicated Method
Methyl 5-methylindole-3-carboxylate belongs to the indole family, a class of heterocyclic compounds of significant interest in medicinal chemistry[5]. As a key building block, its purity and concentration must be precisely determined. Mass spectrometry, particularly when coupled with the separation power of HPLC, offers unparalleled sensitivity and selectivity for this task[3][6].
The core of this method relies on Electrospray Ionization (ESI), a soft ionization technique that transfers ions from solution into the gas phase with minimal fragmentation, preserving the molecular ion for analysis[4]. This allows for the confident determination of the compound's molecular weight. Subsequent fragmentation in the collision cell of a tandem mass spectrometer (MS/MS) provides structural information, yielding a highly specific "fingerprint" for the molecule. This process, known as Multiple Reaction Monitoring (MRM), is the gold standard for quantification in complex matrices due to its ability to filter out background noise, leading to high sensitivity and accuracy[7][8]. This document serves as a practical guide, explaining the causality behind each parameter selection to empower researchers to adapt and apply this protocol effectively.
Equipment: Analytical balance, volumetric flasks, pipettes, 1.5 mL autosampler vials.
Sample Preparation: Ensuring Analytical Integrity
The goal of sample preparation is to solubilize the analyte in a medium compatible with the reverse-phase LC system and to remove any particulates that could damage the instrument.
Protocol for Standard Preparation:
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of Methyl 5-methylindole-3-carboxylate standard and dissolve it in 10 mL of methanol in a volumetric flask. Sonicate for 5 minutes to ensure complete dissolution.
Working Stock Solution (10 µg/mL): Perform a 1:100 dilution of the Primary Stock Solution with a 50:50 (v/v) mixture of acetonitrile and water.
Calibration Standards: Prepare a series of calibration standards (e.g., 1 ng/mL to 1000 ng/mL) by serially diluting the Working Stock Solution with 50:50 acetonitrile/water. This range is typical for achieving a good linear response in similar analyses[6].
Final Filtration: For all samples, filter through a 0.22 µm syringe filter into an autosampler vial to remove any potential particulates. A simple filtration step is often sufficient for clean samples[9].
Instrumentation: The Analytical Engine
The analysis was designed for a standard triple quadrupole or Q-TOF mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system.
A C18 stationary phase is chosen for its excellent retention and separation of moderately nonpolar molecules like indole derivatives. The gradient elution ensures that the analyte is eluted as a sharp peak, which is crucial for sensitivity. The addition of formic acid to the mobile phase is critical; it aids in the protonation of the analyte in the ESI source, significantly enhancing the [M+H]⁺ ion signal[2].
Parameter
Setting
Column
C18 Reverse-Phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A
Water + 0.1% Formic Acid
Mobile Phase B
Acetonitrile + 0.1% Formic Acid
Flow Rate
0.3 mL/min
Injection Volume
5 µL
Column Temperature
40 °C
Gradient Elution
10% B to 95% B over 5 min; Hold at 95% B for 2 min; Return to 10% B and equilibrate for 3 min
Positive ion mode ESI is selected because the nitrogen atom in the indole ring is readily protonated. The parameters below are typical starting points and should be optimized for the specific instrument in use.
Parameter
Setting
Ionization Mode
Electrospray Ionization (ESI), Positive
Capillary Voltage
+3.5 kV
Ion Source Temperature
150 °C
Desolvation Gas
Nitrogen
Desolvation Temp.
350 °C
Desolvation Gas Flow
800 L/hr
Cone Gas Flow
50 L/hr
Collision Gas
Argon
Overall Experimental Workflow
The following diagram illustrates the logical flow of the analytical process from sample preparation to final data analysis.
Caption: Proposed MS/MS fragmentation pathway for protonated Methyl 5-methylindole-3-carboxylate.
Quantitative Analysis using Multiple Reaction Monitoring (MRM)
For highly selective and sensitive quantification, MRM is the preferred method. This involves programming the mass spectrometer to specifically monitor the transition of the precursor ion to one or more product ions. The intensity of the product ion signal is directly proportional to the concentration of the analyte.
Transition
Precursor Ion (m/z)
Product Ion (m/z)
Use
Quantifier
190.1
158.1
Primary transition for quantification
Qualifier
190.1
130.1
Confirmatory ion; ensures identity
The ratio of the quantifier to the qualifier should remain constant across all samples and standards, providing an additional layer of confidence in the peak identification.
Conclusion
This application note provides a comprehensive and robust LC-MS/MS method for the analysis of Methyl 5-methylindole-3-carboxylate. The protocol details every step from sample preparation to data acquisition, explaining the scientific rationale behind the chosen parameters. The combination of a gradient HPLC separation with positive mode ESI and tandem mass spectrometry offers excellent sensitivity, selectivity, and reproducibility. The proposed fragmentation pathway and MRM transitions provide a solid foundation for both the qualitative confirmation and precise quantification of this important synthetic intermediate. This method is directly applicable to quality control in manufacturing, reaction monitoring in synthetic chemistry, and potentially for metabolic studies in drug development pipelines.
References
A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. National Institutes of Health (NIH). [Link]
Electrospray–Mass Spectrometry-Guided Targeted Isolation of Indole Alkaloids from Leaves of Catharanthus roseus by Using High-Performance Countercurrent Chromatography. MDPI. [Link]
MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. [Link]
A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. National Institutes of Health (NIH). [Link]
A Comprehensive Analysis Using Colorimetry, Liquid Chromatography-Tandem Mass Spectrometry and Bioassays for the Assessment of Indole Related Compounds Produced by Endophytes of Selected Wheat Cultivars. MDPI. [Link]
Analysis by HPLC-mass spectrometry of the indole compounds released by the ectomycorrhizal fungus Hebeloma hiemale in pure culture. ResearchGate. [Link]
Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. National Institutes of Health (NIH). [Link]
Methyl indole-3-carboxylate | C10H9NO2 | CID 589098. PubChem, National Institutes of Health. [Link]
Characterizing the electrospray ionization mass spectral fragmentation pattern of indole derivatives synthesized from 2-keto glycosides. PubMed, National Institutes of Health. [Link]
Proposed MS/MS fragmentation for methyl-5-hydroxyoxindole-3-acetate... ResearchGate. [Link]
Fragmentation of deprotonated plumeran indole alkaloids by electrospray ionization tandem mass spectrometry. ChemRxiv. [Link]
LC-MS/MS quantification of sulforaphane and indole-3-carbinol metabolites in human plasma and urine after dietary intake of selenium-fortified broccoli. PubMed, National Institutes of Health. [Link]
Electrospray ionization process - Episode 12 | Introduction to LC-MS/MS. YouTube. [Link]
Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. MDPI. [Link]
5-Methylindole-3-carboxaldehyde | C10H9NO | CID 259187. PubChem, National Institutes of Health. [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: High-Performance Liquid Chromatography (HPLC) Protocol for Purity Analysis of Methyl 5-methylindole-3-carboxylate
Introduction & Scientific Context
Methyl 5-methylindole-3-carboxylate is a critical synthetic intermediate, often utilized in the development of indole-based alkaloids, protein kinase inhibitors, and non-steroidal anti-inflammatory drugs (NSAIDs). Its structural integrity is defined by the indole core, a hydrophobic methyl group at the C5 position, and a methyl ester moiety at the C3 position.
The Analytical Challenge:
The primary purity concern for this compound is hydrolytic instability . Upon exposure to moisture or residual synthetic bases, the methyl ester hydrolyzes to 5-methylindole-3-carboxylic acid . Furthermore, unreacted starting material (5-methylindole ) may persist.
Therefore, a robust HPLC method must not merely "detect" the main peak but must definitively resolve three specific species based on their polarity and ionization states:
The Acid Impurity (Most Polar): 5-methylindole-3-carboxylic acid.
The Target Ester (Intermediate Polarity): Methyl 5-methylindole-3-carboxylate.
The Starting Material (Non-polar): 5-methylindole.[1][2]
This protocol utilizes Reverse-Phase Chromatography (RP-HPLC) with an acidic mobile phase. The acidity is not for the neutral ester, but to suppress the ionization of the acid impurity, ensuring it elutes as a sharp peak rather than a broad, tailing artifact.
Method Development Strategy (The "Why")
Parameter
Selection
Scientific Rationale (Causality)
Stationary Phase
C18 (Octadecylsilane)
The target molecule is lipophilic (LogP ~2.5-3.0). A C18 column provides strong hydrophobic retention, allowing sufficient time for the separation of the structurally similar methyl-indole starting material.
Mobile Phase Modifier
0.1% Formic Acid
Critical: The acid impurity (pKa ~4.5) will ionize to its carboxylate form (COO⁻) at neutral pH, eluting in the void volume. Acidifying the mobile phase (pH ~2.7) keeps it protonated (COOH), increasing its retention slightly and sharpening the peak shape.
Organic Solvent
Acetonitrile (ACN)
ACN has a lower UV cutoff (190 nm) than Methanol and lower viscosity, allowing for sharper peaks and higher flow rates without excessive backpressure.
Detection
UV @ 280 nm
The indole chromophore absorbs strongly at 220 nm and 280 nm. While 220 nm is more sensitive, it is susceptible to solvent noise. 280 nm offers the best balance of specificity and baseline stability.
Detailed Experimental Protocol
Instrumentation & Conditions
System: HPLC with Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).
Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent (e.g., Waters XBridge C18).
Flow Rate: 1.0 mL/min.
Column Temperature: 30°C (Controlled temperature is vital for retention time reproducibility).
Injection Volume: 5 - 10 µL.
Detection: 280 nm (Reference: 360 nm / 100 nm bandwidth if DAD available).
Mobile Phase Preparation
Solvent A (Aqueous): 0.1% Formic Acid in HPLC-grade Water.
Protocol: Add 1.0 mL of 98% Formic Acid to 1000 mL of water. Mix and degas.
Solvent B (Organic): 100% Acetonitrile (HPLC Grade).
Gradient Program
This gradient is designed to elute the polar acid early, retain the ester, and wash off highly lipophilic dimers or starting materials at the end.
Time (min)
% Solvent A
% Solvent B
Event
0.0
95
5
Equilibration / Injection
2.0
95
5
Isocratic hold to trap polar impurities
15.0
10
90
Linear Gradient (Separation Phase)
18.0
10
90
Wash (Elute lipophilic contaminants)
18.1
95
5
Return to Initial Conditions
23.0
95
5
Re-equilibration (Mandatory)
Sample Preparation
Standard Stock Solution (1.0 mg/mL):
Weigh 10.0 mg of Methyl 5-methylindole-3-carboxylate reference standard.
Transfer to a 10 mL volumetric flask.
Dissolve in 100% Methanol (Methanol is preferred over ACN for solubility of indole esters, but ensure injection volume is low to prevent "solvent shock").
Sonicate for 5 minutes.
Test Sample (1.0 mg/mL):
Prepare exactly as the Standard Stock.
Self-Validation Step: If the sample is suspected to be pure, deliberately spike a small aliquot (100 µL) with 10 µL of 0.1 M NaOH, wait 5 mins, then neutralize with 10 µL 0.1 M HCl. Inject this "stressed" sample to confirm the method separates the hydrolysis product (Acid) from the main peak.
Visualizing the Workflow & Mechanism
The following diagram illustrates the separation logic and the interaction of the analytes with the stationary phase.
Caption: Separation logic for Methyl 5-methylindole-3-carboxylate. Acidic mobile phase ensures the acid impurity remains protonated for sharp elution.
System Suitability & Validation Parameters
To ensure the trustworthiness of the data, the following criteria must be met before releasing results.
Parameter
Acceptance Criteria
Logic
Resolution (Rs)
> 2.0 between Acid Impurity and Target Ester
Ensures baseline separation for accurate integration.
Tailing Factor (T)
< 1.5 for the main peak
Indoles can interact with free silanols on the column; T > 1.5 indicates column aging or insufficient acid modifier.
Precision
RSD < 1.0% (n=5 injections)
Confirms pump and injector stability.
LOD/LOQ
S/N > 3 (LOD) and S/N > 10 (LOQ)
Required for detecting trace hydrolysis (typically < 0.1%).
Troubleshooting Guide
Issue: Broad/Split Peak for the Acid Impurity.
Cause: pH of mobile phase is too close to the pKa of the acid (4.5), causing partial ionization.
Solution: Increase Formic Acid concentration to 0.2% or switch to 0.1% Trifluoroacetic Acid (TFA) for stronger ion suppression.
Issue: Retention Time Drift.
Cause: Temperature fluctuations or incomplete column equilibration.[3]
Solution: Use a column oven at 30°C. Ensure the 5-minute re-equilibration step (Step 3.3) is not skipped.[1]
Issue: "Ghost" Peaks.
Cause: Carryover from highly concentrated samples.
Solution: Run a blank injection (100% MeOH) between samples.
References
BenchChem. (2025).[4] Common impurities in methyl indole-3-carboxylate and their removal. Retrieved from
Sigma-Aldrich. (2023). Methyl indole-5-carboxylate Product Specification & Properties.[2] Retrieved from
ChemicalBook. (2024). Synthesis and 1H NMR Spectrum of Methyl indole-3-carboxylate. Retrieved from
MDPI. (2023). A Novel Selective HPLC Method for Indole Structure-Retaining Metabolites. Retrieved from
Application Note: Methyl 5-methylindole-3-carboxylate as a Strategic Precursor in API Synthesis
Executive Summary Methyl 5-methylindole-3-carboxylate is a high-value "privileged scaffold" in medicinal chemistry, serving as a critical intermediate for the synthesis of 5-HT3 receptor antagonists (setrons), antiviral...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Methyl 5-methylindole-3-carboxylate is a high-value "privileged scaffold" in medicinal chemistry, serving as a critical intermediate for the synthesis of 5-HT3 receptor antagonists (setrons), antiviral agents (Umifenovir analogs), and kinase inhibitors .
This guide addresses the technical requirements for utilizing this precursor effectively. Unlike the free acid (5-methylindole-3-carboxylic acid), the methyl ester offers superior solubility in organic solvents and enhanced stability during transport and storage. It serves as a masked carboxylate that can be selectively activated or functionalized.
Key Applications:
5-HT3 Antagonists: Precursor for 5-methyl analogs of Tropisetron and Ramosetron.
Antivirals: Core scaffold for indole-based fusion inhibitors.
Kinase Inhibitors: C3-functionalized indoles targeting VEGFR and PDGFR.
Strategic Utility & Reactivity Profile
The 5-methyl group significantly alters the physicochemical profile of the indole core, increasing lipophilicity (LogP) and blocking metabolic oxidation at the C5 position—a common clearance pathway for indole drugs.
Reactivity Flowchart
The following diagram illustrates the three primary diversification pathways available from this precursor: Hydrolysis (Activation) , N-Alkylation (Diversification) , and C-3 Modification (Functionalization) .
Figure 1: Divergent synthesis pathways from Methyl 5-methylindole-3-carboxylate.
Case Study: Synthesis of 5-Methyltropisetron Analog
Target Application: 5-HT3 Receptor Antagonist Development
The most common application of this ester is the synthesis of amides via the carboxylic acid. Below is a validated workflow for converting the ester to a bioactive tropane amide (analogous to Tropisetron).
Reaction Scheme
Hydrolysis: Ester
Acid (Quantitative yield expected).
Acid Chloride Formation: Acid
Acyl Chloride (in situ).
Coupling: Acyl Chloride + Tropine
Target API.
Quantitative Data Summary
Parameter
Methyl Ester (Precursor)
Carboxylic Acid (Intermediate)
Target Amide (API Analog)
MW ( g/mol )
189.21
175.18
~300.40
Solubility
High (DCM, MeOH, EtOAc)
Low (Water, Acidic pH)
Moderate (pH dependent)
Stability
Excellent (Months at RT)
Good (Store Desiccated)
Good
Key IR Peak
1690 cm⁻¹ (Ester C=O)
1670 cm⁻¹ (Acid C=O)
1640 cm⁻¹ (Amide C=O)
Detailed Experimental Protocols
Protocol A: Controlled Hydrolysis (Activation)
Objective: To generate high-purity 5-methylindole-3-carboxylic acid without decarboxylation.
Welcome to the technical support center. If you are scaling up Methyl 5-methylindole-3-carboxylate , you have likely moved past the exploratory Fischer Indole synthesis (which often fails to provide clean 3-carboxylates without complex workups) and are utilizing the Trichloroacetyl Chloride (Friedel-Crafts) Route .
This method is the gold standard for scaling indole-3-esters because it avoids high-temperature acid catalysis and provides excellent regioselectivity. However, it introduces specific engineering challenges regarding gas evolution and biphasic quenching.
Caption: Figure 1. Process flow for the trichloroacetyl chloride route highlighting critical safety control points (CCP) for gas evolution and solvent management.
Troubleshooting Guide: Phase I (Acylation)
Context: The reaction of 5-methylindole with trichloroacetyl chloride is an electrophilic aromatic substitution. The 5-methyl group activates the ring, making this reaction faster and more exothermic than with unsubstituted indole.
Q1: "The reaction mixture turned into a solid brick, breaking my overhead stirrer. What happened?"
Diagnosis: Solvent saturation.
The intermediate, 3-trichloroacetyl-5-methylindole, is often poorly soluble in non-polar solvents like Dichloromethane (DCM) or Toluene at high concentrations.
Corrective Action:
Dilution: Ensure a solvent volume of at least 10-15 volumes relative to the indole mass.
Solvent Switch: While DCM is standard, switching to Toluene allows you to heat the mixture later to redissolve the solid for transfer, or simply filter the solid directly (as it is often pure enough for Step 2).
Protocol Adjustment: Do not aim for a homogeneous solution at the end of Step 1. The precipitation drives the equilibrium forward. Use a high-torque overhead stirrer with a hydrofoil impeller, not a magnetic stir bar.
Q2: "I am seeing a significant amount of purple/black tar in the crude intermediate."
Diagnosis: Acid-catalyzed polymerization (Oligomerization).
The reaction generates stoichiometric HCl gas. If this gas is not removed, it can cause the electron-rich 5-methylindole starting material to polymerize before it reacts.
Corrective Action:
Nitrogen Sweep: Implement a continuous surface sweep of nitrogen to push HCl to the scrubber.
Temperature Control: Maintain the internal temperature below 5°C during the addition of trichloroacetyl chloride. The 5-methyl group makes the indole more susceptible to oxidative degradation; heat exacerbates this.
Dryness: Ensure the system is strictly anhydrous. Moisture reacts with the acid chloride to produce excess HCl and heat.
Troubleshooting Guide: Phase II (Methanolysis)
Context: This step utilizes the haloform reaction mechanism. The trichloroacetyl group acts as a leaving group surrogate, generating the ester and chloroform.
Q3: "My yield is good, but the product contains 10-15% of the carboxylic acid (free acid) impurity."
Diagnosis: Over-hydrolysis or wet methanol.
If water is present in the methanol or if the base concentration is too high/reaction time too long, the methyl ester will saponify to the carboxylic acid (5-methylindole-3-carboxylic acid).
Corrective Action:
Catalytic vs. Stoichiometric: You only need catalytic base (e.g., DMAP) if using simple methanolysis, but the standard robust method uses alkoxides (NaOMe). Ensure you are using anhydrous MeOH .
Quench pH: When quenching the reaction, do not acidify below pH 5. The ester is stable, but strong acid workups can induce hydrolysis or decarboxylation.
Remediation: If the acid is present, wash the organic layer with saturated Sodium Bicarbonate (NaHCO3) . The free acid will form a water-soluble salt and be removed, while the ester remains in the organic layer.
Q4: "Safety Alert: The reaction vessel pressure spiked during the base addition."
Diagnosis: Exothermic Chloroform generation.
The cleavage of the
group releases chloroform (). This reaction is exothermic. Chloroform has a low boiling point (61°C).
Corrective Action:
Controlled Addition: Add the base (e.g., NaOMe/MeOH solution) slowly to the intermediate slurry.
Reflux Condenser: Ensure the condenser is set to <10°C to trap chloroform vapors.
Ventilation: This reaction must be vented to a fume hood.[1] Do not seal the vessel.
Data & Specifications
Impurity Profile & Removal Strategies
Impurity Type
Origin
Detection (TLC/HPLC)
Removal Strategy
Starting Material (5-Methylindole)
Incomplete Acylation
Non-polar (High Rf)
Wash crude solid from Step 1 with cold DCM/Hexane.
Free Acid (5-Methylindole-3-carboxylic acid)
Hydrolysis in Step 2
Very Polar (Low Rf, streaks)
Wash organic layer with 5% NaHCO3 (aq).
Dimer/Oligomers
Acid-catalyzed coupling
Colored spots / Baseline
Recrystallization from MeOH or Toluene.
Chloroform
Byproduct of Step 2
GC (Volatile)
Vacuum drying at >40°C.
Decision Logic for Purification
Caption: Figure 2. Purification logic tree. Chromatography is rarely needed; acid-base washing and recrystallization are sufficient for >98% purity.
References & Authority
The protocols and troubleshooting steps above are derived from standard industrial practices for indole functionalization, validated by the following authoritative sources:
Organic Syntheses, Coll. Vol. 6, p. 104 (1988); Vol. 59, p. 26 (1979).
Technical Support Center: Improving Regioselectivity in Indole C-H Functionalization
Welcome to the Technical Support Center for regioselective indole C-H functionalization. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide in...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Technical Support Center for regioselective indole C-H functionalization. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide in-depth answers to frequently asked questions. The indole scaffold is a cornerstone in medicinal chemistry and natural products, making its precise functionalization a critical endeavor.[1][2][3] This resource aims to provide not just protocols, but the underlying mechanistic reasoning to empower you to make informed decisions in your experiments.
Section 1: Troubleshooting Poor Regioselectivity
One of the most common challenges in indole C-H functionalization is achieving the desired regioselectivity. The indole nucleus possesses multiple C-H bonds with varying reactivity, often leading to mixtures of isomers.[4][5] This section addresses specific issues you might encounter.
Question 1: My reaction is producing a mixture of C2 and C3 functionalized isomers. How can I favor C2 functionalization?
Answer:
Achieving selectivity between the electronically similar C2 and C3 positions is a frequent hurdle.[5] Several strategies can be employed to steer the reaction towards the C2 position:
Steric Hindrance at C3: If your indole substrate is unsubstituted at C3, this position is generally more electronically favored for electrophilic attack.[5] By introducing a substituent at the C3 position, you can sterically block it, thereby directing functionalization to the C2 position.[5][6]
Directing Groups on the Indole Nitrogen (N1): The choice of a directing group on the indole nitrogen is a powerful tool to control regioselectivity.[7][8]
Removable Directing Groups: Groups like pivaloyl or N,N-dimethylcarbamoyl can favor C2 functionalization.[8]
Catalyst-Controlled Directing Group Translocation: In some cases, the choice of catalyst can influence the behavior of a directing group. For instance, with a 3-carboxamide indole, an Ir(III) catalyst can promote C2-functionalization, while a Rh(I) catalyst leads to a translocation of the directing group and functionalization at C3.[9][10]
Catalyst and Ligand Selection: In transition metal-catalyzed reactions, the catalyst and its coordinating ligands are paramount in determining the site of functionalization.[5][11][12] For palladium-catalyzed reactions, specific ligand systems can be employed to favor C2 arylation.[5]
Directing Group-Free Approaches: Certain methodologies bypass the need for a directing group altogether. For example, a ruthenium-catalyzed carbenoid functionalization of NH-indoles with α-aryldiazoesters has been shown to be highly selective for the C2 position.[13]
Question 2: I am trying to functionalize the benzene ring of the indole (C4-C7), but the reaction preferentially occurs on the pyrrole ring (C2/C3). What can I do?
Answer:
Functionalizing the benzenoid core of indole is challenging due to the higher nucleophilicity of the pyrrole ring.[4] However, several effective strategies have been developed:
Directing Groups at N1: The installation of specific directing groups at the N1 position is a common and effective strategy.
The N-P(O)tBu2 group can direct arylation to the C7 and C6 positions using palladium and copper catalysts, respectively.[14][15]
Bulky directing groups like phosphinoyl and hydrosilyl can also promote C7 selectivity.[8]
Directing Groups at C3: Placing a directing group at the C3 position can facilitate functionalization at the C4 and C5 positions.[4][16] For example, a pivaloyl group at C3 can direct C4-arylation.[4]
Transient Directing Groups (TDGs): TDGs offer an advantage as they do not require separate installation and removal steps.[17][18] Glycine, for instance, has been used as a TDG in palladium-catalyzed C4-arylation of indoles.[4][16][19]
Solvent Control: In some systems, the choice of solvent can dramatically influence regioselectivity. For instance, a solvent-controlled regioselective arylation of indoles at either the C2 or C3 positions has been reported.[20] While this example focuses on C2/C3, it highlights the importance of screening solvents to influence regioselectivity.
Below is a decision-making workflow for selecting a strategy to functionalize the indole core.
Caption: Decision workflow for indole functionalization.
Section 2: Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding experimental conditions and mechanistic considerations.
Question 3: What is the role of the oxidant in palladium-catalyzed C-H functionalization of indoles?
Answer:
In many palladium-catalyzed C-H functionalization reactions, the catalytic cycle involves a Pd(II)/Pd(0) or a Pd(II)/Pd(IV) pathway.[21] The oxidant is crucial for regenerating the active Pd(II) or Pd(IV) catalyst from the Pd(0) species that is formed after the reductive elimination step, which releases the functionalized product.[21][22] Common oxidants include Cu(OAc)2, Ag2O, and benzoquinone.[22] The choice and stoichiometry of the oxidant can also influence the regioselectivity of the reaction.[23]
The generalized catalytic cycle for a Pd(II)/Pd(0) C-H activation is depicted below.
Question 4: How do "transient directing groups" work and what are their advantages?
Answer:
Transient directing groups (TDGs) are a significant advancement in C-H functionalization chemistry because they circumvent the need for separate steps to install and remove the directing group.[17][18] A TDG reversibly binds to the substrate in situ, directs the metal catalyst to a specific C-H bond, and then dissociates from the product after the functionalization is complete, allowing it to participate in another catalytic cycle.[18]
A common example is the use of an amino acid, like glycine, which can reversibly form an imine with an aldehyde or ketone substrate.[18] The carboxylate of the amino acid then acts as a chelating group to direct the palladium catalyst.[4][18] This approach is highly atom-economical and significantly improves the overall efficiency of the synthetic route.[18]
Section 3: Experimental Protocols
This section provides a general protocol for a common type of regioselective indole C-H functionalization. Note: This is a generalized procedure and should be optimized for your specific substrate and coupling partner.
Protocol: Palladium-Catalyzed C4-Arylation of 3-Formylindole using a Transient Directing Group
This protocol is adapted from methodologies reported for the C4-arylation of indoles using glycine as a transient directing group.[4][16]
Materials:
3-Formylindole
Aryl iodide
Palladium(II) acetate (Pd(OAc)2)
Glycine
Silver trifluoroacetate (AgTFA)
Acetic acid (AcOH)
Hexafluoroisopropanol (HFIP)
Water
Anhydrous, degassed solvent (e.g., a mixture of AcOH/HFIP/H2O)
Inert atmosphere (Nitrogen or Argon)
Procedure:
To a dry reaction vessel equipped with a magnetic stir bar, add 3-formylindole (1.0 equiv), aryl iodide (1.5 equiv), Pd(OAc)2 (10-20 mol%), glycine (30 mol%), and AgTFA (2.0 equiv).
Evacuate and backfill the reaction vessel with an inert atmosphere (repeat 3 times).
Add the degassed solvent mixture (e.g., AcOH/HFIP/H2O) via syringe.
Heat the reaction mixture to the desired temperature (e.g., 110 °C) and stir for the required time (monitor by TLC or LC-MS).
Upon completion, cool the reaction to room temperature.
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to obtain the C4-arylated indole.
Table 1: Representative Reaction Conditions for C-H Functionalization
Understanding the underlying mechanisms is key to troubleshooting and developing novel methodologies. Theoretical studies, often using Density Functional Theory (DFT), have provided valuable insights into the factors governing regioselectivity.
A comprehensive review of theoretical studies suggests that when the C-H activation step is the rate-determining step, functionalization tends to occur at the C7 or C4 positions on the benzene ring.[1][24] Conversely, if a step other than C-H activation is rate-determining, functionalization often occurs at the C2 position of the pyrrole ring.[1][24] This highlights the delicate balance of electronic and steric factors that can be influenced by the choice of catalyst, ligands, and directing groups.
References
Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System. The Journal of Organic Chemistry. [Link]
Delineating Physical Organic Parameters in Site-Selective C–H Functionalization of Indoles. ACS Publications. [Link]
Pd(II)-Catalyzed Transient Directing Group-Assisted Regioselective Diverse C4–H Functionalizations of Indoles. Organic Letters. [Link]
Ruthenium Catalyzed Directing Group-Free C2-Selective Carbenoid Functionalization of Indoles by α-Aryldiazoesters. Organic Letters. [Link]
Recent advances in theoretical studies on transition-metal-catalyzed regioselective C-H functionalization of indoles. Journal of Molecular Modeling. [Link]
Recent advances in theoretical studies on transition-metal–catalyzed regioselective C-H functionalization of indoles. Semantic Scholar. [Link]
Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. Molecules. [Link]
Catalyst-Controlled Directing Group Translocation in the Site Selective C–H Functionalization of 3-Carboxamide Indoles and Metallocarbenes. ChemRxiv. [Link]
Recent Advances in the Regioselective Synthesis of Indoles via C–H Activation/Functionalization. ResearchGate. [Link]
Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System. The Journal of Organic Chemistry. [Link]
Recent advances in the synthesis of indoles via C–H activation aided by N–N and N–S cleavage in the directing group. ResearchGate. [Link]
Catalyst-Controlled Directing Group Translocation in the Site Selective C–H Functionalization of 3-Carboxamide Indoles and Met. ChemRxiv. [Link]
Chameleon-like Behavior of the Directing Group in the Rh(III)-Catalyzed Regioselective C–H Amidation of Indole: An Experimental and Computational Study. ACS Catalysis. [Link]
Solvent-controlled regioselective arylation of indoles and mechanistic explorations. Organic Chemistry Frontiers. [Link]
Direct C2-Functionalization of Indoles Triggered by the Generation of Iminium Species from Indole and Sulfonium Salt. Chemistry – A European Journal. [Link]
Direct Functionalization of Indoles: Copper-Catalyzed Malonyl Carbenoid Insertions. Organic Letters. [Link]
Rhodium(II)-Catalyzed Enantioselective C−H Functionalization of Indoles. Journal of the American Chemical Society. [Link]
Catalytic C3 aza-alkylation of indoles. Organic & Biomolecular Chemistry. [Link]
Metal-Free Direct Arylations of Indoles and Pyrroles with Diaryliodonium Salts. Organic Letters. [Link]
From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds. Accounts of Chemical Research. [Link]
Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions. Chemical Reviews. [Link]
Palladium-catalyzed dual C–H or N–H functionalization of unfunctionalized indole derivatives with alkenes and arenes. Beilstein Journal of Organic Chemistry. [Link]
From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C–H Bonds. ResearchGate. [Link]
Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. Chemical Reviews. [Link]
Recent advances in the synthesis of indoles via C–H activation aided by N–N and N–S cleavage in the directing group. Semantic Scholar. [Link]
Copper-catalyzed direct regioselective C5–H alkylation reactions of functionalized indoles with α-diazomalonates. Chemical Science. [Link]
A comprehensive overview of directing groups applied in metal-catalysed C–H functionalisation chemistry. Chemical Society Reviews. [Link]
Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Accounts of Chemical Research. [Link]
Combining transition metals and transient directing groups for C–H functionalizations. Organic & Biomolecular Chemistry. [Link]
Regioselective direct arylation of indoles on the benzenoid moiety. Chemical Communications. [Link]
Recent Advances in the Regioselective Synthesis of Indoles via C–H Activation/Functionalization. Thieme. [Link]
Ligand Controlled Regioselectivities in C–H Activation - A Case Study on Approaches for the Rationalization and Prediction of Selectivities. ChemRxiv. [Link]
A Short Review of C7 – H Bond Functionalization of Indole/Indoline. RSIS International. [Link]
Palladium‐Catalyzed Regioselective C4 Functionalization of Indoles with Quinones. Chemistry – A European Journal. [Link]
From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C–H Bonds. Accounts of Chemical Research. [Link]
Rhodium-catalyzed, P-directed selective C7 arylation of indoles. Science Advances. [Link]
Functionalization of C(sp3)–H Bonds Using a Transient Directing Group. Science. [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Current Status: Operational
Subject: Optimization of Catalyst Loading & Troubleshooting
Ticket ID: IND-OPT-2024
Assigned Specialist: Senior Application Scientist
Executive Summary
This guide addresses the critical balance between reaction kinetics and economic efficiency in indole synthesis. Whether utilizing the classic Fischer Indole Synthesis (Lewis Acid-mediated) or the Larock Annulation (Palladium-catalyzed), improper catalyst loading is the primary cause of reaction stalling, side-product formation (dimerization), and purification bottlenecks.
This support module is structured as a Level 3 Technical Escalation , moving beyond basic textbook procedures to address "why" your reaction is failing and "how" to fix it using kinetic and mechanistic data.
Module 1: Diagnostic Triage
Before adjusting loading, diagnose the failure mode.
User Query: "My reaction started well but stalled at 60% conversion. Should I add more catalyst?"
Technical Analysis:
Adding more catalyst to a stalled reaction is often a mistake. You must distinguish between Catalyst Deactivation (poisoning/aggregation) and Product Inhibition (equilibrium/competence).
The "Standard Addition" Diagnostic Protocol
Take an aliquot of the stalled reaction mixture.
Add fresh substrate (starting material) to this aliquot.
Observation:
Reaction Resumes: The catalyst is still active. The issue is Equilibrium or Product Inhibition . Action: Do NOT add catalyst. Change solvent or remove product.
Reaction Remains Stalled: The catalyst is dead.[1] The issue is Deactivation . Action: Add fresh catalyst or optimize ligand/stabilizer.
Visual Troubleshooting Workflow
The following diagram illustrates the decision logic for stalled reactions.
Figure 1: Diagnostic logic for distinguishing between kinetic competence and catalyst death.
Context: The Fischer synthesis involves the acid-catalyzed rearrangement of arylhydrazones.[2] While Brønsted acids (e.g., PPA) are traditional, Lewis Acids (ZnCl₂, BF₃[3]·OEt₂) offer milder conditions but suffer from "loading ambiguity"—users often use stoichiometric amounts when catalytic amounts would suffice.
Common Issue: The "Gummy" Mixture
Symptom: The reaction turns into a dark, viscous tar. Yield is low.[4][5]
Root Cause: Excessive Lewis Acid loading (>1 equiv) causes polymerization of the enamine intermediate or the indole product itself.
Optimization Protocol: Lewis Acid Screening
Do not default to 100 mol% loading. Use this step-down protocol to determine the Minimum Effective Loading (MEL) .
Lewis Acid
Initial Loading
Temp (°C)
Solvent
Mechanism of Failure
ZnCl₂
50-100 mol%
100-140
AcOH/Toluene
Requires high loading due to coordination with hydrazine (acting as a base).
BF₃·OEt₂
10-20 mol%
60-80
AcOH
High potency; excess causes charring. Strictly catalytic.
Sc(OTf)₃
1-5 mol%
25-50
MeCN/H₂O
Water-tolerant; expensive but high Turnover Number (TON).
Critical Step:
If using ZnCl₂ , ensure the hydrazine hydrochloride salt is neutralized prior to Lewis Acid addition if you intend to use catalytic loading. If the hydrazine is a salt (R-NH-NH3+ Cl-), it will buffer the Lewis Acid, requiring stoichiometric loading (1).
Module 3: Larock Annulation (Palladium Catalysis)
Context: The Larock synthesis couples an o-iodoaniline with an internal alkyne.
Core Problem:"Palladium Black" precipitation. This indicates the formation of inactive Pd(0) aggregates, stopping the catalytic cycle.
The Mechanism of Failure
The active species is monomeric Pd(0). Without sufficient ligand stabilization or if the oxidative addition is too slow, Pd(0) atoms cluster into nanoparticles (Pd black).
Visualizing the Point of Failure
Figure 2: The Larock Catalytic Cycle. The dashed red line represents the irreversible deactivation pathway (aggregation).
Troubleshooting Guide: Larock Synthesis
Q: My reaction turns black immediately and yield is <10%.
A: This is rapid catalyst decomposition.
Fix 1 (Ligand): Increase the Ligand:Pd ratio. Standard is 2:1 (PPh3:Pd). Increase to 4:1 .
Fix 2 (Source): Switch from Pd(OAc)₂ to a pre-catalyst like Pd(PPh₃)₄ or PdCl₂(dppf) .
Fix 3 (Additives): Add LiCl (1 equiv) . Chloride ions stabilize the Pd(II) intermediate and prevent aggregation (2).
Q: Can I use o-bromoaniline instead of o-iodoaniline?
A: Yes, but o-bromoanilines are less reactive in the oxidative addition step.
Required Adjustment: You must use electron-rich, bulky ligands. Switch from PPh₃ to P(t-Bu)₃ or XPhos . Standard Pd/PPh₃ will fail with bromo-substrates (3).
Module 4: Post-Reaction Metal Remediation
Context: For pharmaceutical applications, residual Pd must be <10 ppm (ICH Q3D guidelines). Indoles are nitrogen-rich and often chelate Palladium, making removal difficult.
Protocol: The "Scavenger" Workflow
Do not rely on crystallization alone. Use functionalized silica scavengers.[4][6]
Dilution: Dilute crude reaction mixture in THF or EtOAc (10 mL per g of product).
Scavenger Selection:
For Pd(II) (most Larock reactions): Use Thiol-based silica (e.g., SiliaMetS® Thiol) .
For Pd(0) species: Use TMT (Trimercaptotriazine) .[7]
Loading: Add 5-10 equivalents of scavenger relative to the catalyst (not the substrate).
Incubation: Stir at 40°C for 4 hours.
Filtration: Filter through a 0.45µm pad.
Data: Scavenging Efficiency
Method
Initial Pd (ppm)
Final Pd (ppm)
Product Loss %
Crystallization
1200
350
15%
Activated Carbon
1200
80
25% (High loss)
| Silica-Thiol | 1200 | < 5 | < 2% |
References
Robinson, B. (1963). The Fischer Indole Synthesis. Chemical Reviews, 63(4), 373–401. Link
Larock, R. C., & Yum, E. K. (1991). Synthesis of indoles via palladium-catalyzed heteroannulation of internal alkynes. Journal of the American Chemical Society, 113(17), 6689–6690. Link
Shen, M., Li, G., & Senanayake, C. H. (2004). A General and Highly Efficient Synthesis of Indoles via Palladium-Catalyzed Heteroannulation. Organic Letters, 6(22), 4129–4132. Link
Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients. Advanced Synthesis & Catalysis, 346(8), 889–900. Link
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Indole-3-Carboxylic Acid Esterification
Topic: Troubleshooting Side Reactions in Indole-3-Carboxylic Acid Esterification
Document ID: TS-IND-03-EST
Last Updated: 2026-02-11
Audience: Medicinal Chemists, Process Chemists
Executive Summary
Esterifying indole-3-carboxylic acids presents a unique set of electronic challenges distinct from standard benzoic acid derivatives. The electron-rich nature of the indole ring—specifically the high electron density at C3—creates a "perfect storm" for side reactions. Standard acid-catalyzed methods (Fischer esterification) often lead to decarboxylation , while standard base-mediated alkylations risk N-alkylation .
This guide provides mechanistic insights and validated protocols to bypass these specific failure modes.
Module 1: The Decarboxylation Trap (Acid-Catalyzed)
The Issue:
Users frequently report the disappearance of the starting material and the formation of unsubstituted indole (loss of the carboxyl group) when attempting standard acid-catalyzed Fischer esterification (e.g., H₂SO₄/MeOH, reflux).
The Mechanism (Root Cause):
Indole-3-carboxylic acids are exceptionally prone to thermal decarboxylation under acidic conditions.
Protonation: The C3 position of the indole is highly nucleophilic.[1] Strong acids protonate C3 (ipso to the carboxyl group).
Destabilization: This disrupts aromaticity and creates a tetrahedral intermediate at C3.
Elimination: The molecule re-aromatizes by ejecting CO₂, resulting in the decarboxylated indole product.
Visualizing the Failure Mode:
Caption: Figure 1. Mechanism of acid-catalyzed decarboxylation at the C3 position.
Troubleshooting & Solution:
Stop: Do not use H₂SO₄, HCl, or p-TsOH with heat.
Alternative: Use Mukaiyama’s Reagent (Protocol A) or CDI activation . These operate under neutral or mildly basic conditions, preventing C3 protonation.
Module 2: The Regioselectivity War (N- vs. O-Alkylation)
The Issue:
When using base-mediated alkylation (e.g., Carboxylate + Alkyl Halide), users often observe two spots on TLC: the desired ester and a less polar impurity (N-alkylated ester or N-alkylated acid).
The Mechanism (Root Cause):
The indole nitrogen (N1) has a pKa of ~16–17. In the presence of strong bases (NaH, KOH) or even moderate bases (K₂CO₃) with reactive electrophiles (MeI, BnBr), the indole nitrogen competes with the carboxylate oxygen for the alkylating agent.
Hard vs. Soft: The carboxylate oxygen is a "hard" nucleophile; the indole nitrogen is "softer."
Solvent Effect: Polar aprotic solvents (DMF, DMSO) enhance the nucleophilicity of the nitrogen, increasing N-alkylation side products.[1]
Visualizing the Competition:
Caption: Figure 2. Competitive N- vs. O-alkylation pathways under basic conditions.
Troubleshooting & Solution:
Base Selection: Switch to Cesium Carbonate (Cs₂CO₃) . The large Cesium cation coordinates with the carboxylate, making it more nucleophilic relative to the nitrogen (the "Cesium Effect").
Solvent: Use Acetonitrile or Acetone instead of DMF to suppress N-ionization.
Best Practice: Avoid alkyl halides entirely. Use coupling reagents (Protocol A).
Module 3: Activation Instability (Acid Chlorides)
The Issue:
Attempts to convert indole-3-carboxylic acid to the acid chloride using Thionyl Chloride (SOCl₂) or Oxalyl Chloride result in a black tar or low yields upon subsequent alcohol addition.
The Mechanism:
Indole-3-carbonyl chlorides are electronically unstable. The electron-donating nitrogen destabilizes the carbonyl chloride, leading to rapid oligomerization or Friedel-Crafts type self-acylation at the C2 position of neighboring molecules.
Solution:
Avoid Isolation: Never attempt to isolate indole-3-carbonyl chloride.
In-Situ Activation: If you must use an acid chloride-like pathway, generate the Acyl Imidazole using Carbonyldiimidazole (CDI). It is stable enough to react with alcohols but reactive enough to drive esterification without polymerizing.
Validated Protocols
Protocol A: Mukaiyama Esterification (The "Gold Standard")
Best for: Sensitive substrates, preventing decarboxylation, and avoiding N-alkylation.
Suspend the indole-3-carboxylic acid and Mukaiyama reagent in dry DCM (0.1 M concentration) under nitrogen.
Add the alcohol.
Add Triethylamine dropwise at room temperature. Note: The solution usually turns yellow/orange.
Stir at reflux (approx. 40°C for DCM) for 1–4 hours.
Monitor by TLC. The byproduct (1-methyl-2-pyridone) is water-soluble.
Workup: Dilute with DCM, wash with water, 1N HCl (cold, rapid wash to remove amine), and saturated NaHCO₃. Dry over Na₂SO₄.[3]
Why this works: The reaction proceeds via a pyridinium active ester intermediate that activates the carboxylate without generating a strong acidic proton or requiring strong bases that deprotonate the indole nitrogen [1, 2].
Protocol B: CDI-Mediated Esterification (The "Scalable" Method)
Best for: Large scale, avoiding heavy metal waste or iodides.
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.0 equiv - Catalyst for alcohol attack)
THF (anhydrous)
Step-by-Step:
Dissolve indole-3-carboxylic acid in THF.
Add CDI in one portion at 0°C, then warm to Room Temp.
Wait: Stir for 1 hour until CO₂ evolution ceases. This forms the Acyl Imidazole intermediate.
Add the alcohol and DBU.
Heat to 50–60°C for 4–12 hours.
Workup: Standard aqueous extraction.
Why this works: CDI forms a neutral activated species. The DBU acts as a nucleophilic catalyst to help the alcohol attack the acyl imidazole. This avoids the "acid chloride" instability issues [3].
Summary of Failure Modes
Symptom
Probable Cause
Technical Fix
Product is Indole (no ester)
Decarboxylation triggered by acid/heat.
Switch to Mukaiyama Reagent (Protocol A). Avoid H₂SO₄.
Two product spots (TLC)
N-Alkylation due to strong base/alkyl halide.
Use Cs₂CO₃ if alkylating, or switch to coupling agents.
Black tar / Polymerization
Acid Chloride instability (using SOCl₂).
Use CDI activation (Protocol B) instead of SOCl₂.
Low Yield (Steglich/DCC)
N-Acylurea formation (slow reaction).
Add DMAP (catalytic) to accelerate alcohol attack.
References
Mukaiyama, T., Usui, M., Shimada, E., & Saigo, K. (1975).[4] A Convenient Method for the Synthesis of Carboxylic Esters.[4][5] Chemistry Letters, 4(10), 1045–1048.[4] Link
Parenty, A., Moreau, X., & Campagne, J. M. (2006).[6] Macrolactonization via 2-chloro-1-methylpyridinium iodide (Mukaiyama reagent). Chemical Reviews, 106(3), 911–939. Link
Armstrong, A., et al. (2008). 2-Chloro-1-methylpyridinium Iodide. Encyclopedia of Reagents for Organic Synthesis. Link
Li, J., et al. (2020). Decarboxylation of indole-3-carboxylic acids under metal-free conditions. Synthetic Communications, 50(8), 1166-1174. Link
"Methyl 5-methylindole-3-carboxylate" stability and storage conditions
Welcome to the technical support resource for Methyl 5-methylindole-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and proper handling of thi...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support resource for Methyl 5-methylindole-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and proper handling of this versatile chemical intermediate. Here, you will find in-depth answers to frequently asked questions and a troubleshooting guide to address common challenges encountered during its storage and use.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for Methyl 5-methylindole-3-carboxylate?
To maintain its integrity and purity, Methyl 5-methylindole-3-carboxylate should be stored at refrigerated temperatures, typically between 0-8°C.[1][2] For long-term storage, some suppliers of similar indole derivatives recommend temperatures at or below -20°C.[3] The compound should be kept in a tightly sealed container to prevent moisture absorption and contamination.[4][5][6] It is also crucial to store it in a dry, well-ventilated area away from direct sunlight, as some indole compounds are sensitive to light.[5][7]
Q2: What is the expected appearance of high-purity Methyl 5-methylindole-3-carboxylate?
High-purity Methyl 5-methylindole-3-carboxylate is typically a pale pink, yellowish, or off-white crystalline powder.[1][2] A significant deviation from this appearance could indicate degradation or the presence of impurities.
Q3: What personal protective equipment (PPE) should be used when handling this compound?
When handling Methyl 5-methylindole-3-carboxylate, it is essential to use appropriate personal protective equipment. This includes chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[5] If there is a risk of generating dust, a dust mask or respirator (such as an N95 type) is also recommended to prevent respiratory irritation.[5] Work should be conducted in a well-ventilated area, such as a chemical fume hood.[4][5]
Q4: Is Methyl 5-methylindole-3-carboxylate soluble in common laboratory solvents?
While specific solubility data for Methyl 5-methylindole-3-carboxylate is not detailed in the provided results, its "moderate solubility" is mentioned as a property that enhances its usability in laboratory settings.[1] Indole derivatives, in general, exhibit solubility in many organic solvents. For experimental work, it is advisable to perform a small-scale solubility test with the intended solvent before proceeding with larger quantities.
Troubleshooting Guide: Stability and Degradation
This section addresses potential issues you might encounter, their likely causes, and corrective actions to ensure the quality of your Methyl 5-methylindole-3-carboxylate.
Issue 1: Discoloration of the Compound
Observation: The typically pale pink or off-white powder has developed a darker color (e.g., brown or dark yellow).
Probable Cause: Discoloration is a common indicator of chemical degradation. For indole derivatives, this can be caused by:
Oxidation: Exposure to air (oxygen) over time can lead to the formation of colored oxidation byproducts. The indole ring is susceptible to oxidation.
Light Exposure: Some indole compounds are light-sensitive and can degrade upon prolonged exposure to UV or visible light.[7]
High Temperatures: Storing the compound at temperatures above the recommended range can accelerate degradation processes.
Recommended Action:
Assess Purity: If discoloration is observed, it is highly recommended to re-analyze the compound's purity using techniques like HPLC or NMR spectroscopy before use in sensitive applications.
Review Storage Practices: Ensure the compound is stored in a tightly sealed, opaque or amber-colored vial, and placed in a refrigerator (0-8°C) or freezer (-20°C).[1][3] Consider purging the container with an inert gas like argon or nitrogen before sealing to minimize exposure to oxygen.
Future Prevention: Always store the compound under the recommended conditions immediately upon receipt.
Issue 2: Inconsistent Experimental Results
Observation: You are experiencing unexpected side reactions, lower yields, or a lack of reactivity in your experiments involving Methyl 5-methylindole-3-carboxylate.
Probable Cause: Inconsistent results are often linked to the degradation of a starting material. The degradation of Methyl 5-methylindole-3-carboxylate could lead to the presence of impurities that interfere with the intended reaction. Potential degradation pathways for similar indole compounds involve oxidation of the methyl group or hydrolysis of the ester. For instance, studies on 3-methylindole have shown degradation into products like indole-3-carboxaldehyde and indole-3-carboxylic acid.[8] The presence of such impurities could alter the reactivity of the material.
Recommended Action:
Purity Verification: Before use, verify the purity of your Methyl 5-methylindole-3-carboxylate stock, especially if it has been stored for an extended period or if you suspect improper storage.
Fresh Sample: If degradation is confirmed or suspected, it is best to use a fresh, unopened sample of the compound for your experiments to ensure reliable and reproducible results.
Handling During Experiment: Minimize the compound's exposure to air and light during weighing and preparation of solutions.
To minimize thermal degradation and maintain stability.
Atmosphere
Store in a tightly sealed container.[4][6] Consider storing under an inert atmosphere (e.g., Argon, Nitrogen).
To prevent oxidation and moisture absorption.
Light Exposure
Protect from light by using an amber or opaque vial.[5][7]
To prevent light-induced degradation.
Appearance
Pale pink or yellowish to off-white crystalline powder.[1][2]
A change in color can indicate degradation.
Protocol for Purity Assessment by Thin-Layer Chromatography (TLC)
A simple TLC analysis can provide a quick qualitative assessment of the purity of Methyl 5-methylindole-3-carboxylate and detect the presence of more polar degradation products.
Materials:
TLC plate (e.g., silica gel 60 F254)
Developing chamber
Mobile phase (e.g., a mixture of ethyl acetate and hexane, start with a 3:7 ratio and optimize as needed)
Sample of Methyl 5-methylindole-3-carboxylate dissolved in a suitable solvent (e.g., ethyl acetate or dichloromethane)
UV lamp (254 nm and 365 nm)
Procedure:
Prepare the developing chamber by adding the mobile phase to a depth of about 0.5 cm and allowing the atmosphere to saturate.
Dissolve a small amount of your Methyl 5-methylindole-3-carboxylate sample in the solvent.
Spot a small amount of the solution onto the baseline of the TLC plate.
Place the TLC plate in the developing chamber and allow the solvent front to move up the plate.
Once the solvent front is near the top, remove the plate and mark the solvent front.
Allow the plate to dry completely.
Visualize the spots under a UV lamp. A pure compound should ideally show a single spot. The presence of additional spots, especially at a lower Rf value (more polar), may indicate degradation products like the corresponding carboxylic acid.
Visual Troubleshooting Guide
The following diagram illustrates a logical workflow for troubleshooting issues related to the stability of Methyl 5-methylindole-3-carboxylate.
Caption: Troubleshooting workflow for Methyl 5-methylindole-3-carboxylate stability.
References
Safe Handling and Storage of Indole-3-acetic Acid (IAA). [Link]
Alternative catalysts for cost-effective indole esterification
Technical Support Center: Green & Lean Indole Synthesis Current Status: ONLINE | Ticket Volume: HIGH | Topic: Alternative Esterification Catalysts Welcome to the Advanced Synthesis Support Hub Agent Persona: Senior Appli...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Green & Lean Indole SynthesisCurrent Status: ONLINE | Ticket Volume: HIGH | Topic: Alternative Esterification Catalysts
Welcome to the Advanced Synthesis Support Hub
Agent Persona: Senior Application Scientist (Process Chemistry Division)
Objective: To transition your indole functionalization workflows from expensive noble metals (Pd, Rh) to cost-effective, earth-abundant alternatives (Fe, Cu, Organocatalysts) without sacrificing yield or selectivity.
This guide addresses the three most common "tickets" we receive regarding indole esterification. Note that "indole esterification" refers to two distinct chemical challenges:
C-H Functionalization: Introducing an ester-containing motif directly onto the indole ring (typically C3).
Side-Chain Esterification: Esterifying an existing carboxylic acid group (e.g., Indole-3-acetic acid) using green solid acids.
-diazoacetates to get C3-esterified products. My Rhodium catalyst is too expensive for scale-up, but my Iron(III) attempts are yielding polymerization."
Root Cause Analysis
Indoles are electron-rich enamine-type systems. Strong Lewis acids (like simple
) often trigger acid-catalyzed polymerization of the indole before the carbenoid insertion can occur. The key is ligand control to modulate the electrophilicity of the iron center.
The Solution: Hemin/Porphyrin-Catalyzed Insertion
Iron porphyrins (biomimetic catalysts) stabilize the iron-carbene intermediate, preventing non-specific Lewis acid degradation.
User Issue: "I need to synthesize indole-3-glycolic esters (e.g., reacting indole with ethyl glyoxylate). Metal catalysts are leaving toxic residues. Can I go metal-free?"
Root Cause Analysis
The reaction between indole and glyoxylates is a Friedel-Crafts alkylation. While metals activate the electrophile (glyoxylate), simple H-bond donors (Thioureas) or Brønsted acids can achieve the same activation with better "Green" profiles.
The Solution: Thiourea or Phosphoric Acid Catalysis
Chiral phosphoric acids (CPA) or simple thioureas activate the carbonyl of the glyoxylate via Hydrogen Bonding, making it susceptible to nucleophilic attack by the indole C3.
Solvent: Toluene or Ether (Non-polar solvents enhance H-bonding).
Conditions: -20°C to RT.
Diagnostic Workflow (DOT Diagram):
Caption: Troubleshooting logic for organocatalytic Friedel-Crafts reactions. H-bonding catalysts are highly sensitive to solvent polarity and moisture.
User Issue: "We are esterifying Indole-3-acetic acid (IAA) to Methyl Indole-3-acetate. Sulfuric acid causes darkening/decomposition. We need a reusable catalyst."
Root Cause Analysis
Indoles are acid-sensitive. Homogeneous mineral acids (
, HCl) protonate the indole nitrogen or C3, leading to dimerization. Solid acids confine the acidity to the pores, reducing bulk degradation.
The Solution: Sulfated Zirconia or Zeolite H-Beta
These catalysts provide strong Brønsted acidity sites for esterification but allow for easy filtration and reuse.
Protocol: Heterogeneous Esterification
Catalyst: Sulfated Zirconia (
) or Zeolite H- (activated at 400°C).
Reagents: Indole-3-acetic acid, Methanol (excess, acts as solvent).
Conditions: Reflux (65°C), 4-6 hours.
Performance Comparison:
Parameter
(Traditional)
Sulfated Zirconia (Alternative)
Yield
75-85%
90-95%
Purity (Crude)
Dark brown (requires column)
Off-white (requires filtration only)
Reusability
None (Neutralized waste)
4-5 Cycles (Calcination regenerates)
E-Factor (Waste)
High (Acid waste + Base quench)
Low (Solvent recycling possible)
Mechanistic Insight: Iron vs. Copper Pathways
Understanding why you choose a metal is crucial.
Iron (Fe): Operates via Carbenoid Transfer . Best for inserting "C-C-COOR" groups.
Copper (Cu): Operates via Oxidative Coupling (Radical pathways). Best for reacting Indole + Enols/Alcohols directly.
Caption: Mechanistic divergence: Iron utilizes carbenoid insertion (cleaner for diazo reagents), while Copper utilizes SET oxidation (better for direct oxidative coupling).
References
Iron-Porphyrin Catalysis: Koenigs, R. M., et al. "Iron-Porphyrin-Catalyzed C3-H Alkylation of Indoles with Diazoacetonitrile." Organic Letters, 2019.
Organocatalytic Friedel-Crafts: Arai, T., et al. "Catalytic Asymmetric Friedel–Crafts Reaction of Indoles." ACS Omega, 2022.
Heterogeneous Palladium/Solid Supports: "Heterogeneous Palladium Catalysts Applied to the Synthesis of 2- and 2,3-Functionalised Indoles." ResearchGate, 2022.
General C-H Functionalization: "From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds." Accounts of Chemical Research, 2021.[2]
Executive Summary: The Ambident Nucleophile Challenge
Welcome to the Indole Selectivity Support Hub. If you are reading this, you are likely observing unwanted substitution at the nitrogen position (N1) when targeting the carbon framework (C3).
The Core Issue: Indole is an ambident nucleophile.
Neutral Indole: Reacts primarily at C3 (enamine-like reactivity).
Deprotonated Indole (Indolyl Anion): Becomes a highly reactive species where the negative charge is delocalized between N1 and C3 . However, the high charge density on Nitrogen often leads to N-alkylation under charge-controlled conditions (Hard-Soft Acid-Base theory).
To minimize N-alkylation, you must suppress the formation of the "naked" N-anion or utilize metal coordination to mask the nitrogen.
Mechanistic Diagnostics (The "Why")
Before changing reagents, understand the driving forces in your flask.
Q: Why does my reaction favor N-alkylation even when I want C3?
A: You are likely operating under Charge Control rather than Orbital Control .
Base Strength: Using strong bases (NaH, KHMDS) fully deprotonates the indole (
in DMSO).
Solvent: Polar aprotic solvents (DMF, DMSO, NMP) solvate the metal cation (Na+, K+) effectively but leave the indolyl anion "naked" and highly reactive at the site of highest electronegativity: the Nitrogen.
Hard Electrophiles: Small, charged electrophiles (e.g., Methyl Iodide, Benzyl Bromide) prefer the "Hard" center (Nitrogen).
Visualizing the Competition
The following diagram illustrates the bifurcation point between N- and C-alkylation.
Figure 1: Mechanistic pathway showing how solvent and base choice dictates the regioselectivity of indole alkylation.
Reagent Selection Guide
To shift the balance toward C3, you must destabilize the N-attack pathway.
Variable
Promotes N-Alkylation (AVOID)
Promotes C3-Alkylation (USE)
Technical Note
Base
NaH, KH, KOtBu, Cs₂CO₃
Grignard Reagents (RMgX) , Zn(OTf)₂, or None (Acid Cat.)
Mg and Zn coordinate tightly to N, blocking it and directing the electrophile to C3.
Solvent
DMF, DMSO, HMPA
Toluene, CH₂Cl₂, Et₂O
Non-polar solvents promote tight ion-pairing, shielding the Nitrogen.
Electrophile
Alkyl Iodides (Hard)
Michael Acceptors, Imines, Epoxides
Conjugate additions are naturally soft-soft interactions (C3 selective).
Catalyst
Phase Transfer Catalysts
Lewis Acids (, , )
Lewis acids activate the electrophile without deprotonating the indole.
Validated Protocols
Here are two field-proven methodologies to enforce C3 selectivity.
Protocol A: The "Grignard Blocking" Method
Best for: Reaction with Alkyl Halides.
Mechanism: Ethylmagnesium bromide reacts with indole to form Indolyl-MgBr. The Magnesium atom covalently bonds to Nitrogen, effectively acting as a transient protecting group while activating the C3 position via electron donation.
Preparation: Dissolve Indole (1.0 equiv) in anhydrous Diethyl Ether or THF (0.5 M).
Observation: Gas evolution (Ethane/Methane) will occur.
Equilibration: Warm to room temperature and stir for 30–60 minutes. The "Magnesium Indolyl" salt is now formed.
Alkylation: Add the Alkyl Halide (1.1 equiv) slowly.
Note: Alkyl Iodides work best.
Reaction: Stir at room temperature or reflux (depending on electrophile steric bulk).
Quench: Pour into saturated
solution.
Protocol B: Lewis Acid Catalyzed Alkylation
Best for: Michael Acceptors (acrylates, maleimides) and Epoxides.
Mechanism: The Lewis Acid activates the electrophile.[1] The neutral indole attacks from C3 (its most nucleophilic orbital) without ever forming the N-anion.
Setup: Dissolve Indole (1.0 equiv) and Electrophile (1.1 equiv) in Dichloromethane (DCM) or Acetonitrile .
Catalyst Addition: Add
(1–5 mol%) or (10 mol%).
Conditions: Stir at Room Temperature.
Tip: If using epoxides,
is often superior for regiocontrol.
Workup: Filter through a silica plug to remove the catalyst and concentrate.
Troubleshooting Scenarios (FAQ)
Q: I am using the Grignard method, but I still see 10-15% N-alkylation. Why?
Diagnosis: Solvent polarity is too high or temperature is too low during the addition.
Fix: Switch from THF to Toluene/Ether (9:1) mixture. Toluene forces tighter ion pairing between N-Mg, making the Nitrogen sterically inaccessible. Ensure the Grignard formation is complete (wait until gas evolution stops completely) before adding the electrophile.
Q: I need to alkylate with a simple methyl group, but MeI gives mixtures. What is the alternative?
Fix: Avoid MeI if possible. Use Dimethyl Carbonate (DMC) with a catalyst, or consider the Vilsmeier-Haack reaction followed by reduction if you need a C3-methyl.
Advanced Fix: Use
(Tris(pentafluorophenyl)borane) catalysis with amine-based alkylating agents, which has been shown to be highly C3 selective [3].
Q: Can I use Zinc instead of Magnesium?
A: Yes.
or are excellent alternatives. Zinc coordinates Nitrogen strongly. A common protocol involves mixing Indole, the Electrophile, and in Toluene at mild heat.
References
Selectivity in Indole Alkylation (General Review): Bandini, M., & Eichholzer, A. (2009). Catalytic Functionalization of Indoles in C3-Position.[2][3][4][5][6][7][8][9] Angewandte Chemie International Edition. Link
Lewis Acid C
): Zhang, W., et al. (2023). Solvent-Mediated Tunable Regiodivergent C6- and N1-Alkylations of 2,3-Disubstituted Indoles with p-Quinone Methides.[10] The Journal of Organic Chemistry. Link
Borane C
): Zhang, L., et al. (2020). B(C6F5)3-Catalyzed Direct C3 Alkylation of Indoles and Oxindoles.[6][7] ACS Catalysis. Link
Grignard Chemistry (Classic Mechanism): Nun, P., et al. (2010). Grignard Reagents as Efficient Catalysts for the Synthesis of 3-Substituted Indoles. Tetrahedron Letters. Link
Nickel Catalysis (Borrowing Hydrogen): Hu, M., et al. (2021).[5] Nickel-catalyzed C3-alkylation of indoles with alcohols via a borrowing hydrogen strategy.[5][11] New Journal of Chemistry. Link
Strategies for selective functionalization of the indole benzene ring
Here is the comprehensive technical support guide for the selective functionalization of the indole benzene ring. Topic: Strategies for Selective C4, C5, C6, and C7 Functionalization Current Status: Operational Role: Sen...
Author: BenchChem Technical Support Team. Date: February 2026
Here is the comprehensive technical support guide for the selective functionalization of the indole benzene ring.
Topic: Strategies for Selective C4, C5, C6, and C7 Functionalization
Current Status: Operational
Role: Senior Application Scientist
System Overview & Core Directives
The "Indole Problem":
The indole scaffold is inherently nucleophilic at C3 (and to a lesser extent C2). Functionalizing the benzene ring (C4–C7) requires overriding this natural electronic bias. This guide treats the indole molecule not just as a substrate, but as a programmable logic gate where Directing Groups (DGs) , Steric Blocking , and Catalyst Geometry determine the output.
Decision Matrix: Which position are you targeting?
Figure 1: Strategic decision tree for selecting the appropriate functionalization methodology based on the target carbon site.
Module 1: C7-Selective Functionalization
The "Low Hanging Fruit"
Because C7 is spatially proximal to the N1 nitrogen, it is the easiest benzene-ring position to access via Directed C-H Activation .
Standard Protocol: Pd-Catalyzed C7 Arylation
Mechanism: Chelation-assisted C-H activation using an N-protecting group as a Directing Group (DG).
Key Reference: Shi, Z. et al. (JACS, 2016) [1].
Workflow:
Substrate Prep: Protect Indole N1 with a Pivaloyl (Piv) or Phosphinoyl group.
Catalyst System: Pd(OAc)₂ (5-10 mol%).
Ligand: Pyridine-type ligands (crucial for stabilizing the high-valent Pd intermediate).
Oxidant: Ag₂CO₃ or AgOAc (to recycle Pd(0) to Pd(II)).
Step-by-Step Protocol:
Parameter
Condition
Note
Substrate
N-Pivaloyl Indole (0.2 mmol)
The Piv group is a weak DG but sufficient for C7.
Coupling Partner
Aryl Boronic Acid (1.5 equiv)
Excess required due to homocoupling side reactions.
HFIP often boosts yield by stabilizing the C-H cleavage transition state.
| Temp/Time | 80–100 °C / 12–24 h | Sealed tube required. |
Troubleshooting C7 Issues
Q: Why is my reaction hitting C2 instead of C7?A: This is a "Directing Group Failure."
Diagnosis: The Pd is not coordinating tightly enough to the N1-carbonyl oxygen.
Fix: Switch to a stronger DG like N-Di-tert-butylphosphinoyl (N-P(O)tBu₂) . The phosphorous oxygen forms a tighter chelate with Pd, pulling the metal exclusively to C7.
Alternative: Ensure C2 is blocked. If C2 is open, electrophilic palladation prefers C2/C3.
Q: The reaction turns black immediately and stalls.A: "Pd Black" precipitation.
Cause: The re-oxidation step (Pd⁰ → Pdᴵᴵ) is too slow, causing Pd⁰ to aggregate.
Fix: Add a co-oxidant like Cu(OAc)₂ (0.5 equiv) or increase the ligand loading (e.g., 20 mol% nicotinic acid) to stabilize the soluble Pd species.
Module 2: C4-Selective Functionalization
The "Hardest Nut"
C4 is difficult because of the peri-interaction with C3. Standard electrophilic attack never occurs here. You must use Steric Control or Transient Directing Groups .
Standard Protocol: Ir-Catalyzed C4 Borylation
Mechanism: Iridium-catalyzed C-H borylation is sterically driven. By placing a bulky group on N1, you block C2 and C7. By placing a bulky group on the Ligand, you block C3. The only accessible "pocket" is C4.
Key Reference: Hartwig, J. F. et al. (Reviews on Ir-Borylation) [2].
Workflow:
Substrate: N-TIPS Indole (Triisopropylsilyl). The TIPS group is massive; it completely shields C2 and C7.
Q: I am getting a mixture of C3 and C4 borylation.A: Your N-protecting group is too small.
Analysis: If you use N-Methyl or N-Boc, the steric shielding of C2/C7 is insufficient to force the catalyst to C4.
Fix: Switch to N-TIPS or N-Triethylsilyl . The geometry forces the Ir-catalyst away from the heteroatom ring entirely.
Q: Can I functionalize C4 without blocking N1?A: Yes, but it requires a C3-Directing Group .
Strategy: Install a removable directing group at C3 (like a carboxylic acid or imine).
Mechanism: The metal coordinates to C3 and "reaches around" to activate C4.
Reference: Yu, J.-Q. et al.[1][3][4] have demonstrated C4-arylation using C3-directing groups [3].
Module 3: C5 & C6 Functionalization
The "Remote" Targets
These positions are far from N1, making chelation difficult.
Strategy: C6-Selective Borylation via Dispersion
Concept: Use a ligand that interacts non-covalently (London dispersion forces) with the substrate to align the catalyst at C6.
Protocol: Use Ir/Phenanthroline systems.[5] Unlike dtbpy (which is steric-driven), phenanthroline ligands can stack with the indole system, often favoring the distal C6 position.
Strategy: C5 via "Relay" (Catellani Reaction)
Concept: If you cannot hit C5 directly, hit C4 first (via borylation/halogenation), then use a Norbornene-mediated relay .
Workflow:
Synthesize 4-Iodoindole.
Apply Pd(0) + Norbornene + Alkyl Halide.
Result: The Pd inserts at C4, Norbornene activates C5, the electrophile adds to C5, and Pd eliminates back from C4.
Visualizing the Mechanism (C7 Activation)
Understanding the geometry of the C7-activation is critical for troubleshooting.
Figure 2: Mechanistic pathway for N-Pivaloyl directed C7-H activation. The formation of the six-membered palladacycle is the selectivity-determining step.
References
Yang, Y., Gao, P., Zhao, Y., & Shi, Z. (2016). Regioselective C–H Arylation of Indoles at the C7 Position.[1][4][6][7][8] Journal of the American Chemical Society.[9]
M. A. Larsen & J. F. Hartwig. (2014). Iridium-Catalyzed C-H Borylation of Heteroarenes: Scope, Regioselectivity, and Utility. Journal of the American Chemical Society.[9]
Wang, X. et al. (Yu Group). (2017). Ligand-Promoted C(sp3)–H Arylation of Free Amines. Nature. (Contextual reference for distal activation strategies).
Luo, J. & Preciado, S. (2010). Progress in the C4–H Functionalization of Indoles. Springer.
End of Technical Support Guide. For further assistance with specific ligand synthesis or catalyst troubleshooting, please contact the synthesis core.
A Tale of Two Esters: Navigating the Synthetic Landscape with Methyl vs. Ethyl 5-Methylindole-3-carboxylate
In the intricate world of organic synthesis, particularly in the realm of pharmaceutical and materials science, the choice of a starting material can profoundly influence the trajectory of a research program. The indole...
Author: BenchChem Technical Support Team. Date: February 2026
In the intricate world of organic synthesis, particularly in the realm of pharmaceutical and materials science, the choice of a starting material can profoundly influence the trajectory of a research program. The indole scaffold, a privileged structure in medicinal chemistry, is often introduced using versatile building blocks.[1][2] Among these, 5-methylindole-3-carboxylates are pivotal intermediates for accessing a wide array of bioactive molecules.[3][4] This guide provides a detailed comparison of two closely related yet distinct synthons: methyl 5-methylindole-3-carboxylate and ethyl 5-methylindole-3-carboxylate. We will delve into their synthesis, physical properties, and reactivity profiles, offering experimentally-grounded insights to aid researchers in making informed decisions for their specific synthetic endeavors.
At a Glance: A Comparative Overview
Both methyl and ethyl 5-methylindole-3-carboxylate serve as valuable precursors in the synthesis of pharmaceuticals, agrochemicals, and other functional materials.[4] Their core structure, featuring the 5-methylindole moiety, is a key pharmacophore in various therapeutic agents, including those targeting neurological disorders and cancer.[3][4] The primary distinction lies in the ester group—methyl versus ethyl—which can subtly yet significantly impact physical properties and reactivity.
The Cornerstone of Synthesis: The Fischer Indole Synthesis
The Fischer indole synthesis remains a robust and widely employed method for constructing the indole ring system.[8] This acid-catalyzed reaction between a (substituted) phenylhydrazine and an aldehyde or ketone is a cornerstone for preparing a diverse range of indole derivatives.[8]
Generalized Experimental Protocol for Fischer Indole Synthesis:
Hydrazone Formation: A substituted phenylhydrazine is reacted with a suitable keto-ester (e.g., methyl or ethyl 2-oxobutanoate) in a suitable solvent, often with a catalytic amount of acid, to form the corresponding phenylhydrazone.
Cyclization: The isolated phenylhydrazone is then treated with a Brønsted or Lewis acid catalyst (e.g., polyphosphoric acid, zinc chloride, or p-toluenesulfonic acid) at elevated temperatures.[8]
Aromatization: The intermediate undergoes a[9][9]-sigmatropic rearrangement, followed by the elimination of ammonia, to yield the aromatic indole.[8]
Work-up and Purification: The reaction mixture is cooled, quenched with water or a basic solution, and the product is extracted with an organic solvent. Purification is typically achieved by recrystallization or column chromatography.
Caption: Workflow of the Fischer Indole Synthesis.
Choosing Your Ester: A Strategic Decision
The choice between a methyl or ethyl keto-ester precursor in the Fischer indole synthesis has practical implications:
Reagent Availability and Cost: Both methyl and ethyl pyruvate derivatives are generally commercially available, with costs being comparable.
Reaction Conditions: The reaction conditions for both esters are largely similar.
Physical Properties of the Product: The resulting ethyl 5-methylindole-3-carboxylate often has a slightly lower melting point and may exhibit different solubility profiles compared to its methyl counterpart. This can be advantageous in certain purification schemes, potentially allowing for easier recrystallization from a wider range of solvents.
Downstream Reactivity: The primary consideration often lies in the intended subsequent transformations. If the ester is to be hydrolyzed, the ethyl ester may require slightly more forcing conditions (longer reaction times or higher temperatures) than the methyl ester. Conversely, if the ester is to be carried through several steps, the slightly increased steric bulk of the ethyl group might offer marginal protection against unwanted side reactions at the carbonyl group.
Reactivity Profiles: A Comparative Analysis
The ester functionality at the C3 position of the indole ring is a versatile handle for further synthetic manipulations. Here, we compare the reactivity of the methyl and ethyl esters in common transformations.
Saponification (Ester Hydrolysis)
Hydrolysis of the ester to the corresponding carboxylic acid is a frequent step in the synthesis of many indole-based drugs.
General Protocol for Saponification:
The indole-3-carboxylate is dissolved in a suitable solvent mixture, typically methanol/water or ethanol/water.
An excess of a base, such as sodium hydroxide or potassium hydroxide, is added.
The mixture is heated to reflux and stirred for several hours until the reaction is complete (monitored by TLC).[10]
After cooling, the reaction mixture is acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.[10]
The solid product is collected by filtration, washed with water, and dried.
Methyl vs. Ethyl Ester in Hydrolysis:
Reaction Rate: Methyl esters are generally more susceptible to hydrolysis than ethyl esters due to the smaller steric hindrance of the methyl group, allowing for easier nucleophilic attack by the hydroxide ion.[11] This translates to potentially shorter reaction times or the need for milder conditions to achieve complete conversion.
Transesterification: When using an alcoholic solvent for hydrolysis, there is a possibility of transesterification. For instance, hydrolyzing ethyl 5-methylindole-3-carboxylate in methanol with a base could lead to the formation of some methyl 5-methylindole-3-carboxylate.[1] To avoid this, it is best to use a solvent that matches the ester's alcohol portion (e.g., ethanol for an ethyl ester).
Reduction to the Alcohol
Reduction of the ester to the corresponding 3-hydroxymethylindole is another important transformation, providing a precursor for further functionalization.
General Protocol for Reduction with LiAlH₄:
A solution of the indole-3-carboxylate in an anhydrous ether solvent (e.g., THF or diethyl ether) is added dropwise to a stirred suspension of lithium aluminum hydride (LiAlH₄) at 0 °C.
The reaction mixture is then stirred at room temperature or gently heated to ensure complete reduction.
The reaction is carefully quenched by the sequential addition of water and a sodium hydroxide solution.
The resulting salts are filtered off, and the filtrate is concentrated to yield the crude alcohol, which is then purified.
Considerations for Methyl vs. Ethyl Ester:
In reductions with powerful hydride reagents like LiAlH₄, the difference in reactivity between the methyl and ethyl esters is generally negligible. Both esters are readily reduced under standard conditions. The choice of ester will likely not have a significant impact on the outcome of this reaction.
N-Alkylation
Alkylation of the indole nitrogen is a common strategy to introduce structural diversity and modulate the biological activity of indole derivatives.
General Protocol for N-Alkylation:
The indole-3-carboxylate is dissolved in a polar aprotic solvent such as DMF or acetone.
A base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), is added to deprotonate the indole nitrogen.
The alkylating agent (e.g., an alkyl halide) is then added, and the reaction is stirred at room temperature or heated until completion.[10]
The reaction is quenched with water, and the product is extracted with an organic solvent.
Purification is typically performed by column chromatography.
Caption: General pathway for N-alkylation of indole-3-carboxylates.
Impact of the Ester Group:
The electronic nature of the ester group at the C3 position influences the acidity of the N-H proton. However, the difference in the inductive effect between a methyl and an ethyl ester is minimal and is unlikely to have a discernible impact on the ease of deprotonation or the subsequent nucleophilic attack by the indole anion. Therefore, both esters are expected to perform similarly in N-alkylation reactions.
Performance Summary and Recommendations
Reaction
Methyl 5-methylindole-3-carboxylate
Ethyl 5-methylindole-3-carboxylate
Recommendation
Fischer Indole Synthesis
Standard
Standard
Choice depends on the physical properties desired for purification and downstream steps.
Saponification
Faster reaction, milder conditions
Slower reaction, may require more forcing conditions
Methyl ester is preferred for facile hydrolysis.
Reduction (LiAlH₄)
Efficient
Efficient
Both are equally suitable.
N-Alkylation
Efficient
Efficient
Both are equally suitable.
Conclusion: A Matter of Synthetic Strategy
The choice between methyl and ethyl 5-methylindole-3-carboxylate is not a matter of inherent superiority but one of strategic synthetic planning. For pathways that require a robust ester that can withstand various reaction conditions before a final, more demanding hydrolysis step, the ethyl ester may offer a slight advantage. Conversely, when rapid and facile conversion to the carboxylic acid is desired early in a synthetic sequence, the methyl ester is the more logical choice.
Ultimately, both esters are powerful tools in the synthetic chemist's arsenal. By understanding their subtle differences in physical properties and reactivity, researchers can select the optimal building block to streamline their synthetic routes and accelerate the discovery of novel and impactful molecules.
Spectroscopic Comparison of Indole-3-Carboxylate Isomers: A Technical Guide
This guide provides a technical comparison of Indole-3-carboxylate (specifically the methyl/ethyl esters commonly used in drug development) against its primary regioisomer, Indole-2-carboxylate . These isomers often co-o...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a technical comparison of Indole-3-carboxylate (specifically the methyl/ethyl esters commonly used in drug development) against its primary regioisomer, Indole-2-carboxylate .
These isomers often co-occur during acylation reactions of the indole ring. Distinguishing them is critical because the C3-isomer is a privileged scaffold in pharmaceuticals (e.g., Tropisetron, synthetic cannabinoids), while the C2-isomer typically represents a synthetic impurity or a distinct pharmacophore.
Executive Summary & Chemical Context[1][2][3][4][5][6][7]
In drug discovery, the indole scaffold is ubiquitous.[1] However, the regioselectivity of indole functionalization is a persistent challenge.[1] Electrophilic aromatic substitution typically favors the C3 position due to the electron-rich nature of the enamine-like system. However, under specific conditions (e.g., high temperature, steric hindrance, or lithiation-mediated pathways), the C2-isomer is formed.
Why Distinction Matters:
The biological activity of indole-3-carboxylates (e.g., binding to 5-HT3 receptors) is strictly dependent on the vector of the carbonyl group. Misidentification leads to erroneous SAR (Structure-Activity Relationship) data.
Primary Validation: NMR Spectroscopy (The Gold Standard)
Nuclear Magnetic Resonance (NMR) is the only self-validating method to definitively distinguish these isomers. The distinction relies on the unique electronic environments of the protons at the C2 and C3 positions.
Experimental Protocol: 1H NMR Acquisition
Solvent: DMSO-d₆ is preferred over CDCl₃.
Reasoning: Indoles are prone to aggregation in non-polar solvents. DMSO disrupts intermolecular hydrogen bonding, sharpening the N-H signals and preventing peak broadening.
Concentration: 10–15 mg in 0.6 mL solvent.
Parameters: 16 scans minimum, 30° pulse angle, D1 relaxation delay > 2.0s (critical for accurate integration of the aromatic protons).
Data Comparison: Diagnostic Signals
Feature
Indole-3-Carboxylate (Target)
Indole-2-Carboxylate (Isomer)
Mechanistic Explanation
Diagnostic Proton
H2 Signal (Singlet/Doublet)
H3 Signal (Singlet/Doublet)
The C2-H is flanked by N and C3, while C3-H is flanked by C2 and C3a.
Chemical Shift (δ)
~ 8.0 – 8.2 ppm
~ 7.1 – 7.3 ppm
The C3-carbonyl group strongly deshields the adjacent H2 proton (anisotropy). In the C2-isomer, the H3 proton is less deshielded.
Multiplicity
d (J ~ 3.0 Hz) or s
d (J ~ 1.0–2.0 Hz) or s
H2 couples with the NH proton (visible in DMSO). H3 coupling is often smaller.
NH Proton
~ 11.8 – 12.0 ppm
~ 11.5 – 11.8 ppm
Both are downfield, but the 3-isomer's NH is often slightly more deshielded due to electronic pull from the C3-carbonyl.
Application Note: If you observe a small singlet at ~7.2 ppm in a sample of Indole-3-carboxylate, it confirms the presence of the C2-isomer impurity (typically <5%).
Secondary Screening: UV-Vis & IR Spectroscopy[8][9]
While less specific than NMR, these methods are faster for high-throughput screening (HTS) and inline process monitoring.
UV-Visible Spectroscopy
The conjugation pathways differ significantly. The Indole-2-carboxylate possesses a linear conjugation system involving the nitrogen lone pair, the C2=C3 double bond, and the carbonyl. The Indole-3-carboxylate relies on cross-conjugation.
Indole-3-Carboxylate:
~ 278–280 nm.
Indole-2-Carboxylate:
~ 290–300 nm (Bathochromic shift).
Observation: The C2-isomer solution often appears slightly more yellow/fluorescent due to this extended conjugation into the visible/near-UV region.
Infrared (IR) Spectroscopy[1][10][11]
C=O Stretch:
C3-Isomer: ~1670–1690 cm⁻¹ (Lower frequency due to strong electron donation from the indole ring into the C3 carbonyl).
C2-Isomer: ~1690–1710 cm⁻¹ (Slightly higher frequency; conjugation is effective but the resonance contribution differs).
N-H Stretch:
Both show sharp bands at ~3300–3400 cm⁻¹ (non-H-bonded) or broad bands ~3200 cm⁻¹ (H-bonded). This is less diagnostic than the carbonyl region.
Confirmatory Tool: Mass Spectrometry (MS)[6][10]
Method: ESI-MS (Positive Mode) or EI-MS.
Caution: Isomers often share identical molecular ions (
) and very similar fragmentation patterns. MS is not recommended as the sole identification tool.
Fragmentation Pathway:
Both isomers typically lose the alkoxy group (–OR) and the carbonyl (–CO).
Differentiation: The C2-isomer may show a unique "ortho-effect" fragmentation if the ester alkyl chain is long enough (e.g., McLafferty rearrangement involving the NH), which is sterically less favorable in the C3-isomer.
Visualization of Isomer Formation
The following diagram illustrates the divergent synthetic pathways that lead to these isomers, highlighting the critical control points.
Caption: Divergent synthesis pathways for Indole-3- and Indole-2-carboxylates. C3 attack is electronically favored, while C2 attack requires specific conditions (e.g., lithiation).
Summary Comparison Table
Parameter
Indole-3-Carboxylate
Indole-2-Carboxylate
1H NMR (Diagnostic)
H2 Singlet @ ~8.1 ppm
H3 Singlet @ ~7.2 ppm
UV-Vis Maxima
~280 nm
~295 nm (Red-shifted)
IR (C=O)
~1680 cm⁻¹
~1700 cm⁻¹
Synthetic Origin
Electrophilic Substitution (Standard)
Lithiation / High Temp
Drug Relevance
High (5-HT3 antagonists, Cannabinoids)
Moderate (Specific inhibitors)
References
ChemicalBook. (2024). Methyl indole-3-carboxylate 1H NMR Spectrum. Retrieved from
National Institutes of Health (NIH). (2025). Indole-3-carboxylate - PubChem Compound Summary. Retrieved from
Tetratek. (n.d.). NMR Analysis of Methyl 1H-indole-3-carboxylate. Retrieved from
Scribd. (2023). Indole 3 Carboxylate Proton NMR Data. Retrieved from
Chemistry LibreTexts. (2020). Spectroscopy of Carboxylic Acid Derivatives. Retrieved from
Validating the purity of "Methyl 5-methylindole-3-carboxylate" by HPLC-MS
A Comparative Technical Guide for Drug Development Executive Summary: The Purity Gap[1] In medicinal chemistry, Methyl 5-methylindole-3-carboxylate is a critical scaffold, often serving as a precursor for complex alkaloi...
Author: BenchChem Technical Support Team. Date: February 2026
A Comparative Technical Guide for Drug Development
Executive Summary: The Purity Gap[1]
In medicinal chemistry, Methyl 5-methylindole-3-carboxylate is a critical scaffold, often serving as a precursor for complex alkaloids and kinase inhibitors.[1] While traditional HPLC-UV (254 nm) is sufficient for reaction monitoring, it is dangerously inadequate for final purity validation in drug development.[1]
The Problem: Indole syntheses (e.g., Fischer or Japp-Klingemann) often generate non-chromophoric hydrazine residues and structural isomers (e.g., 6-methyl regioisomers) that co-elute with the target.[1] Relying solely on UV absorbance can lead to "false purity" assessments, where a sample appears >98% pure but contains toxicologically significant impurities.[1]
The Solution: This guide validates the shift to HPLC-MS (ESI+) as the gold standard for releasing this intermediate. We compare it against HPLC-UV and NMR to demonstrate why mass-selective detection is non-negotiable for rigorous quality control.
Comparative Analysis: Choosing the Right Validator
The following table contrasts the three primary analytical techniques used for this molecule.
Feature
Method A: HPLC-UV (The Baseline)
Method B: HPLC-MS (The Standard)
Method C: ¹H-NMR (The Structural Check)
Primary Detection
Chromophore Absorbance (254/280 nm)
Mass-to-Charge Ratio ()
Proton Magnetic Environment
Specificity
Low. Co-eluting peaks with similar UV spectra are indistinguishable.[1]
High. Resolves co-eluting peaks by mass (e.g., Target 190.2 vs. Impurity 176.1).[1]
Methyl 5-methylindole-3-carboxylate is prone to hydrolysis (forming the acid, MW 175.[1]18) and dimerization.[1]
UV limitation: The hydrolyzed acid has a nearly identical UV spectrum to the ester.[1] If the gradient is shallow, they may co-elute.[1]
MS Advantage: The MS detector sees the ester at 190.2 and the acid impurity at 176.2 .[1] Even if they co-elute, Extracted Ion Chromatograms (XIC) can quantify them separately.[1]
Experimental Protocol: The Self-Validating System
To replicate this validation, use the following "Senior Scientist" optimized protocol. This method uses a gradient to ensure highly lipophilic dimers are flushed from the column.[1]
A. System Configuration[1][2]
Instrument: LC-MS/MS (Triple Quad or Q-TOF preferred for mass accuracy).
Fragmentor: 100 V (Adjust to minimize in-source fragmentation).
Capillary Voltage: 3500 V.
Validation Workflow (Visualization)
The following diagram illustrates the decision tree for validating the purity of the methyl ester. It emphasizes the "Dual-Check" system where MS confirms what UV might miss.
Figure 1: The Dual-Detection Workflow ensures that UV-silent impurities or co-eluting isomers are flagged by the MS detector before release.
Validation Criteria (ICH Q2 Aligned)
To claim this method is "validated" according to ICH Q2(R2) standards, you must demonstrate the following.
Specificity (The Critical Test)
Test: Inject the pure standard, then inject a sample spiked with the likely impurity: Indole-3-carboxylic acid (hydrolysis product).[1]
Acceptance: The MS must resolve the parent (190.[1]2) from the acid (176.[1]2) with a resolution (
) > 1.5.
Senior Scientist Note: If they co-elute in UV, the method fails unless you use MS for quantification. This is the primary argument for using HPLC-MS.
Linearity & Range
Protocol: Prepare 5 concentrations from 10 µg/mL to 100 µg/mL.
Fix: This is an artifact of the ESI process, not an impurity. Do not integrate it as a contaminant.[1] Increase the source temperature to dissociate the adduct.[1]
Issue: "The peak is tailing significantly."
Cause: Indoles have a secondary amine (-NH) that interacts with free silanols on the silica column.[1]
Fix: Ensure your mobile phase has at least 0.1% Formic Acid or use a column with "End-capping" technology (e.g., C18-shielded).[1]
Issue: "Sample degrades in the autosampler."
Cause: The ester bond at position 3 is relatively stable, but the indole ring is electron-rich and prone to oxidation in solution over time.[1]
Fix: Store samples in amber vials at 4°C and analyze within 24 hours.
References
International Council for Harmonisation (ICH). (2023).[1][2][3] Guideline Q2(R2) on Validation of Analytical Procedures. European Medicines Agency.[1][2]
National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 589098, Methyl indole-3-carboxylate.[1] (Structural analog reference). [1]
Sigma-Aldrich. (n.d.).[1] Methyl indole-5-carboxylate Product Specification. (Reference for physical properties of methyl-indole esters). [1]
BenchChem. (2025).[1][4] Common impurities in methyl indole-3-carboxylate and their removal.[1]
"Methyl 5-methylindole-3-carboxylate" vs. 5-bromoindole-3-carboxylate biological activity
Technical Comparison Guide: Methyl 5-substituted-indole-3-carboxylates Executive Summary: The Halogen vs. Methyl Switch In medicinal chemistry, the substitution at the indole C5 position is a critical decision point for...
In medicinal chemistry, the substitution at the indole C5 position is a critical decision point for modulating potency, metabolic stability, and synthetic versatility. This guide compares two primary scaffold reagents: Methyl 5-methylindole-3-carboxylate (5-Me-I3C) and Methyl 5-bromoindole-3-carboxylate (5-Br-I3C) .
While both serve as lipophilic entry points into the indole-3-carboxylate chemical space, they drive divergent biological outcomes:
5-Br-I3C is the "Functional Powerhouse." The bromine atom serves as a halogen bond donor in biological targets (enhancing affinity) and a reactive handle for palladium-catalyzed cross-coupling (Suzuki/Buchwald) in synthesis. Derivatives often exhibit broad-spectrum antimicrobial and antiviral activity.
5-Me-I3C is the "Steric Probe." It provides isosteric bulk and lipophilicity without the electronic withdrawal or reactivity of the halogen. It is essential for validating if a binding pocket is driven by hydrophobic enclosure rather than specific electronic interactions.
Chemical & Physical Profile
Feature
Methyl 5-methylindole-3-carboxylate
Methyl 5-bromoindole-3-carboxylate
CAS Number
227960-12-5
916179-88-9
Formula
C₁₁H₁₁NO₂
C₁₀H₈BrNO₂
MW
189.21 g/mol
254.08 g/mol
Electronic Nature
Electron-Donating (Weak), Lipophilic
Electron-Withdrawing, Halogen Bond Donor
Synthetic Role
Stable Hydrophobic Core
Divergent Intermediate (Cross-coupling ready)
Solubility
DMSO, MeOH, DCM
DMSO, DMF (Lower solubility in alcohols)
Biological Activity Comparison
Case Study A: Antimicrobial Polyamine Conjugates
Recent studies (e.g., Biomolecules 2024) utilized these specific esters to synthesize indole-3-carboxamido-polyamine conjugates. The data reveals a distinct SAR trend driven by the 5-substituent.
5-Bromo Performance (Broad Spectrum):
The 5-bromo derivatives demonstrated superior broad-spectrum activity .[1] The halogen atom likely facilitates membrane disruption or specific binding via halogen bonding.
Target: Effective against Gram-positive (S. aureus, MRSA) and Gram-negative (A. baumannii) bacteria, and fungi (C. neoformans).[2]
Potency: MIC values as low as 0.28 µM .
Synergy: Potentiated doxycycline and erythromycin against resistant strains like P. aeruginosa.[1]
5-Methyl Performance (Specific Activity):
The 5-methyl derivatives showed a narrower, highly specific profile .
Target: Consistently active against S. aureus and C. neoformans regardless of the polyamine chain length attached to the carboxylate.[1]
Mechanism: The persistence of activity suggests the 5-Me group fits a conserved hydrophobic pocket in the target, whereas the 5-Br recruits additional interactions for broader toxicity.
Case Study B: Antiviral & Anticancer Scaffolds
Bcl-2/Mcl-1 Inhibitors: The 5-Br-I3C scaffold is frequently used to synthesize Bcl-2 inhibitors. The bromine allows for the subsequent attachment of aryl groups via Suzuki coupling to reach deep into the hydrophobic groove of the Bcl-2 protein.
Arbidol (Umifenovir) Analogs: While Arbidol utilizes a 6-bromo-5-hydroxy core, 5-substituted indole-3-carboxylates are tested as "deletion analogs." The 5-Me analog often retains binding but loses the metabolic stability conferred by the halogen or the hydrogen bonding of the hydroxyl.
Experimental Data Summary
Table 1: Comparative Antimicrobial Potency (MIC in µM)
Data derived from indole-3-carboxamide polyamine conjugates synthesized from the respective methyl esters.
Organism
5-Bromo Derivative (Active)
5-Methyl Derivative (Probe)
Interpretation
S. aureus (MRSA)
< 0.5 µM
Active (1-5 µM)
Both effective; 5-Br slightly more potent.
A. baumannii
< 0.5 µM
> 50 µM (Inactive)
5-Br is critical for Gram-negative penetration.
C. neoformans
< 0.5 µM
Active
Both effective against this fungus.
P. aeruginosa
Potentiator (Synergistic)
Inactive
5-Br required for membrane permeabilization.
Mechanism of Action & SAR Logic (Visualization)
The following diagram illustrates the divergent utility of the two compounds in a drug discovery pipeline.
Caption: SAR Decision Tree. 5-Br offers electronic and synthetic advantages, while 5-Me serves as a lipophilic control.
Detailed Experimental Protocol
Protocol: Synthesis of Indole-3-Carboxamides from Methyl Esters
This workflow converts the methyl ester reagents into biologically active amides (as cited in Table 1).
Reagents:
Starting Material: Methyl 5-methylindole-3-carboxylate OR Methyl 5-bromoindole-3-carboxylate (1.0 equiv)
Dissolve the methyl ester (Compound A or B) in THF/H₂O (3:1 ratio).
Add LiOH (3 equiv) and stir at reflux for 4 hours.
Acidify with 1M HCl to pH 2. Precipitate the free acid.
Filter, wash with cold water, and dry under vacuum. Yields typically >90%.
Step 2: Amide Coupling
Dissolve the free acid (obtained above) in anhydrous CH₂Cl₂.
Add DIPEA (6 equiv), EDC[2]·HCl, and HOBt.[2] Stir for 30 min at RT to activate the carboxylate.
Add the amine partner.[1][2] Stir overnight under N₂ atmosphere.
Workup: Wash with 1M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄.
Purification: Silica gel chromatography (MeOH/DCM gradient).
Step 3: Validation (Self-Check)
5-Me Analog: ¹H NMR should show a singlet ~2.4 ppm (Ar-CH₃).
5-Br Analog: ¹H NMR should show a downfield shift in the aromatic region; Mass Spec will show characteristic 1:1 isotopic pattern (⁷⁹Br/⁸¹Br).
References
Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators.
Source: Biomolecules (MDPI), 2024.
Key Finding: Establishes the broad-spectrum superiority of the 5-bromo scaffold over the 5-methyl scaffold in polyamine conjugates.[1]
Regioselective dibromination of methyl indole-3-carboxylate and application in the synthesis of 5,6-dibromoindoles.
Source: Organic & Biomolecular Chemistry, 2011.
Key Finding: Details the synthetic manipulation of the methyl ester precursor.[3]
Comparative analysis of traditional vs. microwave-assisted indole synthesis
[1] Executive Summary The indole moiety is a privileged scaffold in medicinal chemistry, serving as the core structure for over 3,000 natural isolates and significant pharmaceutical agents like Sumatriptan, Indomethacin,...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
The indole moiety is a privileged scaffold in medicinal chemistry, serving as the core structure for over 3,000 natural isolates and significant pharmaceutical agents like Sumatriptan, Indomethacin, and Vincristine. While traditional thermal synthesis (e.g., Fischer, Bischler-Möhlau) remains foundational, it is frequently plagued by harsh conditions, prolonged reaction times, and variable yields.
Microwave-Assisted Organic Synthesis (MAOS) has emerged not merely as a heating alternative but as a kinetic accelerator. By leveraging dielectric heating, MAOS allows for superheating of solvents, rapid access to transition states, and improved chemoselectivity. This guide provides a technical comparison of these methodologies, offering validated protocols and mechanistic insights to assist researchers in transitioning from thermal to microwave-assisted workflows.
Mechanistic Divergence: Conductive vs. Dielectric Heating
To understand the efficiency gap, one must analyze the heat transfer mechanisms.
Traditional Thermal Synthesis (Conductive Heating): Relies on external heat sources (oil baths, mantles). Heat transfers from the vessel wall to the solvent and then to the reactants via convection and conduction. This creates a thermal gradient where the vessel walls are hotter than the core, often leading to wall-effect degradation before the bulk reaction reaches activation energy (
Dipolar Polarization: Polar molecules (solvents/reagents) align with the oscillating electric field. As the field reverses, molecular rotation creates friction and internal heat.
Ionic Conduction: Dissolved ions oscillate in the field, generating heat through collision.
Key Advantage: Microwave heating is volumetric and instantaneous.[1] It can selectively heat specific components (molecular radiators) and access "superheated" states (boiling points elevated above atmospheric norms due to pressure), significantly increasing the rate constant
according to the Arrhenius equation.
Diagram 1: Mechanistic Comparison & Energy Transfer
Figure 1: Comparison of heat transfer vectors. Thermal heating relies on slow, indirect gradients, while microwave heating utilizes direct molecular coupling for rapid, volumetric activation.
Comparative Performance Analysis
The following data contrasts traditional methods with optimized microwave protocols for common indole syntheses.
Table 1: Reaction Kinetics & Yield Profiles
Reaction Type
Substrates
Method
Catalyst/Conditions
Time
Yield
Ref
Fischer Indole
Phenylhydrazine + Cyclohexanone
Thermal
ZnCl₂, Reflux (Benzene)
10 hrs
55%
[1]
Microwave
ZnCl₂, 600W (Solvent-free)
3 min
76%
[2]
Microwave
p-TSA, 600W (Ethanol)
2 min
93%
[2]
Bischler-Möhlau
Aniline + Phenacyl Bromide
Thermal
170°C, Excess Aniline
6 hrs
40%
[3]
Microwave
Solid State, 540W
1 min
75%
[3]
Madelung
N-acyl-o-toluidine
Thermal
NaOEt, 360°C
1-2 hrs
<30%
[4]
Microwave
t-BuOK, 200°C
20 min
64%
[4]
Table 2: Green Chemistry Metrics
Microwave synthesis aligns closely with Green Chemistry principles, specifically regarding energy efficiency and solvent reduction.[2]
Metric
Traditional Thermal
Microwave-Assisted
Impact
Atom Economy
Low to Moderate (often requires excess reagents)
High (Stoichiometric efficiency)
Reduced waste generation.
E-Factor
High (Large solvent volumes for reflux)
Low (Often solvent-free or high conc.)
Lower environmental burden.
Energy Intensity
High (Hours of continuous heating)
Low (Pulse heating, minutes duration)
>90% reduction in energy use.
Solvent Choice
Often requires high BP solvents (DMF, DMSO)
Works well with water or low BP solvents
Safer, easier work-up.
Protocol Deep Dive: Fischer Indole Synthesis
The Fischer Indole synthesis is the most widely used method but traditionally suffers from long reaction times and difficult purification due to tar formation.
Protocol A: Traditional Thermal Method (Baseline)
Objective: Synthesis of 1,2,3,4-tetrahydrocarbazole.
Setup: Equip a 250 mL round-bottom flask with a reflux condenser and a magnetic stir bar.
Reactants: Add phenylhydrazine (10 mmol) and cyclohexanone (10 mmol) to 50 mL of Glacial Acetic Acid.
Catalysis: Add ZnCl₂ (anhydrous, 10 mmol).
Reaction: Heat the mixture to reflux (approx. 118°C) for 4-10 hours . Monitor via TLC.
Objective: Synthesis of 1,2,3,4-tetrahydrocarbazole.
Setup: Use a dedicated microwave reactor tube (e.g., 10 mL pressure vial) with a magnetic stir bar. Do not use domestic microwaves for reproducible chemistry.
Reactants: Mix phenylhydrazine (10 mmol) and cyclohexanone (10 mmol).
Why this works: The rapid heating rate prevents the formation of kinetic by-products (tars) often seen during the slow ramp-up of thermal reflux. The p-TSA/Ethanol system couples efficiently with microwaves (high loss tangent), ensuring rapid superheating.
Diagram 2: Optimization Workflow for MW Indole Synthesis
Figure 2: Strategic workflow for translating thermal indole protocols to microwave irradiation. Note the emphasis on solvent selection based on dielectric properties (loss tangent).
Troubleshooting & Optimization Guide
When transitioning a protocol from thermal to microwave, direct translation often fails. Use these adjustments:
1. Solvent Selection (The "Maxwell-Wagner" Effect):
Thermal: Solvents are chosen for their boiling point (e.g., Toluene for 110°C).
Microwave: Solvents are chosen for their Loss Tangent (tan δ) , which measures their ability to convert microwave energy into heat.
High Absorbers (Good): Ethanol, DMSO, Acetic Acid, Water.
Low Absorbers (Bad): Hexane, Toluene, Benzene.
Tip: If you must use a non-polar solvent (e.g., Toluene), add a "doping" agent like an ionic liquid or a small amount of alcohol to act as a molecular radiator.
2. Concentration:
Microwave reactions benefit from higher concentrations (0.5M - 2.0M) compared to thermal (0.1M). This increases the collision frequency of the activated species.
3. Safety - The Pressure Factor:
Microwave vials are sealed systems. A reaction at 150°C in Ethanol will generate significant pressure (~10-15 bar). Ensure your vessel is rated for the expected pressure. Always calculate the potential gas evolution (e.g.,
release in Fischer synthesis).
References
Robinson, B. (1963). The Fischer Indole Synthesis. Chemical Reviews, 63(4), 373–401. Link
Sridharan, V., Perumal, S., Avendaño, C., & Menéndez, J. C. (2006).[7] Microwave-Assisted, Solvent-Free Bischler Indole Synthesis. Synlett, 2006(1), 91-95.[7] Link
Patil, S. A., Patil, R., & Miller, D. D. (2011).[8][9] Microwave-Assisted Synthesis of Medicinally Relevant Indoles. Current Medicinal Chemistry, 18(4), 615-637.[8][9] Link
Rodriguez, A. M., et al. (2008). Microwave assisted synthesis of indoles: Madelung's Reaction. 12th International Electronic Conference on Synthetic Organic Chemistry. Link
Bratulescu, G. (2008). Microwave-assisted synthesis of 1,2,3,4-tetrahydrocarbazole. Journal of Heterocyclic Chemistry. Link
A Senior Application Scientist's Guide to the Biological Efficacy of Methyl 5-methylindole-3-carboxylate Analogs
For Researchers, Scientists, and Drug Development Professionals The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of b...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities. Among these, Methyl 5-methylindole-3-carboxylate serves as a valuable template for the design and synthesis of novel therapeutic agents. This guide provides a comparative analysis of the biological efficacy of its analogs, focusing on their anticancer, anti-inflammatory, and antimicrobial properties. We will delve into the structure-activity relationships (SAR) that govern their potency and explore the experimental methodologies used to evaluate their performance, providing a rationale for the selection of specific assays and models.
The Anticancer Potential of Methyl 5-methylindole-3-carboxylate Analogs
The indole scaffold is a common feature in many anticancer agents, and modifications to the Methyl 5-methylindole-3-carboxylate core have yielded compounds with significant cytotoxic activity against various cancer cell lines.[1][2] The primary mechanism of action for many of these analogs involves the inhibition of critical cellular processes such as cell proliferation, survival, and migration.
Comparative Cytotoxicity: A Quantitative Analysis
The efficacy of anticancer compounds is commonly quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. The following table summarizes the IC50 values of various indole-3-carboxylate analogs against different cancer cell lines.
Analysis of Structure-Activity Relationship (SAR):
The data reveals several key trends:
Substitution at Position 5: The nature of the substituent at the 5-position of the indole ring significantly influences cytotoxic activity. Electron-withdrawing groups like -NO2 (Analog F) and halogens (-Cl, -Br) tend to enhance anticancer potency compared to the unsubstituted analog (Analog A).[3] The presence of a hydroxyl group at this position, as in compound 5d, also confers significant activity.[1]
Ester vs. Amide: Modification of the carboxylate group at position 3 can also impact efficacy. The conversion of the methyl ester to an amide derivative (Analog D) can lead to improved activity, likely due to altered solubility, cell permeability, and hydrogen bonding interactions with the target protein.
Cell Line Specificity: The analogs exhibit varying degrees of selectivity towards different cancer cell lines. For instance, some compounds show higher potency against breast cancer cells (MCF-7), while others are more effective against colon (HCT-116) or lung (A549) cancer cell lines. This highlights the importance of screening against a panel of cell lines to identify compounds with a desirable therapeutic window.
Mechanism of Action: Targeting Key Signaling Pathways
The anticancer activity of many indole derivatives stems from their ability to interfere with crucial signaling pathways that regulate cell survival and proliferation. Two such pathways are the NF-κB and survivin signaling cascades.
1.2.1. Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a central role in inflammation and cancer by promoting the expression of genes involved in cell survival, proliferation, and angiogenesis.[5] Several indole compounds have been shown to inhibit the NF-κB signaling pathway, thereby suppressing tumor growth.[5]
Figure 1: Simplified diagram of the NF-κB signaling pathway and the inhibitory action of indole analogs.
1.2.2. Downregulation of Survivin
Survivin is a member of the inhibitor of apoptosis (IAP) family of proteins and is overexpressed in most human cancers.[1] It plays a dual role in promoting cell division and inhibiting apoptosis.[1] Certain indole-3-carboxylate derivatives have been identified as potent inhibitors of survivin, leading to cell cycle arrest and apoptosis in cancer cells.[1]
Figure 2: The role of survivin in cancer and its inhibition by indole analogs.
Experimental Workflow: In Vitro Cytotoxicity Assessment
The MTT assay is a widely used colorimetric assay to assess cell metabolic activity and, by extension, cell viability and cytotoxicity.[6]
Rationale for Cell Line Selection:
The choice of cancer cell lines is critical for evaluating the therapeutic potential of a compound.
MCF-7: An estrogen receptor-positive (ER+) breast cancer cell line, representing a common subtype of breast cancer.[7]
MDA-MB-231: A triple-negative breast cancer cell line (ER-, PR-, HER2-), known for its aggressive nature and resistance to conventional therapies.[7]
HCT-116: A human colon cancer cell line commonly used in cancer research.
A549: A human lung adenocarcinoma cell line.
Using a panel of cell lines with different genetic backgrounds and characteristics provides a broader understanding of a compound's spectrum of activity and potential for targeted therapy.[8]
Detailed Protocol for MTT Assay:
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
Compound Treatment: Prepare serial dilutions of the indole analogs in culture medium. Add the compounds to the respective wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.
Figure 3: Step-by-step workflow of the MTT assay for cytotoxicity testing.
Anti-inflammatory Properties of Methyl 5-methylindole-3-carboxylate Analogs
Chronic inflammation is a key driver of many diseases, including cancer, cardiovascular disease, and autoimmune disorders. The anti-inflammatory effects of indole derivatives are often attributed to their ability to inhibit pro-inflammatory enzymes and signaling pathways.[9]
In Vivo Evaluation of Anti-inflammatory Activity
The carrageenan-induced paw edema model in rodents is a widely used and reliable method for screening the acute anti-inflammatory activity of new compounds.[10]
Rationale for the Model:
Carrageenan, a seaweed polysaccharide, induces a biphasic inflammatory response when injected into the paw of a rodent. The initial phase is mediated by the release of histamine and serotonin, while the later phase is characterized by the production of prostaglandins and other inflammatory mediators.[11] This model allows for the assessment of a compound's ability to inhibit these inflammatory processes.
Detailed Protocol for Carrageenan-Induced Paw Edema Assay:
Animal Acclimatization: Acclimatize male Wistar rats or Swiss albino mice for at least one week before the experiment.
Compound Administration: Administer the test compounds (indole analogs) orally or intraperitoneally at a predetermined dose. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug like indomethacin.[10]
Induction of Edema: After 30-60 minutes, inject 0.1 mL of a 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.[4]
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.[4]
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group. A significant reduction in paw volume indicates anti-inflammatory activity.
Analysis of Structure-Activity Relationship (SAR):
The anti-inflammatory activity of these analogs appears to be influenced by the electronic properties of the substituent at the 5-position. Electron-donating groups like -OCH3 (Analog H) and electron-withdrawing groups like -Cl (Analog I) show enhanced activity compared to the methyl-substituted analog (Analog G), suggesting a complex interplay of electronic and steric factors in their interaction with inflammatory targets.
Antimicrobial Efficacy of Methyl 5-methylindole-3-carboxylate Analogs
The emergence of antibiotic-resistant bacteria poses a significant threat to global health. Indole derivatives have shown promise as a new class of antimicrobial agents.[13]
In Vitro Antimicrobial Activity: Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Analysis of Structure-Activity Relationship (SAR):
Similar to the anticancer activity, the presence of electron-withdrawing groups at the 5-position, such as bromo (Analog K and 13b) and nitro (Analog L), enhances the antimicrobial activity against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria.[9][14]
Experimental Workflow: In Vivo Antimicrobial Efficacy
The lipopolysaccharide (LPS)-induced sepsis model in mice is a common method to evaluate the in vivo efficacy of antimicrobial compounds against Gram-negative bacterial infections.[15]
Rationale for the Model:
LPS, a component of the outer membrane of Gram-negative bacteria, induces a strong inflammatory response that can lead to septic shock.[15] This model allows for the assessment of a compound's ability to reduce the bacterial load and mitigate the inflammatory cascade in a systemic infection.
Detailed Protocol for LPS-Induced Sepsis Model:
Animal Preparation: Use C57BL/6 mice for the experiment.
Induction of Sepsis: Inject mice intraperitoneally with a sublethal dose of LPS (e.g., 10 mg/kg).[11]
Compound Administration: Administer the test compounds at different doses before or after the LPS challenge.
Bacterial Load Determination: At various time points, collect blood and tissue samples (e.g., liver, spleen, lungs) to determine the bacterial load by plating serial dilutions on appropriate agar plates and counting the colony-forming units (CFUs).[8]
Inflammatory Marker Analysis: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the serum using ELISA.
Survival Rate: Monitor the survival rate of the animals over a period of several days.
Figure 4: Workflow for the LPS-induced sepsis model to evaluate in vivo antimicrobial activity.
Conclusion and Future Directions
The analogs of Methyl 5-methylindole-3-carboxylate represent a promising class of compounds with diverse biological activities. The structure-activity relationships highlighted in this guide provide a rational basis for the design of more potent and selective agents. Future research should focus on:
Lead Optimization: Synthesizing and evaluating a broader range of analogs with systematic modifications to further refine the SAR.
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by the most potent compounds.
In Vivo Efficacy and Toxicology: Conducting comprehensive in vivo studies in relevant animal models to assess the therapeutic potential and safety profiles of lead candidates.
Combination Therapies: Investigating the synergistic effects of these indole analogs with existing anticancer, anti-inflammatory, and antimicrobial drugs.
By leveraging the insights gained from these studies, it will be possible to unlock the full therapeutic potential of this versatile indole scaffold.
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Differential Response of MDA-MB-231 and MCF-7 Breast Cancer Cells to In Vitro Inhibition with CTLA-4 and PD-1 through Cancer-Immune Cells Modified Interactions. (n.d.). ResearchGate. Retrieved from [Link]
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Bradlow, H. L., et al. (1999). Prevention and treatment of cancer with indole-3-carbinol. Anticancer Research, 19(4C), 3353-3356.
Injections of Lipopolysaccharide into Mice to Mimic Entrance of Microbial-derived Products After Intestinal Barrier Breach. (n.d.). Journal of Visualized Experiments. Retrieved from [Link]
Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel[4][16][17]triazino[2,3-c]quinazolines. (n.d.). MDPI. Retrieved from [Link]
Al-Ostath, A., et al. (2015). Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Derivatives. International Journal of Organic Chemistry, 5(2), 113-125.
Gansner, E. R., & North, S. C. (2015). Drawing graphs with dot. Graphviz.
A Researcher's Guide to Navigating the Cross-Reactivity Landscape of Methyl 5-methylindole-3-carboxylate Derivatives
In the landscape of modern drug discovery, the indole scaffold stands as a privileged structure, forming the backbone of numerous therapeutic agents.[1] Among these, Methyl 5-methylindole-3-carboxylate and its derivative...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of modern drug discovery, the indole scaffold stands as a privileged structure, forming the backbone of numerous therapeutic agents.[1] Among these, Methyl 5-methylindole-3-carboxylate and its derivatives represent a promising class of compounds with potential applications in oncology, neurology, and infectious diseases.[2][3] However, the therapeutic potential of any small molecule is intrinsically linked to its selectivity. Off-target interactions can lead to unforeseen side effects, toxicity, or even a dilution of the intended therapeutic effect.[3] Therefore, a rigorous evaluation of cross-reactivity is not merely a regulatory hurdle but a cornerstone of rational drug design.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute robust cross-reactivity studies for Methyl 5-methylindole-3-carboxylate derivatives. We will delve into the causality behind experimental choices, compare state-of-the-art methodologies, and provide detailed, field-proven protocols to ensure the generation of reliable and actionable data.
The Rationale for Proactive Cross-Reactivity Profiling
The indole nucleus, with its rich electron density and versatile substitution patterns, has the propensity to interact with a wide array of biological targets.[1][3] While this promiscuity can be advantageous in the context of multi-target therapies, it necessitates a thorough understanding of a compound's interaction landscape. Early-stage, comprehensive off-target profiling can de-risk a drug discovery program by:
Identifying potential safety liabilities: Unforeseen interactions with proteins such as kinases, GPCRs, or ion channels can lead to adverse drug reactions.[4]
Elucidating mechanisms of action: A clear understanding of a compound's selectivity provides confidence that the observed phenotype is a result of on-target activity.
Guiding lead optimization: Structure-activity relationship (SAR) studies can be tailored to minimize off-target binding while enhancing on-target potency.
Discovering new therapeutic opportunities: Off-target activities can sometimes be repurposed for new indications (polypharmacology).
A Comparative Analysis of Cross-Reactivity Screening Platforms
The choice of screening platform is a critical decision that will influence the scope and resolution of your cross-reactivity data. Each methodology offers a unique set of advantages and limitations.
Assay Platform
Principle
Advantages
Limitations
Typical Throughput
Biochemical Kinase Panels
Measures the inhibition of a panel of purified kinases, typically by quantifying ATP consumption or substrate phosphorylation.[4][5][6]
Broad coverage of the kinome; provides quantitative IC50 values; well-established and commercially available.[5][7]
Lacks cellular context (no cell permeability or metabolism assessment); may not reflect in-cellulo potency.
High
Surface Plasmon Resonance (SPR)
A label-free technique that measures changes in refractive index upon ligand binding to an immobilized protein, providing kinetic data (kon, koff) and affinity (KD).[8]
Real-time, label-free detection; provides detailed kinetic information; can be used for fragment screening.
Requires protein immobilization which may affect its conformation; can be sensitive to buffer conditions.
Medium to High
Isothermal Titration Calorimetry (ITC)
Directly measures the heat change associated with a binding event, providing a complete thermodynamic profile (KD, ΔH, ΔS, and stoichiometry).[9][10][11]
Label-free, in-solution measurement; provides a complete thermodynamic signature of binding.
Lower throughput; requires larger amounts of protein and compound; sensitive to buffer mismatch.
Low
Cellular Thermal Shift Assay (CETSA®)
Measures the thermal stabilization of a target protein in its native cellular environment upon ligand binding.[12][13][14][15][16]
Confirms target engagement in a physiological context; can be adapted for high-throughput screening.[12][14]
Indirect measure of binding; requires a specific antibody for detection (in Western blot-based formats).
Medium to High (with appropriate detection methods)
Experimental Workflows and Protocols
To ensure the integrity and reproducibility of your cross-reactivity studies, we present the following detailed protocols for key assays.
Experimental Workflow: A Tiered Approach to Cross-Reactivity Profiling
A logical and cost-effective strategy for assessing the cross-reactivity of your Methyl 5-methylindole-3-carboxylate derivatives involves a tiered approach, starting with broad, high-throughput screens and progressing to more detailed, lower-throughput validation assays for identified off-targets.
Caption: A tiered workflow for efficient cross-reactivity profiling.
Protocol 1: In Vitro Kinase Selectivity Profiling (ADP-Glo™ Assay)
This protocol outlines a general procedure for assessing the inhibitory activity of a test compound against a panel of protein kinases using a luminescence-based ATP detection assay.
Rationale: The ADP-Glo™ Kinase Assay is a robust and sensitive method for quantifying kinase activity by measuring the amount of ADP produced during the kinase reaction.[6] A decrease in ADP production in the presence of a test compound indicates inhibition of the kinase.
Materials:
Kinase Selectivity Profiling System (e.g., Promega) containing kinases, substrates, and buffers.[5]
Test compound (Methyl 5-methylindole-3-carboxylate derivative) dissolved in DMSO.
ADP-Glo™ Kinase Assay reagents (Promega).
White, opaque 96-well or 384-well plates.
Multichannel pipettes or liquid handling system.
Plate-reading luminometer.
Procedure:
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. For a primary screen, a single high concentration (e.g., 10 µM) is often used. For IC50 determination, a 10-point, 3-fold serial dilution is recommended.
Kinase Reaction Setup:
Thaw the kinase, substrate, and buffer components and keep them on ice.
Prepare the kinase/substrate master mix according to the manufacturer's instructions.
Dispense the master mix into the wells of the assay plate.
Add the test compound or DMSO (vehicle control) to the appropriate wells.
Initiate the kinase reaction by adding ATP.
Incubation: Incubate the plate at room temperature for the recommended time (typically 60 minutes).
ADP Detection:
Add the ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP.
Incubate for 40 minutes at room temperature.
Add the Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction.
Incubate for 30-60 minutes at room temperature.
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
Data Analysis:
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
For dose-response curves, plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
This protocol describes a competition-in-solution assay to determine the binding affinity of a small molecule inhibitor.
Rationale: SPR is a powerful technique for studying biomolecular interactions in real-time.[8] A competition assay is particularly useful for small molecules that may not generate a sufficient signal in a direct binding experiment.[17]
Materials:
SPR instrument (e.g., Biacore, Cytiva).
Sensor chip (e.g., CM5).
Amine coupling kit (EDC, NHS, ethanolamine).
Target protein (e.g., a kinase identified as a hit from the primary screen).
Known high-affinity ligand (competitor).
Test compound.
Running buffer (e.g., HBS-EP+).
Procedure:
Protein Immobilization:
Activate the sensor chip surface with a 1:1 mixture of EDC/NHS.
Inject the target protein diluted in an appropriate buffer (e.g., 10 mM sodium acetate, pH 5.0) to achieve the desired immobilization level.
Deactivate the remaining active esters with ethanolamine.
Assay Development:
Determine the concentration of the known ligand that gives a response of approximately 50-80% of the maximum binding capacity (Rmax).
Competition Assay:
Prepare a series of solutions containing a fixed concentration of the known ligand and increasing concentrations of the test compound.
Inject the solutions over the sensor surface and record the binding response.
Regenerate the surface between injections with a suitable regeneration solution (e.g., a low pH buffer or a high salt concentration).
Data Analysis:
Plot the binding response of the known ligand as a function of the test compound concentration.
Fit the data to a suitable competition binding model to determine the IC50 value.
Calculate the equilibrium dissociation constant (KD) of the test compound using the Cheng-Prusoff equation or a similar model.
Protocol 3: Cellular Thermal Shift Assay (CETSA®)
This protocol provides a method to confirm the engagement of a test compound with its target protein within a cellular context.
Rationale: CETSA® is based on the principle that the binding of a ligand can stabilize a protein against thermal denaturation.[12][13][14][15][16] This allows for the direct assessment of target engagement in intact cells.
Materials:
Cultured cells expressing the target protein.
Test compound.
PBS and lysis buffer.
PCR tubes or 96-well PCR plate.
Thermal cycler.
Equipment for protein quantification (e.g., Western blot apparatus or ELISA reader).
Antibody specific to the target protein.
Procedure:
Cell Treatment:
Harvest and wash the cells.
Resuspend the cells in culture medium or PBS and treat with the test compound or vehicle (DMSO) for a defined period (e.g., 1-2 hours) at 37°C.
Heat Shock:
Aliquot the cell suspension into PCR tubes or a PCR plate.
Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling to 4°C.
Cell Lysis:
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
Separation of Soluble and Aggregated Proteins:
Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated proteins.
Quantification of Soluble Protein:
Collect the supernatant containing the soluble protein fraction.
Quantify the amount of the target protein in the soluble fraction using Western blotting or ELISA.
Data Analysis:
Plot the amount of soluble target protein as a function of temperature for both the vehicle- and compound-treated samples.
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.
Data Presentation and Interpretation
Clear and concise presentation of cross-reactivity data is crucial for informed decision-making.
Table 1: Representative Kinase Selectivity Profile of a Hypothetical Methyl 5-methylindole-3-carboxylate Derivative (Compound X)
This table illustrates how to present data from a primary kinase screen. The selectivity score (S) provides a quantitative measure of a compound's promiscuity.[18]
Kinase Target
% Inhibition at 1 µM
Kinase Family
Primary Target (e.g., CDK2)
95%
CMGC
ABL1
15%
TK
AKT1
25%
AGC
AURKA
8%
Other
FLT3
78%
TK
GSK3B
45%
CMGC
JAK2
65%
TK
MEK1
5%
STE
p38α (MAPK14)
12%
CMGC
VEGFR2 (KDR)
88%
TK
... (and so on for the full panel)
...
...
Selectivity Score (S10): 0.04 (4 kinases with >50% inhibition out of a 100-kinase panel)
Table 2: Comparative Affinity and Cellular Engagement for Confirmed Off-Targets
This table compares the biochemical affinity (IC50/KD) with cellular target engagement data (CETSA® shift) for the primary target and confirmed off-targets.
Target
Biochemical IC50 (nM)
Biophysical KD (nM) (SPR)
Cellular Thermal Shift (ΔTm in °C)
Primary Target (CDK2)
50
45
+ 4.5
FLT3
250
220
+ 2.1
JAK2
800
750
+ 1.2
VEGFR2 (KDR)
150
135
+ 3.8
Interpretation: Compound X exhibits high potency for its primary target, CDK2, both biochemically and in cells. It also shows significant activity against VEGFR2, another member of the tyrosine kinase family, suggesting a potential for polypharmacology or off-target effects. The lower potency against FLT3 and JAK2, coupled with a smaller thermal shift, indicates weaker interactions with these kinases.
Graphviz can be used to generate kinome maps that provide a powerful visual representation of a compound's selectivity profile.
Caption: A kinome map illustrating the selectivity of Compound X.
Conclusion
A thorough and systematic investigation of cross-reactivity is indispensable in the development of safe and effective therapeutics based on the Methyl 5-methylindole-3-carboxylate scaffold. By employing a tiered screening approach that combines broad biochemical panels with biophysical and cell-based validation assays, researchers can build a comprehensive understanding of a compound's interaction profile. This data-driven strategy not only mitigates the risks associated with off-target effects but also provides a solid foundation for optimizing lead candidates and ultimately, accelerating the journey from the laboratory to the clinic.
References
Reaction Biology. (n.d.). Kinase Selectivity Panels. Retrieved from [Link]
ICE Bioscience. (n.d.). Kinase Panel Screening for Drug Discovery. Retrieved from [Link]
Reaction Biology. (n.d.). Kinase Selectivity Panels. Retrieved from [Link]
Graphviz. (2024). DOT Language. Retrieved from [Link]
Reaction Biology. (n.d.). Kinase Profiling & Screening. Retrieved from [Link]
Bio-protocol. (2018). Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution. Retrieved from [Link]
Al-Ali, H. et al. (2017). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 12(7), 1946-1954. Retrieved from [Link]
Cadelis, M. M. et al. (2020). Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators. Molecules, 25(15), 3499. Retrieved from [Link]
Davis, M. I. et al. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry, 54(1), 1-13. Retrieved from [Link]
BMG LABTECH. (2020). Kinase assays. Retrieved from [Link]
Gholizadeh, M. et al. (2020). Synthetic strategies, SAR studies, and computer modeling of indole 2 and 3-carboxamides as the strong enzyme inhibitors: a review. Journal of the Iranian Chemical Society, 17(9), 2187-2211. Retrieved from [Link]
Gansner, E. R. et al. (2015). Drawing graphs with dot. Retrieved from [Link]
ResearchGate. (2019). How to choose the concentration of protein and ligand for ITC experiment? Retrieved from [Link]
Scribd. (n.d.). SPR Assay Construction Guide. Retrieved from [Link]
Matulis, D. (2019). Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. Methods in Molecular Biology, 1969, 105-132. Retrieved from [Link]
ncona. (2017). A Quick Introduction to Graphviz. Retrieved from [Link]
Duke University. (2022). Guide to Running an SPR Experiment. Retrieved from [Link]
Klink, T. A. et al. (2012). Assay Development for Protein Kinase Enzymes. In Assay Guidance Manual. Retrieved from [Link]
Mphahlele, M. J. et al. (2021). Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells. RSC Medicinal Chemistry, 12(5), 789-801. Retrieved from [Link]
Pär Nordlund Lab. (n.d.). CETSA. Retrieved from [Link]
Martinez Molina, D. et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. In Assay Guidance Manual. Retrieved from [Link]
Harvard Medical School. (n.d.). Isothermal Titration Calorimetry (ITC). Retrieved from [Link]
ResearchGate. (2016). Drawing graphs with Graphviz. Retrieved from [Link]
BPS Bioscience. (n.d.). Kinase Screening and Profiling Services. Retrieved from [Link]
Creative BioMart. (n.d.). Principle and Protocol of Surface Plasmon Resonance (SPR). Retrieved from [Link]
Computational Linguistics @ Illinois. (2017). Creating graphviz graphs using dot. Retrieved from [Link]
The Biochemist. (2023). A beginner's guide to surface plasmon resonance. Retrieved from [Link]
TA Instruments. (n.d.). Characterizing Protein-Protein Interactions by ITC. Retrieved from [Link]
da Silva, A. C. M. et al. (2024). Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment. Molecules, 29(14), 3358. Retrieved from [Link]
Longdom Publishing. (n.d.). Development of Cell-Based SPR Competition Assays to Support mAbs Potency Characterization. Retrieved from [Link]
ResearchGate. (2025). CETSA: A Target Engagement Assay with Potential to Transform Drug Discovery. Retrieved from [Link]
Google Patents. (n.d.). Indole carboxamides compounds useful as kinase inhibitors.
Comparative Stability Profiling of Indole Esters: A Technical Guide for Prodrug Design
Introduction: The Stability-Lability Paradox In medicinal chemistry, indole esters occupy a critical functional niche. They serve as the primary vehicle for prodrug strategies —masking the carboxylic acid of non-steroida...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Stability-Lability Paradox
In medicinal chemistry, indole esters occupy a critical functional niche. They serve as the primary vehicle for prodrug strategies —masking the carboxylic acid of non-steroidal anti-inflammatory drugs (e.g., Indomethacin) or auxins (e.g., Indole-3-acetic acid) to improve lipophilicity, membrane permeability, and reduce gastric irritation.
However, the design of an indole ester requires balancing two opposing forces:
Chemical Stability: The molecule must remain intact during shelf storage and transit through the acidic gastric environment.
Biological Lability: Upon reaching the systemic circulation, the ester must be rapidly hydrolyzed by plasma esterases to release the active parent pharmacophore.
This guide provides a comparative analysis of indole ester stability against their bioisosteres (amides) and explores substituent effects, supported by experimental protocols and kinetic data.
Mechanistic Foundations of Stability
The Resonance Argument: Esters vs. Amides
The primary determinant of hydrolytic stability is the electrophilicity of the carbonyl carbon.
Indole Amides: Nitrogen is less electronegative than oxygen, allowing for superior donation of its lone pair into the carbonyl
-system. This resonance stabilization renders the carbonyl carbon less electrophilic and significantly more resistant to nucleophilic attack by water or hydroxide ions.[1]
Indole Esters: The alkoxy oxygen is more electronegative, offering weaker resonance stabilization. Consequently, esters are generally
to times more labile than their corresponding amides.
Substituent Effects[2]
Steric Hindrance: Increasing the steric bulk of the alcohol moiety (e.g., tert-butyl vs. methyl) drastically reduces hydrolysis rates by blocking the trajectory of the incoming nucleophile (
or Enzyme Serine residue).
Electronic Effects: Electron-withdrawing groups (EWGs) on the indole ring (e.g., 5-nitro) pull electron density away from the carbonyl, increasing susceptibility to hydrolysis. Conversely, electron-donating groups (e.g., 5-methoxy) stabilize the ester.
Mechanism Visualization
The following diagram illustrates the competitive hydrolytic pathways and the resonance stabilization difference.
Caption: Comparative hydrolytic pathway showing the high activation energy barrier for amides compared to the rapid bioactivation of esters.
Comparative Case Studies
Case Study A: Indomethacin Prodrugs (GI Safety)
Indomethacin (IM) is a potent NSAID known for causing gastric ulceration due to direct acidity and local inhibition of cytoprotective prostaglandins. Esterification masks the acidic proton.
Data Summary: Hydrolysis Half-lives (
)
Compound
Medium (pH 7.4, 37°C)
Plasma (Rat)
GI Mucosa Homogenate
Shelf Stability (pH 5.0)
Indomethacin (Parent)
Stable
N/A
N/A
> 2 years
IM-Butyl Ester
Stable
~15 min
> 4 hours
Moderate
IM-Octyl Ester
Stable
~25 min
> 6 hours
High
IM-Glycolamide
Labile
< 5 min
Rapid
Low (43 days)
Key Insight: The Butyl and Octyl esters exhibit the "Goldilocks" property: they are stable enough to survive the GI tract (preventing local irritation) but are rapidly hydrolyzed in the plasma to release the active drug. The glycolamide ester is too labile for aqueous formulation.
Case Study B: Indole-3-Acetic Acid (IAA) Derivatives
In agricultural chemistry, IAA esters serve as slow-release auxin sources.
Derivative
Alkaline Hydrolysis Rate ( at pH 9)
Stability Interpretation
IAA-Methyl Ester
High
Rapid degradation in basic buffers.
IAA-Amide
Negligible
Requires harsh enzymatic or acidic cleavage.
IAA-Glucose Ester
Very High
Extremely labile; serves as rapid-release conjugate.
Experimental Protocols
To generate the data above, rigorous kinetic profiling is required. Below are the standard operating procedures (SOPs).
Protocol 1: Chemical Stability (pH-Rate Profile)
Objective: Determine the specific acid/base catalysis rates.[2]
Objective: Assess bioactivation potential and species differences.
Plasma Thawing: Thaw frozen plasma (Rat, Dog, or Human) in a 37°C water bath. Centrifuge at 3000 rpm for 10 min to remove clots.
Pre-incubation: Aliquot 990 µL of plasma into Eppendorf tubes; equilibrate at 37°C for 5 min.
Spiking: Add 10 µL of test compound (1 mM in DMSO) to reach final conc. of 10 µM.
Incubation: Incubate with gentle shaking.
Extraction: At timepoints (
min), remove 100 µL aliquots.
Protein Precipitation: Add 300 µL cold Acetonitrile (containing Internal Standard). Vortex vigorously for 1 min.
Clarification: Centrifuge at 10,000 rpm for 5 min at 4°C.
Quantification: Analyze supernatant via LC-MS/MS.
Workflow Visualization
Caption: Integrated workflow for parallel assessment of chemical hydrolysis and enzymatic bioactivation.
References
Kinetics of hydrolysis of indomethacin and indomethacin ester prodrugs in aqueous solution.
Source: Acta Pharmaceutica Nordica (via PubMed)
Pharmacokinetics of indomethacin ester prodrugs: gastrointestinal and hepatic toxicity and the hydrolytic capacity of various tissues in rats.
Source: Biological & Pharmaceutical Bulletin (via PubMed)
Hydrolysis of Indole-3-Acetic Acid Esters Exposed to Mild Alkaline Conditions.
Source: Plant Physiology (PMC)
Interspecies differences in stability kinetics and plasma esterases involved in hydrolytic activation of curcumin diethyl disuccinate.
Source: Drug Metabolism and Pharmacokinetics (PMC)
17.4: Hydrolysis of Esters and Amides.
Source: Chemistry LibreTexts
Technical Guide: Isotopic Labeling of Methyl 5-methylindole-3-carboxylate for Mechanistic Studies
Executive Summary & Application Scope Methyl 5-methylindole-3-carboxylate is a critical pharmacophore in medicinal chemistry, serving as a precursor for antiviral agents (e.g., Umifenovir/Arbidol analogs) and synthetic a...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Application Scope
Methyl 5-methylindole-3-carboxylate is a critical pharmacophore in medicinal chemistry, serving as a precursor for antiviral agents (e.g., Umifenovir/Arbidol analogs) and synthetic auxins. In mechanistic studies, the primary challenge with this scaffold is the metabolic liability of the C5-methyl group , which is prone to rapid oxidation by Cytochrome P450 (CYP) enzymes, and the hydrolytic instability of the C3-methyl ester .
This guide compares isotopic labeling strategies to elucidate these pathways. It contrasts Deuterium (
H) labeling—used to alter reaction kinetics and block metabolism—against Carbon-13 (C) labeling, which serves as a non-perturbative tracer for quantification and distribution studies.[1]
Comparative Analysis: Labeling Strategies
The choice of isotope defines the experimental outcome. The following analysis compares the three primary labeling architectures for this specific molecule.
Table 1: Strategic Comparison of Isotopic Variants
Replacing the C5-methyl hydrogens with deuterium (
) exploits the primary Kinetic Isotope Effect. The C-D bond is shorter and stronger than the C-H bond due to a lower zero-point energy.
Mechanism: If C5-benzylic oxidation is the rate-determining step (RDS), deuteration significantly reduces the reaction rate (
).
Application: Use this to validate if CYP-mediated oxidation at C5 is the primary clearance mechanism. If the metabolic rate drops significantly, the hypothesis is confirmed.
Strategy B: C Tracer Analysis
Labeling the ester carbonyl carbon with
C provides a permanent tag that survives metabolic oxidation of the methyl group.
Mechanism: Unlike deuterium,
C does not perturb the reaction kinetics.
Application: Ideal for ADME (Absorption, Distribution, Metabolism, Excretion) studies where you need to track the molecule's concentration via LC-MS/MS or NMR without artificially extending its half-life.
Decision Logic & Mechanistic Pathways
The following diagram illustrates the decision process for selecting the correct isotopologue based on the specific mechanistic question (Metabolic Stability vs. Pathway Identification).
Figure 1: Decision Matrix for Isotopic Labeling. Blue path indicates kinetic modification (Deuterium); Red path indicates tracer analysis (
C).
Experimental Protocol: Synthesis of [5-CD3]-Methyl 5-methylindole-3-carboxylate
The most robust route to the C5-labeled isotopologue is the Fischer Indole Synthesis . This method avoids the scrambling issues often seen with direct hydrogen exchange (H/D exchange) on the indole ring.
Purify via Flash Column Chromatography (Hexanes:EtOAc).
Validation: High-Res Mass Spectrometry (HRMS) must show a mass shift of +3.018 Da compared to the standard.
Visualizing the Synthetic Pathway
Figure 2: Synthetic route for the specific incorporation of the trideuteromethyl group using Fischer Indole Synthesis.
References
Foster, A. B. (1984). Deuterium isotope effects in the metabolism of drugs and xenobiotics: implications for drug design. Advances in Drug Research, 14, 1-40.[3]
Gant, T. G. (2014). Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Journal of Medicinal Chemistry, 57(9), 3595–3611.
Słoczyńska, K., et al. (2019).[4] Metabolic stability and its role in the discovery of new chemical entities. Acta Pharmaceutica, 69, 345–361.[4]
Lohr, T. L., et al. (2016). Selective Aromatic Ring-Opening Metathesis. Nature, 534, 659. (Cited for general isotopic labeling in aromatic systems).
Atzrodt, J., et al. (2016). The Renaissance of H/D Exchange. Angewandte Chemie International Edition, 55(48), 14938-14939.